molecular formula C5H10FN B1472486 [1-(Fluoromethyl)cyclopropyl]methanamine CAS No. 1550947-28-8

[1-(Fluoromethyl)cyclopropyl]methanamine

Cat. No.: B1472486
CAS No.: 1550947-28-8
M. Wt: 103.14 g/mol
InChI Key: SEGLGKJDVQQUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Fluoromethyl)cyclopropyl]methanamine (CAS 1550947-28-8) is a high-value fluorinated cyclopropylamine derivative serving as a versatile building block in pharmaceutical and agrochemical research . Its unique structure, featuring a cyclopropane ring with both fluoromethyl and methanamine functional groups, is engineered to enhance the properties of target molecules. The fluorine atom is a key modulator, often employed to improve lipophilicity and metabolic stability, thereby increasing the in vivo half-life and exposure of lead compounds . Concurrently, the strained cyclopropane ring introduces conformational rigidity, which can lead to improved binding affinity and selectivity for target proteins . The primary amine group provides a handle for further synthetic derivatization, making this compound a flexible intermediate in the synthesis of complex bioactive molecules . This compound has been specifically investigated in advanced drug discovery programs, such as in the development of Poly-ADP ribose glycohydrolase (PARG) inhibitors . Researchers should note that some in vivo studies on compounds containing this specific fluoromethylcyclopropylamine moiety have reported unexpected idiosyncratic toxicity, including liver toxicity and ataxia in animal models, which was not linked to the primary pharmacology (on-target effect) but potentially to a metabolic byproduct . This finding underscores the importance of thorough toxicological screening during preclinical development. For optimal stability and shelf life, this product should be stored in a dark place under an inert atmosphere at 2-8°C . This chemical is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

[1-(fluoromethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-3-5(4-7)1-2-5/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGLGKJDVQQUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Process Optimization of [1-(Fluoromethyl)cyclopropyl]methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

[1-(Fluoromethyl)cyclopropyl]methanamine (CAS: 1550947-28-8)[1] has emerged as a highly privileged building block in the design of next-generation therapeutics, including RXFP1 modulators[2] and BTK inhibitors[3]. The incorporation of a 1,1-disubstituted cyclopropane bearing a fluoromethyl group serves a dual purpose in drug design: it introduces high


 character to improve aqueous solubility and acts as a metabolic shield against cytochrome P450-mediated oxidation. Furthermore, the highly electronegative fluorine atom exerts a strong inductive effect, precisely modulating the basicity (

) of the adjacent primary amine to optimize target residence time and membrane permeability.

Retrosynthetic Analysis & Route Selection

Synthesizing this sterically congested and functionally dense building block requires navigating significant chemoselectivity challenges. Two primary retrosynthetic disconnections are typically evaluated in process chemistry: the Ester/Amide Route and the Nitrile Route .

Quantitative Comparison of Synthetic Routes
MetricRoute A: Ester/AmideRoute B: Nitrile
Starting Material Diethyl cyclopropane-1,1-dicarboxylateCyclopropanecarbonitrile
Step Count 5 Steps3 Steps
Overall Yield (Est.) 25 - 30%45 - 55%
Atom Economy Moderate (generates ester/amide waste)High
Key Challenge Selective mono-reduction of di-esterExothermic fluorination control

Route B (the Nitrile Route) is selected as the optimal path for this guide due to its superior atom economy, reduced step count, and the commercial availability of the nitrile intermediates.

Retrosynthesis Target 1-(Fluoromethyl)cyclopropyl methanamine Nitrile 1-(Fluoromethyl) cyclopropanecarbonitrile Target->Nitrile Reduction Hydroxymethyl 1-(Hydroxymethyl) cyclopropanecarbonitrile Nitrile->Hydroxymethyl Fluorination StartingMat Cyclopropanecarbonitrile + Paraformaldehyde Hydroxymethyl->StartingMat Aldol Addition

Retrosynthetic analysis of[1-(Fluoromethyl)cyclopropyl]methanamine via the nitrile route.

Mechanistic Causality & Reagent Selection

Alpha-Hydroxymethylation via Enolate Chemistry

The synthesis initiates with the deprotonation of cyclopropanecarbonitrile. Lithium diisopropylamide (LDA) is chosen over weaker bases (like alkoxides) to ensure the complete, irreversible formation of the


-cyano carbanion. This prevents unwanted self-condensation. Paraformaldehyde is utilized as an anhydrous formaldehyde source to trap the carbanion, yielding 1-(hydroxymethyl)cyclopropanecarbonitrile.
Deoxofluorination: DAST vs. XtalFluor-E

Converting the primary alcohol to a fluoromethyl group requires replacing the hydroxyl group with fluorine. Diethylaminosulfur trifluoride (DAST) is selected. While DAST can generate free HF—which risks opening the strained cyclopropane ring—maintaining the reaction strictly at -78 °C kinetically suppresses this side reaction. The mechanism proceeds via an alkoxyaminosulfur difluoride intermediate, followed by an


 displacement by the fluoride ion.

DAST_Mechanism ROH R-OH (Alcohol) Intermediate Alkoxyaminosulfur Difluoride ROH->Intermediate -HF DAST DAST (Et2N-SF3) DAST->Intermediate Transition SN2 Displacement by Fluoride Ion Intermediate->Transition F- attack Product R-F (Alkyl Fluoride) Transition->Product Byproduct Et2N-SOF (Byproduct) Transition->Byproduct

Mechanistic pathway of deoxofluorination using DAST via an SN2 displacement.

Nitrile Reduction: Suppressing Secondary Amines

The final step reduces the nitrile to the primary methanamine. While Lithium aluminum hydride (


) is highly effective, it poses severe scale-up hazards. Catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere is preferred. Crucially, the reaction must be saturated with methanolic ammonia (

). The causality: According to Le Chatelier's principle, excess ammonia prevents the highly reactive intermediate imine from reacting with the newly formed primary amine, completely suppressing the formation of unwanted secondary amine dimers.

Detailed Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile
  • Setup : Purge a flame-dried round-bottom flask with

    
    . Add anhydrous THF (10 volumes) and diisopropylamine (1.1 eq). Cool to -78 °C.
    
  • Deprotonation : Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 min. Add cyclopropanecarbonitrile (1.0 eq) dropwise. Self-Validation: A distinct pale yellow color indicates successful carbanion formation.

  • Electrophilic Addition : Add paraformaldehyde (1.5 eq) in one portion. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Workup : Quench with saturated aqueous

    
    . Extract with EtOAc (3 x 5 volumes). Wash with brine, dry over 
    
    
    
    , and concentrate.
Step 2: Synthesis of 1-(Fluoromethyl)cyclopropanecarbonitrile
  • Setup : Dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous DCM (10 volumes). Cool strictly to -78 °C using a dry ice/acetone bath.

  • Fluorination : Add DAST (1.2 eq) dropwise over 30 minutes. Maintain -78 °C for 1 hour, then gradually warm to 0 °C.

  • Quench : Carefully pour the mixture into ice-cold saturated

    
    . Self-Validation: Vigorous 
    
    
    
    gas evolution confirms the neutralization of unreacted DAST and HF byproducts. Wait until gas evolution completely ceases to ensure safety.
  • Workup : Separate the organic layer. Extract the aqueous layer with DCM. Dry combined organics over

    
     and concentrate under reduced pressure.
    

ProcessFlow Reaction Deoxofluorination (-78°C to RT) Quench NaHCO3 Quench (Gas Evolution) Reaction->Quench PhaseSep Phase Separation (Organic Layer) Quench->PhaseSep IPC 19F NMR / GC-MS (IPC Check) PhaseSep->IPC Purification Distillation / Silica Plug IPC->Purification

Self-validating process flow and in-process controls for the deoxofluorination step.

Step 3: Synthesis of [1-(Fluoromethyl)cyclopropyl]methanamine
  • Setup : In a high-pressure hydrogenation vessel, dissolve 1-(fluoromethyl)cyclopropanecarbonitrile (1.0 eq) in 7 N

    
     in MeOH (10 volumes).
    
  • Catalyst Addition : Add Raney Nickel (20% w/w, pre-washed with MeOH).

  • Hydrogenation : Pressurize the vessel with

    
     gas to 50 psi. Stir vigorously at 25 °C for 16 hours. Self-Validation: Monitor the pressure gauge; a continuous drop in 
    
    
    
    pressure indicates active consumption. The reaction is complete when the pressure stabilizes.
  • Workup : Filter the mixture through a pad of Celite to remove the catalyst (Caution: Raney Ni is pyrophoric). Wash with MeOH.

  • Salt Formation : Add 4 N HCl in dioxane (1.2 eq) to the filtrate. Concentrate to yield the stable hydrochloride salt[4].

Analytical Validation

Robust analytical characterization is required to confirm the identity and purity of the final building block. The geminal coupling between the fluorine atom and the adjacent protons provides a definitive diagnostic signature.

Expected Analytical Signatures for [1-(Fluoromethyl)cyclopropyl]methanamine
TechniqueExpected Signature / ValueStructural Correlation

NMR (

)

4.35 (d,

Hz, 2H)

(Strong H-F geminal coupling)

NMR (

)

2.95 (s, 2H)


NMR (

)

0.85 - 0.70 (m, 4H)
Cyclopropane ring protons

NMR (

)

-212.5 (t,

Hz, 1F)
Fluorine coupled to adjacent

LC-MS (ESI+)

104.1

Exact mass of free base (

)[1]

References

  • WO2022032019A1 - Btk inhibitors | Google Patents | 3

  • WO2022122773A1 - RXFP1 modulators | Google Patents | 2

  • 1-[1-(fluoromethyl)cyclopropyl]methanamine | 1550947-28-8 | Molport | 1

  • 1783356-76-2 | (1-(Fluoromethyl)cyclopropyl)methanamine hydrochloride | ChemScene | 4

  • 1-Fluoromethyl-cyclopropanecarbonitrile | 217636-27-6 | Sigma-Aldrich |

Sources

Physicochemical Profiling of Fluorinated Cyclopropylamines: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated cyclopropylamines represent a privileged class of rigid, three-dimensional scaffolds in modern medicinal chemistry[1]. By integrating the conformational restriction of the cyclopropane ring with the profound stereoelectronic impacts of fluorine, these motifs offer unparalleled opportunities to modulate basicity, lipophilicity, and metabolic stability[2]. This whitepaper provides an in-depth analysis of their physicochemical properties, underlying mechanistic principles, and robust experimental protocols for their characterization.

Core Physicochemical Properties: The "Why" and "How"

Stereoelectronic Effects and Conformational Rigidity

The cyclopropyl group is a well-recognized bioisostere, frequently utilized to replace phenyl rings or carbonyl groups to introduce 3D complexity into drug candidates[1]. However, the cyclopropane ring inherently suffers from significant angle strain (C-C-C bond angles of ~60° vs. the ideal 109.5° sp³ angle) and torsional strain, resulting in C-C bonds with unusually high p-character[1].

When fluorine is introduced, its high electronegativity and low polarizability induce profound stereoelectronic effects[3]. The orientation of the C-F bond dictates the molecule's conformational preferences through hyperconjugation, charge-dipole interactions, and dipole minimization[3]. In fluorinated cyclopropylamines, these stereoelectronic forces restrict bond rotations, locking the molecule into specific bioactive conformations that can enhance target specificity[4].

Acid-Base Chemistry: Strategic pKa Modulation

The primary amine in an unsubstituted cyclopropylamine typically exhibits a pKa of approximately 8.6. The introduction of fluorine atoms exerts a strong electron-withdrawing inductive effect through the sigma framework. This effectively delocalizes electron density away from the nitrogen lone pair, drastically reducing its ability to accept a proton.

This modulation is highly strategic in drug design: lowering the pKa of a basic amine increases the fraction of the un-ionized drug at physiological pH (7.4)[2]. This shift directly correlates with enhanced passive membrane permeability and improved oral bioavailability[2].

Lipophilicity and Membrane Permeability (logP/logD)

Fluorine incorporation generally increases the lipophilicity of the cyclopropylamine scaffold[2]. The highly polarized but non-polarizable nature of the C-F bond alters the hydration shell of the molecule. Increased lipophilicity improves partitioning into lipid bilayers, which is critical for central nervous system (CNS) targets, such as monoamine oxidases (MAOs) targeted by fluorinated tranylcypromine analogs[5].

Metabolic Stability and Chemical Reactivity

A primary driver for incorporating fluorinated cyclopropylamines is the enhancement of metabolic stability[6]. The C-F bond is exceptionally strong (~480 kJ/mol), effectively shielding the cyclopropane ring against cytochrome P450-mediated oxidation[6].

However, the chemical stability of the free amine form presents a unique challenge. Polyfluorinated variants, such as 2,2-difluorocyclopropylamines, are highly susceptible to a "push-pull" degradation mechanism[6]. The nitrogen lone pair (the "push") donates electron density into the anti-bonding orbital of the strained C-C bond, which is further weakened by the electron-withdrawing fluorines (the "pull")[6]. This leads to rapid ring-opening into fluoroallylic amines[4]. To mitigate this, these compounds must be synthesized and stored as hydrochloride salts, which protonates the amine, removes the "push" effect, and ensures shelf stability[2].

PushPull A Free Amine (Nitrogen Lone Pair) B Electron Donation (Push Effect) A->B Triggers C C-C Bond Weakening (Pull by Fluorines) B->C Synergizes with D Ring Cleavage (Fluoroallylic Amine) C->D Results in

Mechanistic pathway of stereoelectronic push-pull ring-opening in free amines.

Quantitative Data Summary

The following table summarizes the causal relationship between fluorine substitution and key physicochemical parameters.

Compound ScaffoldApprox. pKaRelative Lipophilicity (logP)CYP450 Metabolic StabilityChemical Stability (Free Base)
Cyclopropylamine 8.6LowModerate (Ring oxidation risk)High
1-Fluorocyclopropylamine 6.8ModerateHighModerate
2,2-Difluorocyclopropylamine 5.5HighVery HighLow (Requires HCl salt)[6]

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the physicochemical profiling of fluorinated cyclopropylamines must rely on self-validating experimental systems.

Protocol 1: Self-Validating Potentiometric pKa Determination

Causality: Because fluorinated cyclopropylamines exhibit higher lipophilicity, they may precipitate in pure aqueous buffers during titration. A co-solvent system is required, followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation Step: Titrate a known standard (e.g., Labetalol) to confirm the system's accuracy before introducing the test article.

  • Sample Preparation: Dissolve 1.0 mg of the fluorinated cyclopropylamine hydrochloride salt in a methanol/water co-solvent mixture (e.g., 30%, 40%, and 50% methanol v/v).

  • Titration: Titrate the solution with 0.1 M standardized KOH under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Extrapolation: Plot the apparent pKa values against the dielectric constant of the co-solvent mixtures. Extrapolate to the dielectric constant of pure water (approx. 78.3 at 25°C) to derive the final aqueous pKa.

Protocol 2: In Vitro CYP450 Metabolic Stability Assay

Causality: While fluorination blocks local oxidation, it is critical to verify if the metabolic soft spot has simply shifted to the amine (e.g., N-dealkylation).

  • Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Run concurrent incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to validate the enzymatic viability of the HLM batch.

  • Incubation: Pre-incubate the fluorinated cyclopropylamine (1 µM final concentration) with the HLM mixture for 5 minutes at 37°C.

  • Reaction Initiation & Quenching: Initiate the reaction by adding NADPH (1 mM final). Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow S1 Compound Incubation S2 CYP450 Reaction S1->S2 S3 Reaction Quenching S2->S3 S4 LC-MS/MS Analysis S3->S4

Self-validating high-throughput workflow for in vitro CYP450 stability profiling.

Conclusion

The strategic deployment of fluorinated cyclopropylamines requires a deep understanding of their physicochemical properties. By leveraging the electron-withdrawing nature of fluorine to modulate basicity and lipophilicity, and its bond strength to enhance metabolic stability, researchers can effectively optimize pharmacokinetic profiles. However, the inherent chemical instability of the free amine form necessitates careful handling as hydrochloride salts, underscoring the delicate balance between reactivity and stability in rational drug design.

References

  • Source: imsa.
  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • Source: researchgate.
  • Source: benchchem.

Sources

[1-(Fluoromethyl)cyclopropyl]methanamine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

[1-(Fluoromethyl)cyclopropyl]methanamine: Pharmacophoric Logic and Mechanism of Action in Targeted Drug Design

Executive Summary

In contemporary medicinal chemistry, [1-(Fluoromethyl)cyclopropyl]methanamine (CAS: 1550947-28-8) is not deployed as a standalone therapeutic, but rather as a highly specialized, privileged pharmacophoric building block. It is strategically grafted onto core scaffolds to fundamentally alter the physicochemical properties, metabolic stability, and target engagement vectors of lead compounds. Recent patent literature highlights its critical integration into advanced clinical candidates, including PRMT5 inhibitors[1] and GLP-1R modulators[2].

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the molecular logic behind this fragment. We will explore how the synergistic effects of the cyclopropyl ring and the fluoromethyl group dictate its mechanism of action—both as a non-covalent conformational lock and as a potential mechanism-based (suicide) inhibitor for amine oxidases.

Part 1: Core Mechanistic Pillars (The "Why")

The integration of the[1-(Fluoromethyl)cyclopropyl]methanamine motif into a drug scaffold drives three distinct mechanistic advantages:

Electronic Modulation (pKa & Lipophilicity)

A standard primary alkylamine typically exhibits a pKa of ~10.5, rendering it >99% protonated at physiological pH (7.4). While this positive charge is excellent for forming salt bridges in a target's active site, it severely limits passive membrane permeability. The introduction of the highly electronegative fluoromethyl (-CH₂F) group exerts a strong electron-withdrawing inductive effect (-I) through the sigma bonds[3]. This pulls electron density away from the amine, lowering its pKa to approximately 8.5–9.0. Consequently, the fraction of the neutral, unprotonated species increases exponentially at pH 7.4, enhancing blood-brain barrier (BBB) penetration and cellular uptake without sacrificing the ability to act as a hydrogen bond donor/acceptor.

Conformational Vectoring

Open-chain amines suffer from high rotational degrees of freedom, leading to a significant entropic penalty upon binding to a target protein. The cyclopropyl ring acts as a conformational constraint, locking the methanamine vector into a rigid spatial orientation. This pre-organization reduces the entropic cost of binding, directly translating to a faster association rate (


) and a lower dissociation constant (

)[4].
Metabolic Shielding & Covalent Inhibition Potential

The cyclopropyl ring, combined with the steric bulk of the fluorine atom, effectively shields the


-carbon from Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation. Furthermore, in the context of FAD-dependent amine oxidases (e.g., MAO, LSD1), fluorinated cyclopropylamines act as classic mechanism-based (suicide) inhibitors. Upon binding, a single-electron transfer (SET) from the amine nitrogen to the FAD cofactor generates a radical cation. The immense ring strain of the cyclopropane (~27.5 kcal/mol) forces a rapid ring-opening event, generating a highly reactive primary carbon radical that covalently adducts to the enzyme, causing irreversible inactivation.

G A [1-(Fluoromethyl) cyclopropyl]methanamine B Fluoromethyl Group (-CH2F) - Inductive Electron Withdrawal - Lowers pKa (~8.8) - Enhances Lipophilicity A->B C Cyclopropyl Ring - Conformational Rigidity - Lowers Entropic Penalty - CYP450 Shielding A->C D Primary Amine (-NH2) - H-Bond Donor/Acceptor - Salt Bridge Formation A->D

Caption: Structural deconstruction of the[1-(Fluoromethyl)cyclopropyl]methanamine pharmacophore.

Part 2: Quantitative Pharmacophoric Profiling

The table below summarizes how the stepwise addition of the cyclopropyl and fluoromethyl groups alters the physicochemical profile of the amine pharmacophore.

Pharmacophore FragmentPredicted pKaLogD (pH 7.4)Conformational Degrees of FreedomCYP450 N-Dealkylation Liability
Propylamine (Baseline)~10.5-1.2High (Flexible)High
Cyclopropylmethanamine ~10.4-0.8Low (Restricted)Moderate
[1-(Fluoromethyl)cyclopropyl]methanamine ~8.8 +0.4 Very Low (Rigid) Low (Shielded)

Part 3: Experimental Protocols (Self-Validating Systems)

To successfully integrate and validate this fragment in a drug discovery campaign, the following self-validating protocols must be employed. Each protocol includes internal controls to ensure causality and data integrity.

Protocol 1: Sterically Hindered Amide Coupling

Causality: The amine is attached to a sterically hindered quaternary carbon (C1 of the cyclopropyl ring), and its nucleophilicity is reduced by the adjacent fluorine[3]. Standard coupling agents (EDC/NHS) will yield poor results. We utilize HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, forcing the aminolysis step to completion.

  • Activation: Dissolve 1.0 eq of the core carboxylic acid scaffold in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the HOAt ester.

  • Coupling: Add 1.5 eq of [1-(Fluoromethyl)cyclopropyl]methanamine hydrochloride. Stir at 40°C for 4 hours.

  • Validation (Internal Control): Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass confirms successful coupling.

  • Purification: Purify via preparative reverse-phase HPLC to achieve >95% purity before biological testing.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: To prove that the cyclopropyl ring's conformational restriction reduces the entropic penalty, we must measure the real-time association (


) and dissociation (

) rates compared to a flexible open-chain analog.
  • Immobilization: Immobilize the target protein (e.g., PRMT5 or GLP-1R) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Assay Execution: Inject the synthesized inhibitor (containing the fluorinated cyclopropylamine) across the chip at a flow rate of 30 µL/min using a multi-cycle kinetic approach (concentrations ranging from 0.1x to 10x the estimated

    
    ).
    
  • Validation (Internal Control): Utilize a blank reference flow cell to subtract bulk refractive index changes. Inject a known reference inhibitor as a positive control to validate protein folding and activity on the chip.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .
Protocol 3: Human Liver Microsome (HLM) Stability Assay

Causality: To validate the metabolic shielding provided by the fluoromethyl and cyclopropyl groups against CYP450 enzymes.

  • Incubation: Incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Validation (Internal Controls):

    • Positive Control: Run Verapamil in parallel (ensures the microsomes are metabolically active).

    • Negative Control: Run the test compound without NADPH (differentiates CYP-mediated metabolism from chemical instability).

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    

G N1 Target Binding (Amine Oxidase Active Site) N2 Single-Electron Transfer (SET) to FAD Cofactor N1->N2 N3 Nitrogen Radical Cation Formation N2->N3 N4 Rapid Cyclopropyl Ring-Opening N3->N4 N5 Covalent Adduction (Irreversible Enzyme Inactivation) N4->N5

Caption: Mechanism of action for cyclopropylamine-mediated suicide inhibition via SET ring-opening.

G W1 1. Amide Coupling (HATU/DIPEA) W2 2. LC-MS/MS Purification (>95%) W1->W2 W3 3. SPR Kinetics (Target Affinity) W2->W3 W4 4. HLM Assay (Metabolic Stability) W3->W4

Caption: Step-by-step validation workflow for integrating the fluorinated pharmacophore into lead series.

References

  • [1] Title: WO2023036974A1 - Spirocyclic compounds. Source: Google Patents. URL:1

  • [2] Title: WO2022225941A1 - Carboxy-benzimidazole glp-1r modulating compounds. Source: Google Patents. URL: 5

  • [4] Title: (S)-Cyclopropyl(phenyl)methanamine hydrochloride | 844470-80-0. Source: Benchchem. URL: 4

  • [3] Title: 2,2-Difluorocyclopropylamine hydrochloride | 105614-25-3. Source: Benchchem. URL: 3

Sources

biological activity of [1-(Fluoromethyl)cyclopropyl]methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of [1-(Fluoromethyl)cyclopropyl]methanamine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The [1-(Fluoromethyl)cyclopropyl]methanamine scaffold represents a confluence of two powerful strategies in modern medicinal chemistry: the conformational constraint and reactive potential of the cyclopropylamine moiety and the strategic metabolic and electronic modulation offered by fluorine substitution. This guide provides a comprehensive technical overview of this chemical class, delving into its synthesis, primary biological targets, mechanism-based inhibition, structure-activity relationships, and potential therapeutic applications. We will explore its role as a potent inhibitor of critical flavin-dependent enzymes and as a modulator of neurotransmitter receptors, while also presenting a balanced perspective on potential toxicological concerns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

Introduction: The Strategic Value of a Fluorinated Cyclopropylamine Scaffold

The cyclopropane ring is a versatile structural motif in drug design. Its inherent strain and unique electronic properties allow it to act as a bioisostere for double bonds or other small rings, conformationally restricting molecules to enhance binding affinity for their biological targets.[1][2] The cyclopropylamine functional group, in particular, is the cornerstone of several mechanism-based enzyme inhibitors.[3][4][5]

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[6] Fluorination can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving cell permeability and oral bioavailability.[7][8]

The combination of these two features in the [1-(Fluoromethyl)cyclopropyl]methanamine core creates a privileged scaffold with significant potential. These derivatives have emerged as potent modulators of key enzymes and receptors, demonstrating the power of this integrated design approach. This guide will elucidate the chemical and biological principles that underpin their activity.

Synthetic Strategies for Accessing the Scaffold

The synthesis of fluoromethyl-substituted cyclopropanes has historically been challenging. However, recent advancements have provided efficient and scalable routes. One notable method is the electrophilic cyclization of homoallylic boronates.[9] This approach leverages the nucleophilicity of a boronate complex to react with an electrophilic fluorine source like Selectfluor®, forming the desired fluoromethylated cyclopropane ring in a controlled manner.

Representative Synthetic Workflow: Electrophilic Cyclization

The following diagram illustrates a generalized workflow for this synthetic transformation.

G cluster_0 Step 1: Boronate Complex Formation cluster_1 Step 2: Electrophilic Cyclization A Homoallylic Boronate C Nucleophilic Boronate Complex A->C Activation B Organolithium Reagent (e.g., PhLi) B->C D Selectfluor® (Electrophilic F+ Source) E [1-(Fluoromethyl)cyclopropyl] Derivative C->E Intramolecular Attack & Fluorination D->E

Caption: Generalized workflow for synthesis via electrophilic cyclization.

Experimental Protocol: Synthesis via Homoallylic Boronate Cyclization

This protocol is a generalized representation based on published methods.[9] Specific conditions may vary based on the substrate.

  • Activation: To a solution of the homoallylic boronate substrate in an appropriate anhydrous solvent (e.g., THF) at 0 °C, add an organolithium reagent (e.g., phenyllithium, 1.05 eq.) dropwise.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the boronate complex.

  • Quenching & Dilution: Quench the reaction with acetonitrile and remove the solvent under reduced pressure. Dilute the residue with fresh acetonitrile.

  • Fluorination: Cool the mixture to 0 °C and add Selectfluor® (1.2 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography to yield the [1-(Fluoromethyl)cyclopropyl]methanamine derivative.

Key Biological Targets and Mechanisms of Action

The primary biological targets of cyclopropylamine derivatives are a class of flavin-dependent amine oxidases. The strained cyclopropyl ring is key to their mechanism of action, which involves an irreversible, covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[10] Inhibition of these enzymes increases the synaptic concentration of these neurotransmitters, a mechanism central to the treatment of depression and neurodegenerative disorders like Parkinson's disease.[11]

The parent compound, tranylcypromine, is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[11] Derivatives containing the [1-(Fluoromethyl)cyclopropyl]methanamine scaffold act via a similar mechanism-based pathway. The amine is oxidized by the FAD cofactor, leading to the formation of a radical cation. This intermediate undergoes rapid opening of the strained cyclopropane ring, generating a reactive species that covalently bonds to the FAD cofactor, thereby inactivating the enzyme.[3][10] Fluorine substitution on the cyclopropyl ring has been shown to enhance inhibitory potency. For instance, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor of tyramine oxidase than its non-fluorinated counterpart, tranylcypromine.[12]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2, H3K9me1/2).[13] LSD1 is overexpressed in various cancers, including acute myeloid leukemia (AML), and its inhibition has emerged as a promising therapeutic strategy.[11][14]

Structurally similar to MAO, LSD1 is also a flavin-dependent amine oxidase.[15] Consequently, cyclopropylamine-based MAO inhibitors like tranylcypromine and its derivatives have been successfully repurposed as LSD1 inhibitors.[13][16] They act through the same irreversible, FAD-adduction mechanism.[17] The development of fluorinated analogues aims to improve potency, selectivity, and pharmacokinetic properties for oncological applications.[14] Studies have shown that fluorinated tranylcypromine analogues can inhibit the proliferation of AML cell lines and engage the LSD1 target in cells, as evidenced by increased levels of H3K4me2 biomarkers.[14]

G Enzyme FAD-Dependent Oxidase (MAO or LSD1) Intermediate Radical Cation Intermediate (Ring Opening) Enzyme->Intermediate Single Electron Transfer (SET) Inhibitor [1-(Fluoromethyl)cyclopropyl] methanamine Derivative Inhibitor->Enzyme Binds to Active Site Adduct Covalent FAD-Inhibitor Adduct (Enzyme Inactivated) Intermediate->Adduct Covalent Bonding

Caption: Mechanism of irreversible inhibition of FAD-dependent oxidases.

Other Targets: Serotonin 5-HT2C Receptor Agonism

The versatility of the fluorinated cyclopropylamine scaffold extends beyond enzyme inhibition. Certain derivatives of (2-phenylcyclopropyl)methanamine have been identified as potent and selective agonists for the serotonin 2C (5-HT2C) receptor.[8][18] This G-protein coupled receptor is a target for treating CNS disorders such as schizophrenia and drug addiction.[8] In this context, incorporating fluorine into the cyclopropane ring was explored to enhance potency, selectivity against the 5-HT2B subtype (to avoid cardiac valvulopathy risk), and brain penetration.[8][18]

Structure-Activity Relationships (SAR) and Design Principles

The biological activity of these derivatives is highly sensitive to their structural features.

  • Fluorine Substitution: The placement of the fluoromethyl group is critical. Fluorination can increase potency by altering the electronics of the cyclopropane ring, making it more susceptible to oxidative ring-opening.[12] It also serves to block potential sites of metabolism, thereby improving the compound's pharmacokinetic profile.[7][8]

  • Stereochemistry: The relative stereochemistry of the substituents on the cyclopropane ring (cis vs. trans) significantly influences biological activity. For example, specific stereoisomers of fluorinated 2-phenylcyclopropyl-methanamines show markedly different potencies and selectivities as 5-HT2C agonists.[18] Similarly, the cis/trans relationship between the amino group and other substituents affects MAO inhibition.[3][4]

  • Amine Substitution: The presence of a free primary amine is often crucial for mechanism-based inhibition of amine oxidases.[12] N-alkylation can alter the selectivity and potency profile, sometimes shifting activity towards other targets.

  • Aryl Substitution: In derivatives containing an aryl ring (e.g., phenylcyclopropylamines), substitution on the aromatic ring provides a handle to fine-tune properties like lipophilicity, target affinity, and selectivity.[14][18]

Table 1: Representative Biological Activity Data
Compound ClassTargetActivity MetricValueReference
cis-N-Benzyl-2-methoxycyclopropylamineMAO-BIC₅₀5 nM[3]
cis-N-Benzyl-2-methoxycyclopropylamineMAO-AIC₅₀170 nM[3]
TranylcypromineLSD1IC₅₀< 2 µM[11]
Fluorinated Tranylcypromine AnaloguesLSD1IC₅₀Micromolar Range[14]
(+)-[(1R,2R)-2-Fluoro-2-phenylcyclopropyl]methanamine5-HT2CEC₅₀4.7 nM[18]
Quinazolinedione-FluoromethylcyclopropylaminePARGIC₅₀Maintained Potency[7]

A Cautionary Note: Potential for In Vivo Toxicity

While fluorination is a powerful tool, it can lead to unexpected biological consequences. A study on a series of poly-ADP ribose glycohydrolase (PARG) inhibitors reported that the introduction of a monofluoromethylcyclopropylamine moiety resulted in significant in vivo toxicity (ataxia) in animal models.[7] This toxicity was attributed specifically to the fluorinated moiety and was independent of the on-target PARG inhibition. The authors suggest that this combination of a cyclopropylamine and a fluorine atom on the adjacent methyl group may constitute a "toxicophore." This finding underscores the critical need for careful toxicological evaluation of any compound containing this scaffold during preclinical development.[7]

Conclusion and Future Perspectives

The [1-(Fluoromethyl)cyclopropyl]methanamine scaffold is a compelling structural motif for the design of potent and selective modulators of critical biological targets. Its derivatives have demonstrated significant promise as irreversible inhibitors of MAO and LSD1, with potential therapeutic applications in neurology and oncology, respectively. Furthermore, their activity as 5-HT2C receptor agonists highlights the scaffold's versatility.

Future research in this area should focus on several key aspects:

  • Selectivity: Enhancing selectivity between enzyme isoforms (e.g., MAO-A vs. MAO-B) or between different FAD-dependent oxidases (e.g., LSD1 vs. MAO) is crucial for minimizing off-target effects.

  • Toxicology: A thorough investigation into the potential toxicity of the fluoromethylcyclopropylamine moiety is imperative to de-risk its use in drug development. Understanding the mechanism of this toxicity will be key to designing safer next-generation compounds.

  • Novel Targets: The unique reactivity and conformational properties of this scaffold could be leveraged to design inhibitors for other enzymes or modulators for different receptor classes.

By integrating advanced synthetic methods, rigorous biological evaluation, and careful safety profiling, the full therapeutic potential of [1-(Fluoromethyl)cyclopropyl]methanamine derivatives can be realized, offering new avenues for treating a range of human diseases.

References

  • Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal, 282(16), 3190-3198. Available at: [Link]

  • Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available at: [Link]

  • Farajzadeh Vahid, Z., et al. Mechanism-based MAO inhibitors. ResearchGate. Available at: [Link]

  • Wang, Y., & Tanko, J. M. (2026). A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. PMC. Available at: [Link]

  • Borrello, M. T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, G., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. Available at: [Link]

  • Jones, C., et al. (2018). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC. Available at: [Link]

  • Zhang, G., et al. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. ScienceDirect. Available at: [Link]

  • Gooden, D. M., et al. Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. Scholars@Duke. Available at: [Link]

  • Vianello, P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC. Available at: [Link]

  • Zwinderman, M. R., et al. A) Structural scaffolds of LSD1 inhibitors currently in clinical... ResearchGate. Available at: [Link]

  • Daniels, R. N., et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Elon University. Available at: [Link]

  • Zheng, Y. C., et al. (2016). TCPs: privileged scaffolds for identifying potent LSD1 inhibitors for cancer therapy. Future Medicinal Chemistry, 8(9), 999-1014. Available at: [Link]

  • Sala, G., et al. Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • Hryshchyk, M., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. Available at: [Link]

  • Oyama, N., & Ito, H. (2023). Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. Hokkaido University Collection of Scholarly and Academic Papers: HUSCAP. Available at: [Link]

  • Oyama, N., & Ito, H. (2023). Synthesis of Fluoromethyl‐Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. ResearchGate. Available at: [Link]

  • Mangelinckx, S., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(7), 1635-1643. Available at: [Link]

  • PubChem. [1-(cyclopropylmethyl)cyclopropyl]methanamine hydrochloride. PubChem. Available at: [Link]

  • Procter, D. J., et al. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

  • Sala, G., et al. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

Sources

Conformational Analysis of Monofluorinated Cyclopropylamines: Stereoelectronic Effects and Implications for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small, strained aliphatic rings represents a sophisticated strategy in modern drug discovery. Monofluorinated cyclopropylamines, in particular, serve as conformationally restricted bioisosteres that can precisely modulate a drug candidate's basicity, lipophilicity, and metabolic stability[1]. However, the stereoelectronic effects introduced by the highly electronegative fluorine atom—such as hyperconjugation, dipole-dipole interactions, and inductive electron withdrawal—create complex conformational landscapes. This whitepaper provides an in-depth technical analysis of the conformational behavior of monofluorinated cyclopropylamines, detailing the underlying physical chemistry, comparative isomer profiling, and the self-validating experimental workflows required to elucidate their 3D structures.

The Fluorinated Cyclopropylamine Scaffold in Medicinal Chemistry

Cyclopropylamines are privileged pharmacophores, most notably recognized in the structure of the monoamine oxidase (MAO) inhibitor tranylcypromine and the antibacterial agent Sitafloxacin[2][3]. The cyclopropane ring imparts a high degree of conformational rigidity, locking the molecule into specific vectors that enhance target binding affinity[4].

When a single fluorine atom is introduced to this scaffold, it acts as a powerful stereoelectronic modulator. Fluorine's small Van der Waals radius (1.47 Å) allows it to act as a bioisosteric replacement for hydrogen or a hydroxyl group, while its extreme electronegativity fundamentally alters the electron distribution of the adjacent amine[1]. Understanding the preferred rotamers of these molecules is critical, as the spatial orientation of the amine lone pair dictates the molecule's pharmacodynamic and pharmacokinetic profile.

Stereoelectronic Principles Governing Conformation

The conformational preference of a monofluorinated cyclopropylamine is not dictated merely by steric hindrance, but by a delicate balance of stereoelectronic forces. To rationally design drugs using this scaffold, scientists must understand the causality behind these interactions.

Ring Strain and Walsh Orbitals

The cyclopropane ring possesses immense angle strain (bond angles of ~60° compared to the ideal 109.5° for sp³ carbons). To accommodate this, the C–C bonds exhibit unusually high p-character, forming "bent" Walsh orbitals[5]. This unique hybridization allows the cyclopropane ring to conjugate with adjacent π-systems or lone pairs. When an amine is attached, its lone pair (


) can delocalize into the antibonding orbitals (

) of the cyclopropane ring, stabilizing specific conformations.
Inductive Effects and pKa Modulation

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma framework. This pulls electron density away from the nitrogen atom, reducing the availability of its lone pair for protonation. Consequently, fluorination of a cycloalkylamine typically acidifies the amine, lowering its pKa by 0.8 to 1.5 units compared to the non-fluorinated parent compound[6]. This reduction in basicity is highly advantageous in drug design for enhancing membrane permeability and reducing hERG channel liability[1].

Hyperconjugation and the Gauche Effect

The orientation of the amine group relative to the fluorine atom is heavily influenced by hyperconjugation. Natural Bond Orbital (NBO) analyses reveal that the most stable conformers often maximize electron donation from the nitrogen lone pair (


) into the highly polarized, low-lying antibonding orbital of the adjacent C–C or C–F bond (

or

)[2].
  • Causality: In the trans-isomer, this hyperconjugative stabilization often drives the molecule into a conformation where the nitrogen lone pair is antiperiplanar to the C–C bond, fundamentally altering the hybridization of the nitrogen atom (increasing its s-character) and further modulating its basicity[2].

Comparative Profiling: cis- vs. trans-Isomers

The relative stereochemistry between the fluorine atom and the amine group drastically alters the molecule's physicochemical properties. The table below summarizes the divergent profiles of the cis- and trans-diastereomers.

Physicochemical PropertyNon-Fluorinated Parentcis-2-Fluorocyclopropylaminetrans-2-Fluorocyclopropylamine
Relative Basicity (pKa) ~9.0Acidified (

pKa

-0.8 to -1.2)
Acidified (

pKa

-0.8 to -1.2)
Lipophilicity (

logP)
BaselineMarginal increaseSignificant increase (

logP

+1.0)[6]
MAO Inhibition Profile BaselineModerate (MAO-B selective)[2]Potent (Low

M, MAO-A/B active)[2]
Dominant Stereoelectronic Driver N/ADipole-dipole repulsion / Steric clashHyperconjugation (

)[2]

Note: The significant increase in lipophilicity for the trans-isomer occurs because the opposed C–F and C–N dipole vectors prevent the formation of a tightly overlapping, highly ordered hydration shell, exposing a larger hydrophobic surface area compared to the cis-isomer[6].

Self-Validating Experimental Workflows

To accurately determine the dominant conformer of a synthesized monofluorinated cyclopropylamine, researchers must employ a self-validating system that couples empirical spectroscopic data with high-level quantum mechanical calculations.

Protocol 1: NMR-Based Conformational Elucidation

Causality of Solvent Choice: NMR must be performed in a non-polar, aprotic solvent (e.g., CDCl₃) to prevent intermolecular hydrogen bonding from overriding the intrinsic intramolecular stereoelectronic effects that dictate the vacuum/lipophilic pocket conformation.

  • Sample Preparation: Dissolve 10-15 mg of the highly pure (>95%) fluorinated cyclopropylamine in 0.6 mL of CDCl₃[4].

  • 1D and 2D Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra. Crucially, acquire ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) and ¹H-¹H NOESY to map spatial proximities (< 5 Å).

  • Coupling Constant Extraction: Extract the vicinal coupling constants: ³J(H,H) and ³J(H,F).

  • Karplus Analysis: Apply a parameterized Karplus equation specifically calibrated for highly strained cyclopropane rings and electronegative substituents to mathematically convert the ³J values into precise dihedral angles.

Protocol 2: Computational (DFT) Validation

Causality of Functional Choice: The M06-2X functional is highly parameterized for main-group thermochemistry and non-covalent interactions, making it exceptionally accurate for modeling the subtle dispersion forces and hyperconjugation in small fluorinated rings.

  • Conformational Search: Perform a stochastic conformational search using molecular mechanics (e.g., OPLS4 force field) to generate all possible initial rotamers.

  • Geometry Optimization: Optimize the geometries of the lowest-energy conformers using Density Functional Theory (DFT) at the M06-2X/6-311++G(d,p) level of theory.

  • NBO Analysis: Execute a Natural Bond Orbital (NBO) analysis to quantify the second-order perturbation energies (

    
    ) for the 
    
    
    
    and
    
    
    hyperconjugative interactions[2].
  • Orthogonal Validation (The Self-Validating Step): Overlay the DFT-predicted dihedral angles with the NMR-derived Karplus angles. A deviation of

    
     confirms that the theoretical global minimum accurately represents the physical solution-state conformer.
    
Workflow Visualization

ConformationalAnalysis Start Monofluorinated Cyclopropylamine Synth Stereoselective Synthesis Start->Synth Exp NMR Spectroscopy (NOE & J-Coupling) Synth->Exp Comp Computational Chemistry (DFT & NBO Analysis) Synth->Comp NMR_Data Experimental Dihedral Angles Exp->NMR_Data DFT_Data Theoretical Minima & Orbital Energies Comp->DFT_Data Validate Orthogonal Validation (Karplus Equation) NMR_Data->Validate DFT_Data->Validate Result Validated 3D Conformer & Pharmacophore Model Validate->Result

Workflow for conformational elucidation of fluorinated cyclopropylamines via orthogonal validation.

Implications for Rational Drug Design

The exact conformation of a monofluorinated cyclopropylamine directly dictates its utility as a therapeutic agent.

  • Target Binding: The rigid spatial arrangement of the amine group determines its ability to form critical hydrogen bonds within an enzyme's active site. For example, the trans-isomer of 2-fluorocyclopropylamine positions the amine optimally for interaction with the FAD cofactor in Monoamine Oxidase (MAO), resulting in low micromolar inhibition, whereas the cis-isomer is significantly less potent[2].

  • Metabolic Stability: The strong C–F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atom deactivates the adjacent cyclopropane C–H bonds toward hydrogen atom transfer (HAT), extending the drug's half-life[4].

  • Permeability: By lowering the pKa of the amine through inductive effects and altering the hydration shell through specific stereochemical orientations (as seen in the increased logP of trans-isomers), medicinal chemists can fine-tune the molecule's ability to passively diffuse across the blood-brain barrier[1][6].

By mastering the synthesis (e.g., via zinc monofluorocarbenoid cyclopropanation[7]) and the conformational analysis of these strained systems, drug development professionals can unlock new, highly optimized regions of chemical space.

References

1.[4] 2,2-Difluorocyclopropylamine hydrochloride | Benchchem. benchchem.com. URL: 2.[5] 2,2-Dicyclopropyl-2-methoxyethan-1-amine | Benchchem. benchchem.com. URL: 3.[7] Stereoselective Cyclopropanation Reactions | Chemical Reviews. acs.org. URL: 4.[6] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. researchgate.net. URL: 5.[2] Svenja Hruschka's research works. researchgate.net. URL: 6.[1] Johnson–Corey–Chaykovsky Fluorocyclopropanation of Double Activated Alkenes. researchgate.net. URL: 7.[3] Product Class 2: Fluorocyclopropanes. thieme-connect.de. URL:

Sources

Technical Whitepaper: Physicochemical Profiling, Synthetic Integration, and Sourcing of CAS 1550947-28-8

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and drug design, I frequently evaluate novel building blocks capable of overcoming complex pharmacokinetic and pharmacodynamic bottlenecks. The compound (1-(Fluoromethyl)cyclopropyl)methanamine (CAS 1550947-28-8)[1] has recently emerged as a highly versatile fluorinated cycloalkylamine. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic utility in cutting-edge therapeutics (such as PRMT5 inhibitors and GLP-1R modulators), and a self-validating experimental protocol for its seamless integration into lead scaffolds.

Structural Rationale & Mechanistic Utility

The incorporation of a fluoromethyl-cyclopropyl moiety into a drug scaffold is a deliberate, high-impact structural intervention.

  • Conformational Rigidity: The cyclopropyl ring restricts the degrees of freedom of the methanamine side chain. This pre-organization reduces the entropic penalty upon binding to the target protein's active site, often translating to enhanced binding affinity.

  • Lipophilicity and pKa Modulation: The highly electronegative fluorine atom exerts a strong inductive effect (-I), which subtly lowers the basicity (pKa) of the adjacent primary amine. This prevents the amine from being overly protonated at physiological pH, thereby enhancing membrane permeability and oral bioavailability without adding excessive steric bulk.

  • Therapeutic Applications:

    • PRMT5 Inhibition: Recent oncological developments leverage this building block to synthesize "MTA-synergistic" PRMT5 inhibitors ()[2]. In MTAP-deleted cancers, methylthioadenosine (MTA) accumulates and sensitizes the PRMT5 enzyme. Derivatives of CAS 1550947-28-8 bind synergistically with MTA, forming a ternary complex that induces synthetic lethality specifically in tumor cells[2].

    • GLP-1R Agonism: In metabolic disease research, this amine is utilized to construct carboxy-benzimidazole GLP-1R modulating compounds ()[3], where the fluorinated motif enhances metabolic stability against oxidative degradation by cytochrome P450 enzymes.

Pharmacophore Scaffold Base Scaffold (e.g., Carboxy-benzimidazole) Linkage Amide Linkage Formation Scaffold->Linkage HATU Activation Amine CAS 1550947-28-8 (Fluoromethyl cyclopropyl amine) Amine->Linkage Nucleophilic Attack Target Optimized Lead Compound (Enhanced Stability & Binding) Linkage->Target Yields

Logical flow of pharmacophore modulation using CAS 1550947-28-8.

PRMT5 MTAP MTAP Deletion (Cancer Cell Signature) MTA MTA Accumulation MTAP->MTA Causes PRMT5 PRMT5 Enzyme MTA->PRMT5 Sensitizes Complex PRMT5-MTA-Inhibitor Ternary Complex MTA->Complex PRMT5->Complex Inhibitor CAS 1550947-28-8 Derived Inhibitor Inhibitor->Complex Synergistic Binding Apoptosis Tumor Cell Death (Synthetic Lethality) Complex->Apoptosis Induces

Mechanism of MTA-synergistic PRMT5 inhibition utilizing CAS 1550947-28-8 derivatives.

Physicochemical Profiling

Accurate physicochemical data is critical for reaction planning and analytical validation. The table below summarizes the core properties of CAS 1550947-28-8.

PropertyValue
CAS Number 1550947-28-8[4]
Chemical Name (1-(Fluoromethyl)cyclopropyl)methanamine[1]
Molecular Formula C5H10FN[4]
Molecular Weight 103.14 g/mol
SMILES NCC1(CF)CC1[4]
Structural Class Fluorinated Cycloalkylamine

Experimental Workflows & Self-Validating Protocols

When incorporating (1-(Fluoromethyl)cyclopropyl)methanamine into a target scaffold, amide coupling is the most frequent transformation. The following protocol is designed with built-in causality and self-validation mechanisms to ensure high-fidelity synthesis.

Protocol: High-Fidelity Amide Coupling

Step 1: Scaffold Activation

  • Procedure: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0°C. Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Causality: HATU is specifically selected over EDC/HOBt because the cyclopropyl amine is sterically hindered. HATU provides superior reaction kinetics and minimizes the risk of epimerization at the carboxylic acid's alpha-carbon. DIPEA acts as a non-nucleophilic base, maintaining an optimal alkaline environment without competing for the activated ester.

Step 2: Nucleophilic Addition

  • Procedure: Add CAS 1550947-28-8 (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The protocol validates itself when the mass of the activated ester completely disappears, replaced by the product's [M+H]+ peak. If unreacted ester remains, steric hindrance is the limiting factor, and slight heating (40°C) is justified.

Step 3: Quench and Extraction

  • Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over Na2SO4.

Step 4: Purification and Final QC

  • Procedure: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Self-Validation: Post-purification, perform 1H and 19F NMR. The integrity of the fluoromethyl group—which can occasionally undergo elimination under harsh basic conditions—is unambiguously confirmed by a characteristic splitting pattern (typically a triplet or doublet of doublets) in the 19F NMR spectrum around -210 to -220 ppm.

Workflow Step1 Step 1: Scaffold Activation Carboxylic Acid + HATU + DIPEA in DMF (0°C) Step2 Step 2: Amine Addition Add CAS 1550947-28-8, Stir at RT (2-4h) Step1->Step2 Monitor by LC-MS Step3 Step 3: Workup & Quench NaHCO3 quench, EtOAc extraction Step2->Step3 Complete Conversion Step4 Step 4: Purification Flash Chromatography (Silica, Hexane/EtOAc) Step3->Step4 Organic Layer Step5 Step 5: Self-Validating QC LC-MS (M+H) & 19F NMR (-210 to -220 ppm) Step4->Step5 Purified Fractions

Self-validating experimental workflow for amide coupling with CAS 1550947-28-8.

Supplier Landscape & Sourcing Strategy

Procuring high-quality CAS 1550947-28-8 is essential, as trace impurities (such as defluorinated analogs) can derail downstream biological assays. The table below outlines the primary commercial suppliers.

SupplierCatalog / ReferencePurity Standard
MolPort Molport-029-701-645[4]>95% (LC-MS/NMR)
BLD Pharmatech BD01412690[5]>95% (LC-MS/NMR)
King-Pharm Custom Synthesis[6]>95%
Chiralen Cat. No.: 587866[1]>95%

Quality Control upon Receipt: As a primary amine, this compound is prone to absorbing atmospheric CO2 and moisture. Upon receipt from suppliers like BLD Pharmatech[5] or MolPort[4], it is standard practice to perform Karl Fischer titration to quantify water content and store the reagent at 2-8°C under an inert argon atmosphere to preserve its integrity.

References

  • Title: 1-[1-(fluoromethyl)cyclopropyl]methanamine | 1550947-28-8 Source: MolPort URL: [Link]

  • Title: WO2023036974A1 - Spirocyclic compounds Source: Google Patents URL
  • Title: WO2022225941A1 - Carboxy-benzimidazole glp-1r modulating compounds Source: Google Patents URL

Sources

potential toxicophores in fluoromethylcyclopropylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fluoromethylcyclopropylamine Toxicophore: Mechanistic Insights and De-risking Strategies

Executive Summary

Fluorination is a cornerstone of modern medicinal chemistry, routinely deployed to block metabolic hotspots, modulate pKa, and enhance lipophilicity[1]. However, the introduction of fluorine is not universally benign. When placed adjacent to strained ring systems—specifically cyclopropylamines—it can inadvertently generate potent toxicophores. This technical guide dissects the mechanistic basis of fluoromethylcyclopropylamine-induced toxicity, drawing upon pivotal case studies in poly-ADP ribose glycohydrolase (PARG) inhibitor development, and provides a self-validating experimental framework for de-risking these liabilities in drug discovery pipelines.

The Chemical Logic of Cyclopropylamine Reactivity

To understand the toxicity of fluorinated derivatives, one must first examine the baseline reactivity of the cyclopropylamine motif. Cyclopropylamines are classically recognized as mechanism-based inactivators (suicide inhibitors) of flavin-dependent enzymes, notably Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1)[2][3].

The fundamental mechanism relies on the inherent ring strain of the cyclopropyl group (~27.5 kcal/mol). Upon entering an enzyme's active site, the amine nitrogen undergoes a single-electron transfer (SET) to the enzyme cofactor, generating a radical cation[2]. This intermediate triggers a rapid ring-opening event, yielding a highly reactive primary carbon radical or iminium species that covalently modifies the enzyme[2]. While highly effective for targeted covalent inhibition, this intrinsic reactivity becomes a severe liability if triggered prematurely by off-target metabolic enzymes (e.g., Cytochrome P450s) in the liver or gastrointestinal (GI) tract.

The PARG Inhibitor Case Study: A Cautionary Tale

A seminal disclosure by Acton et al. (2019) highlighted the severe idiosyncratic toxicity introduced by a seemingly innocuous fluoromethyl modification[4][5]. In an effort to improve the in vivo half-life of a series of quinazolinedione-based PARG inhibitors, researchers fluorinated a metabolic hotspot (a methyl group on a cyclopropylamine moiety)[5].

While the modification successfully reduced microsomal clearance, it resulted in profound in vivo toxicity. Mice administered the fluorinated derivatives orally (PO) developed severe ataxia approximately 5 hours post-dose[5].

Establishing Causality: Target vs. Toxicophore

To determine the root cause of the ataxia, the researchers employed a self-validating experimental logic based on route dependency and structural decoupling:

  • Route Dependency (First-Pass Implication): The ataxia was exclusively observed following oral administration; intravenous (IV) dosing of the same compounds yielded no toxicological signs[5]. This causality strongly implicates GI degradation or hepatic first-pass metabolism—rather than systemic exposure to the parent drug—as the source of the toxic insult.

  • Target Independence: To definitively decouple the toxicity from PARG inhibition, researchers synthesized an inactive fluorinated analogue (Compound 13). Despite lacking PARG inhibitory activity, this compound still induced ataxia at the identical 5-hour mark[5]. This confirmed that the fluoromethylcyclopropylamine motif acts as an independent, off-target toxicophore.

Quantitative Data Summary

The following table summarizes the structure-toxicity relationships that isolated the toxicophore:

Compound TypeStructural ModificationPARG IC50Dosing RouteObservation (Toxicity)Mechanistic Conclusion
Compound 1/2 Non-fluorinatedHigh PotencyPO & IVNo AtaxiaSafe profile, but poor PK.
Compound 10/12 FluoromethylHigh PotencyPOAtaxia (~5h post-dose)Off-target toxicity triggered.
Compound 10/12 FluoromethylHigh PotencyIVNo AtaxiaGI/First-pass metabolism implicated.
Compound 13 FluoromethylInactive POAtaxia (~5h post-dose)Confirms toxicity is PARG-independent.

Mechanistic Pathways of Fluorinated Toxicity

How does the addition of a single fluorine atom transform a safe molecule into a neurotoxic agent? The causality lies in the stabilization and subsequent degradation of the ring-opened intermediates. Despite the high strength of the C-F bond, metabolic intermediates can facilitate rapid fluoride departure[1].

When hepatic CYPs or GI-specific enzymes oxidize the fluorinated amine, the resulting ring-opening event generates a fluoro-electrophile. The ultimate degradation of this fluoromethyl-alkyl chain likely yields fluoroacetate . Fluoroacetate is a notorious, irreversible inhibitor of aconitase in the Krebs cycle. The delayed onset of ataxia (~5 hours) observed in the PARG study is highly characteristic of fluoroacetate poisoning, which requires time for metabolic conversion, accumulation, and subsequent ATP depletion in neurological tissues.

Pathway A Fluoromethylcyclopropylamine Parent Drug B First-Pass Metabolism (GI Tract / Hepatic CYPs) A->B C Single-Electron Transfer (SET) & Oxidation B->C D Radical Cation Intermediate C->D E Cyclopropyl Ring Opening (Strain Release) D->E F Defluorination & Fluoroacetate Formation E->F G Aconitase Inhibition (Krebs Cycle Disruption) F->G H Idiosyncratic Toxicity (Delayed Ataxia) G->H

Metabolic activation pathway of the fluoromethylcyclopropylamine toxicophore.

Experimental Workflows for Toxicophore De-risking

To prevent late-stage attrition, drug development professionals must implement rigorous protocols to identify reactive metabolites early in the pipeline. The following self-validating workflow ensures that both the chemical nature of the intermediate and its biological relevance are confirmed.

Step-by-Step Methodology: Reactive Metabolite Trapping & Route Profiling

Phase 1: In Vitro Trapping (Chemical Validation)

  • Incubation: Incubate the test compound (10 µM) with human/murine liver microsomes (HLM/MLM) and simulated intestinal fluids at 37°C.

  • Differential Trapping: Supplement parallel incubations with specific trapping agents:

    • Glutathione (GSH, 5 mM): Captures "soft" electrophiles (e.g., radicals, Michael acceptors).

    • Potassium Cyanide (KCN, 1 mM): Captures "hard" electrophiles (e.g., iminium ions).

  • LC-MS/MS Analysis: Quench with cold acetonitrile, centrifuge, and analyze the supernatant via high-resolution LC-MS/MS. Scan for neutral losses characteristic of GSH (129 Da) or mass shifts indicative of cyano addition (+27 Da). Causality Check: The formation of cyano-adducts specifically validates the generation of reactive iminium species post-ring opening.

Phase 2: In Vivo Decoupling (Biological Validation)

  • Negative Control Synthesis: Synthesize a structurally matched, target-inactive enantiomer or analogue (e.g., Compound 13).

  • Route Comparison: Administer the active and inactive compounds via both PO and IV routes to separate cohorts of wild-type mice.

  • Self-Validating Logic: If toxicity occurs only via PO dosing for both the active and inactive compounds, the liability is definitively assigned to a first-pass generated toxicophore, independent of the primary pharmacological target.

Workflow Step1 Synthesize Fluorinated Analogues & Inactive Controls Step2 In Vitro Microsomal Incubations (Liver/GI) Step1->Step2 Step5 In Vivo PK/Tox Profiling (PO vs. IV Dosing) Step1->Step5 Step3 Reactive Metabolite Trapping (GSH for Soft / KCN for Hard) Step2->Step3 Step4 LC-MS/MS Adduct Identification Step3->Step4 Step4->Step5 Step6 Target vs. Off-Target Toxicity Dissociation Step5->Step6

Self-validating experimental workflow for toxicophore identification and de-risking.

Conclusion

The fluoromethylcyclopropylamine motif perfectly illustrates the double-edged nature of structural optimization. While fluorination can successfully shield metabolic hotspots to improve pharmacokinetic profiles, its interaction with strained, electron-rich ring systems can generate insidious, route-dependent toxicophores. By employing self-validating experimental designs—such as differential electrophile trapping and inactive-analogue route profiling—researchers can systematically decouple on-target pharmacology from off-target metabolic liabilities, ensuring safer lead optimization.

References

  • Acton, B., Small, H. F., Smith, K. M., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters. PubMed.[Link]

  • Acton, B., Small, H. F., Smith, K. M., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC - NIH.[Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. ResearchGate.[Link]

  • LSD1 Histone Demethylase Assays and Inhibition. PMC - NIH.[Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate.[Link]

Sources

The Strategic Introduction of Fluorine to Modulate Lipophilicity in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's physicochemical properties.[1][2][3][4] Among these, the modulation of lipophilicity stands out as a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of fluorine substitution to control lipophilicity. We will delve into the unique characteristics of the fluorine atom, explore its nuanced effects on molecular properties beyond lipophilicity, and present detailed experimental strategies for its introduction into organic molecules. Case studies of successful fluorinated drugs will be examined to illustrate the real-world impact of this strategy, and step-by-step protocols for key fluorination reactions will be provided to enable immediate application in the laboratory.

The Unique Persona of Fluorine in Medicinal Chemistry

The outsized influence of fluorine in drug design stems from a unique combination of its fundamental properties.[2][3][5] Understanding these characteristics is paramount to rationally applying fluorination strategies.

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[1][3] This can significantly alter the electron distribution within a molecule, impacting the acidity and basicity (pKa) of nearby functional groups.[1][3][6]

  • Small Atomic Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[1][3] This allows it to act as a bioisostere for hydrogen, often being substituted without causing significant steric hindrance at the target receptor.[7]

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry.[1][8][9] This high bond strength is a key reason for the enhanced metabolic stability of many fluorinated drugs, as it can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3][10]

  • Low Polarizability: The electrons in the fluorine atom are held tightly, resulting in weak dispersion forces.[1] This property contributes to the complex and often counterintuitive effects of fluorine on lipophilicity.

The Dichotomy of Fluorine's Influence on Lipophilicity

The effect of fluorine on lipophilicity, often quantified by the partition coefficient (LogP) or distribution coefficient (LogD), is not straightforward and is highly dependent on the context of the molecular scaffold and the degree of fluorination.

A common misconception is that the highly polar C-F bond will invariably decrease lipophilicity. While this can be true, the reality is more nuanced.

  • Single Fluorine Substitution: The introduction of a single fluorine atom or a few fluorine atoms on an aromatic ring often leads to an increase in lipophilicity.[1] This is attributed to the masking of the underlying carbon skeleton and the creation of a more "Teflon-like" patch on the molecule's surface, which can reduce unfavorable interactions with water.

  • Multiple Fluorinations and Trifluoromethyl Groups: Conversely, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group often decreases lipophilicity.[1] In these cases, the cumulative inductive effects and the overall increase in molecular polarity dominate.

This dichotomous behavior allows for the fine-tuning of a drug candidate's lipophilicity to achieve the optimal balance for membrane permeability and solubility.[2][3]

Beyond Lipophilicity: The Multifaceted Impact of Fluorine

The strategic placement of fluorine can profoundly influence a range of other critical drug-like properties:

  • Metabolic Stability: As previously mentioned, the strength of the C-F bond can effectively block metabolic "soft spots."[1][3][10] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.[1][9][10]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic groups (making them more acidic) and basic groups (making them less basic).[1][3][6] This is a powerful tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

  • Binding Affinity and Conformation: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[1][11] Its introduction can also induce conformational changes that lock the molecule into a more bioactive conformation.

  • Membrane Permeability: By modulating lipophilicity and pKa, fluorine substitution can directly impact a drug's ability to cross biological membranes, including the blood-brain barrier.[3][5][12][13]

The interplay of these effects is visually summarized in the workflow diagram below.

G cluster_0 Strategic Fluorination cluster_1 Physicochemical Property Modulation cluster_2 Improved Drug-like Properties Fluorine_Introduction Introduction of Fluorine Lipophilicity Modulate Lipophilicity (LogP/LogD) Fluorine_Introduction->Lipophilicity pKa Alter pKa Fluorine_Introduction->pKa Metabolic_Stability Enhance Metabolic Stability Fluorine_Introduction->Metabolic_Stability Conformation Influence Conformation Fluorine_Introduction->Conformation Permeability Optimize Membrane Permeability Lipophilicity->Permeability pKa->Permeability Bioavailability Increase Bioavailability Metabolic_Stability->Bioavailability Binding_Affinity Improve Binding Affinity Conformation->Binding_Affinity Permeability->Bioavailability Binding_Affinity->Bioavailability

Caption: The cascading effects of strategic fluorine introduction in drug design.

Strategies for Introducing Fluorine: A Practical Guide

The method of fluorine incorporation is a critical consideration, with "late-stage fluorination" being a particularly valuable strategy in drug discovery.[12][14] This approach allows for the introduction of fluorine at a late step in the synthesis, enabling the rapid generation of a diverse library of fluorinated analogs from a common intermediate.

Electrophilic Fluorination

Electrophilic fluorination reagents deliver a "F+" equivalent to an electron-rich substrate. These reactions are particularly useful for the fluorination of aromatics, enolates, and other nucleophilic species.

Key Reagents:

  • N-Fluorosulfonimides (e.g., N-Fluorobenzenesulfonimide - NFSI): Robust and widely used reagents.

  • Selectfluor® (F-TEDA-BF4): A highly effective and commercially available electrophilic fluorinating agent.[15]

Experimental Protocol: Electrophilic Fluorination of an Activated Aromatic Compound

This protocol provides a general method for the fluorination of an electron-rich aromatic compound using an N-F reagent.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 mmol) in an anhydrous solvent (e.g., acetonitrile, 5-10 mL).

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., 1-Fluoro-1H-imidazole, 1.0-1.5 equivalents) to the solution.[16]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 80 °C).[16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.[16]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[16]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[16]

G Start Start Dissolve_Substrate Dissolve aromatic substrate in anhydrous solvent Start->Dissolve_Substrate Add_Reagent Add electrophilic fluorinating agent Dissolve_Substrate->Add_Reagent Stir_and_Heat Stir at specified temperature Add_Reagent->Stir_and_Heat Monitor_Reaction Monitor by TLC/GC-MS Stir_and_Heat->Monitor_Reaction Quench_Reaction Quench with aq. Na2S2O3 Monitor_Reaction->Quench_Reaction Extract_Product Extract with organic solvent Quench_Reaction->Extract_Product Dry_and_Concentrate Dry, filter, and concentrate Extract_Product->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify Characterize Characterize product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Workflow for electrophilic fluorination of an aromatic compound.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F-). This is a common method for introducing fluorine into aliphatic systems.

Key Reagents:

  • Tetrabutylammonium Fluoride (TBAF): A common source of fluoride ions.

  • Potassium Fluoride (KF): Often used in combination with a phase-transfer catalyst.

  • Diethylaminosulfur Trifluoride (DAST): A versatile reagent for converting alcohols and aldehydes/ketones to their corresponding fluorinated analogs.

Experimental Protocol: Nucleophilic Deoxyfluorination of an Alcohol

This protocol outlines the conversion of an alcohol to an alkyl fluoride using a deoxyfluorinating agent.

  • Reaction Setup: In a fume hood, add the alcohol (1.0 mmol) to a solution of the deoxyfluorinating reagent (e.g., DAST, 1.1 mmol) in an anhydrous, non-protic solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under an inert atmosphere.

  • Reaction Conditions: Allow the reaction to warm slowly to room temperature and stir for the required time (typically 1-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Case Studies: Fluorine in Action

The successful application of fluorine in modulating lipophilicity and other properties is evident in numerous marketed drugs.

DrugTherapeutic AreaRole of FluorineImpact on Lipophilicity
Fluoxetine (Prozac®) AntidepressantThe trifluoromethyl group enhances metabolic stability and brain penetration.Increases lipophilicity for better CNS penetration.
Atorvastatin (Lipitor®) Cholesterol-loweringA p-fluorophenyl group contributes to potent HMG-CoA reductase inhibition.Increases lipophilicity, contributing to binding affinity.
Sitagliptin (Januvia®) AntidiabeticA trifluoromethyl group and a fluorinated phenyl ring enhance potency and metabolic stability.Fine-tunes lipophilicity for optimal pharmacokinetics.
Ciprofloxacin (Cipro®) AntibioticA fluorine atom at the 6-position of the quinolone core enhances antibacterial activity.Increases lipophilicity and cell penetration.[3]

Conclusion and Future Perspectives

The strategic introduction of fluorine is an indispensable tool in modern drug discovery for the precise modulation of lipophilicity and a host of other critical physicochemical properties.[3][5][17] As our understanding of the nuanced effects of fluorine continues to grow, and with the ongoing development of novel and more selective fluorination methodologies, the "fluorine effect" will undoubtedly continue to play a pivotal role in the design of safer and more effective medicines.[1][18] The challenge for medicinal chemists moving forward will be the increasingly rational and predictive application of fluorination strategies to optimize molecular properties for desired therapeutic outcomes.[17]

References

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • Shah, P., & Westwell, A. D. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.
  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? (2020, March 24). Quora.
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • (PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate.
  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019, May 27). Industrial & Engineering Chemistry Research.
  • Gupta, S. P. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery.
  • Carbon-fluorine bonds – Knowledge and References. Taylor & Francis.
  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.
  • Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. PMC.
  • Kaur, T. (2022, January 31). Fluorine: An emerging compound in medicinal chemistry. The Torch.
  • Fluorine in medicinal chemistry. (2007, December 13). Chemical Society Reviews.
  • Richardson, P. (2016, October 15). Fluorination Methods for Drug Discovery and Development. PubMed.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).
  • Fluorine in Medicinal Chemistry: Research Guide & Papers. (2026, February 15). PapersFlow.
  • Application Notes and Protocols for Electrophilic Fluorination of Aromatic Compounds using 1-Fluoro-1H-imidazole. Benchchem.
  • Hagmann, W. K. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • Late-Stage Fluorination: From Fundamentals to Application. (2014, March 11). ACS Publications.
  • Campbell, M. G., & Ritter, T. (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application. DASH.
  • Shah, P., & Westwell, A. D. (2007, October 15). The role of fluorine in medicinal chemistry. PubMed.
  • Effects of fluorine incorporation on drugs and imaging probes. ResearchGate.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. ResearchGate.
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • An easier way to synthesize new drug candidates. (2010, June 25). MIT News.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. Benchchem.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI.
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025, August 12). Chemical Communications.
  • A Technical Guide to Electrophilic and Nucleophilic Fluorination for Fluoroalkane Synthesis from Alcohols. Benchchem.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022, October 20). MDPI.
  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry.
  • Breaking C-F bonds in drugs. (2023, May 12). Hypha Discovery Blogs.
  • Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC.
  • Electrophilic NF Fluorinating Agents. Chemical Reviews.

Sources

The Strained Architecture: A Technical Guide to the Reactivity and Pharmacological Utility of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylamine is a deceptively simple organic motif that serves as a cornerstone in modern medicinal chemistry and organic synthesis. Characterized by a highly strained three-membered ring bonded to a primary amine, this scaffold exhibits unique stereoelectronic properties that dictate its reactivity. For drug development professionals and synthetic chemists, understanding the delicate balance between the molecule's thermodynamic instability and its kinetic utility is paramount. This whitepaper deconstructs the structural foundations, basicity, and radical-mediated ring-opening mechanisms of cyclopropylamines, providing actionable experimental protocols and mechanistic insights for leveraging this pharmacophore in targeted enzyme inhibition.

Structural and Electronic Foundations

The Thermodynamics of Ring Strain

The cyclopropane ring is inherently unstable, possessing approximately 27.5 kcal/mol of ring strain. This instability is primarily a combination of Baeyer strain (angle strain resulting from the compression of ideal 109.5° sp³ bond angles to 60°) and Pitzer strain (torsional strain from the forced eclipsing of adjacent C-H bonds). To accommodate this geometry, the carbon-carbon bonds do not point directly at each other; instead, they bow outward, forming "banana bonds."

Walsh Orbitals and Nitrogen Hyperconjugation

The bonding in cyclopropylamine is best described by Walsh orbitals . To minimize angle strain, the C-C bonds adopt a high degree of p-character (approximating sp⁵ hybridization), while the exocyclic C-H and C-N bonds adopt a high degree of s-character (approximating sp² hybridization)[1].

When an amine group is attached to this ring, the nitrogen's lone pair undergoes stereoelectronic hyperconjugation with the Walsh orbitals of the cyclopropane ring. This interaction fundamentally alters the hybridization of the nitrogen atom.

Causality of Modulated Basicity (pKa)

Typical aliphatic amines (e.g., isopropylamine) have a pKa of approximately 10.5 to 10.7. In contrast, cyclopropylamine exhibits a significantly lower pKa of 9.10[2].

  • The Causality: The hyperconjugative overlap between the nitrogen lone pair and the ring's Walsh orbitals increases the s-character of the nitrogen lone pair[1]. Because s-orbitals are held closer to the positively charged nucleus than p-orbitals, the lone pair is less available to accept a proton. Consequently, the basicity of cyclopropylamine is noticeably attenuated, a critical factor when designing drugs that must cross lipid membranes without being fully ionized at physiological pH.

The Kinetics of Instability: Radical Cation Ring Opening

Cyclopropylamines are highly susceptible to oxidation via Single Electron Transfer (SET) . When an oxidant (such as a cytochrome P450 enzyme or a monoamine oxidase) removes one electron from the nitrogen lone pair, an aminium radical cation is formed[3].

Once the radical cation is generated, the adjacent C-C bond of the cyclopropane ring is severely weakened. Driven by the thermodynamic relief of the ~27.5 kcal/mol ring strain, the molecule undergoes a nearly barrierless (activation energy < 10 kcal/mol) homolytic cleavage[4]. This rapid ring opening yields a highly reactive distonic radical —a species where the radical (carbon-centered) and the cation (nitrogen-centered) are spatially separated. Because this ring-opening occurs at a known, ultra-fast rate, cyclopropylamines are frequently utilized by physical organic chemists as "radical clocks" to probe the mechanisms of complex enzymatic reactions[4].

Mechanism-Based Enzyme Inhibition in Drug Development

The propensity for cyclopropylamines to form reactive distonic radicals makes them ideal suicide inhibitors (mechanism-based inactivators). The classic example is Tranylcypromine (TCP) , a non-selective Monoamine Oxidase (MAO-A/B) inhibitor and a Lysine-Specific Demethylase 1 (LSD1) inhibitor[5][6].

The Suicide Inhibition Pathway

When TCP enters the active site of LSD1 or MAO, the enzyme's FAD (flavin adenine dinucleotide) cofactor oxidizes the amine via SET[]. The resulting radical cation instantly springs open, relieving its ring strain and generating a carbon-centered radical. This highly reactive radical immediately attacks the C4 position of the FAD cofactor, forming a permanent covalent adduct[]. Because the enzyme is irreversibly covalently modified, its catalytic activity is permanently destroyed, necessitating the synthesis of new enzyme by the body[8].

TCP_Mechanism TCP Tranylcypromine (TCP) Binding Non-covalent Binding TCP->Binding Enzyme MAO / LSD1 Active Site Enzyme->Binding SET Single Electron Transfer (SET) Binding->SET Oxidation by FAD Radical Aminium Radical Cation SET->Radical RingOpen Strain-Induced Ring Opening Radical->RingOpen Fast kinetics Distonic Carbon-Centered Radical RingOpen->Distonic Adduct Covalent FAD Adduct (Irreversible Inhibition) Distonic->Adduct Covalent bonding to FAD

Diagram 1: Mechanism of irreversible enzyme inhibition by tranylcypromine via SET and ring opening.

Quantitative Data Summaries

To facilitate rapid comparison for drug design and synthetic planning, the physical and pharmacological properties of cyclopropylamine and its derivatives are summarized below.

Table 1: Physicochemical and Thermodynamic Properties of Cyclopropylamine

PropertyValueImplication for Research
Molecular Weight 57.09 g/mol [9]Highly atom-economical building block.
Boiling Point 49 - 50 °C[9]Highly volatile; requires sealed, refrigerated storage.
pKa (at 25°C) 9.10[2]Less basic than standard amines; alters membrane permeability.
Ring Strain Energy ~27.5 kcal/molThermodynamic driving force for ring-opening reactions.
Radical Ring-Opening E(a) < 10 kcal/mol[4]Kinetic validation of its use as an ultra-fast radical clock.

Table 2: Comparative IC50 Values for Tranylcypromine (TCP)

Target EnzymeIC50 RangeMechanism of Action
LSD1 (KDM1A) < 2 μM[6]Irreversible covalent binding to FAD cofactor[].
MAO-A ~ 2.3 μM[8]Non-selective irreversible inhibition[6].
MAO-B ~ 0.9 μM[8]Slight preference for MAO-B over MAO-A[6].

Experimental Methodologies

The following protocols detail the synthesis of metabolically stabilized cyclopropylamine derivatives and their subsequent biological validation.

Protocol 1: Synthesis of Cyclopropylamine-d5 Scaffolds via Reductive Amination

Causality of Experimental Choices: The highly strained cyclopropane ring is susceptible to premature cleavage under harsh acidic or high-temperature conditions. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) provides a sufficiently mild environment to reduce the imine at room temperature without triggering ring degradation. Furthermore, the use of cyclopropylamine-d5 (deuterium switching) introduces a primary kinetic isotope effect, slowing down off-target Cytochrome P450-mediated metabolism and improving the drug's pharmacokinetic profile.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the target aldehyde (1.0 mmol) and cyclopropylamine-d5 (1.2 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Stirring: Stir the mixture at room temperature under an inert argon atmosphere for 1–2 hours. Self-Validation Step: Monitor the disappearance of the aldehyde via Thin Layer Chromatography (TLC) to ensure complete imine conversion before proceeding.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture to prevent sudden thermal spikes.

  • Maturation: Continue stirring at room temperature for 12–24 hours.

  • Quenching: Quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with 15 mL DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation: Confirm the structural integrity of the intact cyclopropane ring and the isotopic purity of the d5-label using ¹H-NMR and LC-MS.

Protocol 2: In Vitro LSD1 Inhibition Assay (IC50 Determination)

Causality of Experimental Choices: Because cyclopropylamines act as suicide inhibitors, their inhibition is time-dependent. Pre-incubating the inhibitor with the enzyme before adding the substrate is critical to accurately capture the irreversible covalent modification of the FAD cofactor[5].

Step-by-Step Methodology:

  • Preparation: Prepare a serial dilution of the synthesized cyclopropylamine-d5 inhibitor in DMSO (ranging from 10 nM to 100 μM).

  • Incubation: In a 96-well microplate, combine recombinant human LSD1 enzyme (50 nM) with the inhibitor dilutions in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA).

  • Time-Dependent Binding: Incubate the mixture at room temperature for 30 minutes to allow the SET and subsequent ring-opening covalent binding to occur.

  • Substrate Addition: Add the fluorescently labeled histone H3K4me2 peptide substrate to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence polarization or intensity over 60 minutes using a microplate reader.

  • Data Analysis: Plot the fractional enzyme activity against the log of the inhibitor concentration and fit the data to a non-linear regression model to calculate the IC50 value.

Exp_Workflow Start Aldehyde + Cyclopropylamine-d5 Imine Imine Formation (DCM, RT, 1-2h) Start->Imine Reduction Reductive Amination (NaBH(OAc)3, 12-24h) Imine->Reduction Purification Quench & Extraction (NaHCO3, DCM) Reduction->Purification AssayPrep In Vitro Assay Prep (Serial Dilution) Purification->AssayPrep Purified d5-Inhibitor Incubation Enzyme Incubation (LSD1/MAO + FAD) AssayPrep->Incubation Analysis IC50 Determination (Fluorescence/Mass Spec) Incubation->Analysis

Diagram 2: Experimental workflow for synthesizing and assaying cyclopropylamine-d5 inhibitors.

References

1. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. 2.[3] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers. 3 3.[4] Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical.... ResearchGate. 4 4.[5] The mechanism of action of tranylcypromine and tranylcypromine analogues in clinical trials as LSD1 inhibitors. ResearchGate. 5 5.[6] Tranylcypromine. Wikipedia. 6 6.[2] Cyclopropylamine 765-30-0 wiki. Guidechem. 2 7.[9] Cas 765-30-0, Cyclopropylamine. Lookchem. 9 8.[8] Comparing Vafidemstat and tranylcypromine as MAO inhibitors. Benchchem. 8 9.[1] Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. PubMed.1 10.[] Tranylcypromine Impurities. BOC Sciences.

Sources

Methodological & Application

Application Note: High-Throughput Parallel Synthesis and Profiling of [1-(Fluoromethyl)cyclopropyl]methanamine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Executive Summary

In modern drug discovery, the integration of fluorinated cyclopropylamines into screening libraries has become a premier strategy for optimizing lead compounds. [1-(Fluoromethyl)cyclopropyl]methanamine serves as a highly versatile, rigidified bioisostere for tert-butyl or gem-dimethyl groups.

As a Senior Application Scientist, I have designed this protocol guide to address the specific chemical nuances of this building block. The presence of the monofluorinated methyl group acts as a "metabolic shield" against cytochrome P450-mediated oxidation, significantly improving in vitro microsomal stability . However, the stereoelectronic effects of the fluorine atom fundamentally alter the reactivity of the adjacent primary amine . This guide provides field-proven, self-validating parallel synthesis workflows engineered specifically to overcome the reduced nucleophilicity and steric hindrance of this unique scaffold.

Physicochemical Profiling & Causality

To successfully incorporate [1-(Fluoromethyl)cyclopropyl]methanamine into automated parallel synthesis, one must first understand how the fluorine atom dictates its reactivity.

The Causality of the Fluorine Atom: The -CH2F group exerts a strong negative inductive effect (-I) and alters the hybridization of the nitrogen lone-pair via hyperconjugative interactions . This pulls electron density away from the primary amine, lowering its pKa by approximately 0.8 units compared to its unfluorinated counterpart. While this reduced basicity is highly desirable for improving passive membrane permeability (by increasing the fraction of un-ionized drug at physiological pH 7.4), it directly reduces the nucleophilicity of the amine. Consequently, standard high-throughput coupling conditions (like EDC/HOBt) often stall, necessitating the use of highly reactive coupling agents like HATU.

Table 1: Comparative Physicochemical Profiling of Cyclopropylamine Derivatives

PropertyCyclopropylmethanamine[1-(Fluoromethyl)cyclopropyl]methanaminetert-Butylamine
Structural Motif Unsubstituted AliphaticMonofluorinated Neopentyl-likeAliphatic Control
Calculated pKa (Amine) ~9.0~8.210.6
Nucleophilicity HighModerate (Electronically Deactivated)Moderate (Sterically Hindered)
Lipophilicity (cLogP) ~0.1~0.50.4
Metabolic Stability Low (CYP450 soft spot)High (Fluorine Blockade)Moderate

Parallel Synthesis Workflows

The following workflows are designed for 96-well plate formats, utilizing liquid handling automation to generate diverse libraries for Structure-Activity Relationship (SAR) screening.

ParallelSynthesis Core [1-(Fluoromethyl)cyclopropyl] methanamine (Core Scaffold) Amide Amide Library Coupling Agent: HATU Base: DIPEA Solvent: DMF Core->Amide R-COOH RedAm Amine Library Reagent: NaBH(OAc)3 Additive: AcOH Solvent: DCE Core->RedAm R-CHO Sulfonamide Sulfonamide Library Base: Pyridine Solvent: DCM Temp: RT Core->Sulfonamide R-SO2Cl SNAr Heteroaryl Library Base: DIPEA Solvent: NMP Temp: 120°C Core->SNAr Ar-X (F, Cl)

Fig 1: Parallel synthesis workflows for[1-(Fluoromethyl)cyclopropyl]methanamine library generation.

High-Throughput Experimental Protocols

Protocol A: Self-Validating Automated Amide Coupling

Mechanistic Rationale: The neopentyl-like steric bulk and reduced nucleophilicity of the fluorinated amine require the generation of a highly reactive HOAt active ester. HATU is thermodynamically required to drive the acylation to completion at room temperature, preventing solvent evaporation issues common in heated 96-well plates.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.2 M library of diverse carboxylic acids in anhydrous DMF.

    • Prepare a 0.2 M solution of [1-(Fluoromethyl)cyclopropyl]methanamine hydrochloride in DMF containing 0.6 M DIPEA (3.0 eq total base to liberate the free amine and neutralize the coupling acid).

    • Prepare a 0.2 M solution of HATU in DMF.

  • Automated Dispensing: Using a liquid handler, dispense 500 µL (100 µmol, 1.0 eq) of each carboxylic acid into a 96-well deep-well block.

  • Pre-Activation: Add 550 µL (110 µmol, 1.1 eq) of the HATU solution to each well. Agitate the block for 10 minutes at 25°C to ensure complete formation of the active ester.

  • Amine Addition: Dispense 600 µL (120 µmol, 1.2 eq) of the amine/DIPEA solution into each well. Seal the block with a chemically resistant mat.

  • Incubation: Shake the block at 25°C for 16 hours.

  • Self-Validation Checkpoint: Do not proceed blindly to purification. Sample 5 µL from 4 spatially distributed control wells (e.g., A1, A12, H1, H12). Dilute in 1 mL MeOH and analyze via LC-MS. Proceed to solvent evaporation only if the average conversion of the control wells exceeds 90%. If <90%, add an additional 0.5 eq of HATU/DIPEA and incubate for 4 hours.

  • Workup: Evaporate the DMF using a centrifugal vacuum concentrator (e.g., Genevac). Reconstitute in DMSO for mass-directed preparative HPLC purification.

Protocol B: Parallel Reductive Amination

Mechanistic Rationale: Because the calculated pKa of the fluorinated amine is ~8.2, it is a weaker base than standard aliphatic amines. This necessitates the addition of glacial acetic acid to sufficiently protonate the aldehyde, facilitating nucleophilic attack and subsequent dehydration to the imine prior to reduction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 0.2 M solutions of diverse aldehydes in 1,2-dichloroethane (DCE).

    • Prepare a 0.2 M solution of the amine hydrochloride salt + 0.2 M DIPEA in DCE.

    • Prepare a 0.5 M suspension of NaBH(OAc)₃ in DCE.

  • Imine Formation: Mix 500 µL of the aldehyde solution (100 µmol) and 600 µL of the amine solution (120 µmol) in a 96-well block. Add 10 µL of glacial acetic acid to each well. Shake for 3 hours at room temperature.

  • Self-Validation Checkpoint: Prior to adding the reducing agent, analyze a 5 µL aliquot from a sterically hindered control well via LC-MS to confirm >80% imine/iminium formation.

  • Reduction: Add 400 µL of the NaBH(OAc)₃ suspension (200 µmol, 2.0 eq) to each well. Shake for 16 hours at room temperature.

  • Quenching: Carefully quench each well with 200 µL of 1N NaOH to destroy excess hydride and neutralize the acetic acid. Extract the organic layer, concentrate, and purify.

In Vivo Considerations: The "Toxicophore" Cautionary Disclosure

Expert Insight & Trustworthiness: While incorporating [1-(Fluoromethyl)cyclopropyl]methanamine into your parallel synthesis workflow will almost certainly yield compounds with excellent in vitro metabolic stability and potency, researchers must exercise caution during in vivo translation.

A landmark study by Acton et al. revealed that while monofluorinated cyclopropyl amines successfully improved the microsomal stability of PARG inhibitors, specific derivatives containing this exact motif acted as unexpected in vivo toxicophores, leading to severe ataxia in murine models. The toxicity did not correlate with standard PK parameters (Cmax, AUC), suggesting a highly specific interaction driven by the monofluorinated amine motif itself.

Recommendation: When generating libraries using this protocol, it is imperative to implement early in vivo tolerability screening (e.g., 5 mg/kg oral dose-escalation in mice) in parallel with standard efficacy assays. Do not rely solely on in vitro ADME panels to validate leads containing this building block.

References

  • Title: Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure Source: Bioorganic & Medicinal Chemistry Letters (2019) URL: [Link]

  • Title: Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine Source: Organic & Biomolecular Chemistry, RSC Publishing (2011) URL: [Link]

Application Note: Overcoming Steric Hindrance in Amide Coupling with[1-(Fluoromethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of uniquely substituted cyclopropyl systems is a highly effective strategy in modern drug discovery for improving metabolic stability, modulating lipophilicity, and acting as bioisosteres for tert-butyl or gem-dimethyl groups. [1-(Fluoromethyl)cyclopropyl]methanamine (CAS: 1803590-29-5) is a prime example of such a building block.

However, forming amide bonds with this primary amine presents significant synthetic challenges. The quaternary C1 carbon of the cyclopropyl ring creates a neopentyl-like steric environment, heavily shielding the adjacent aminomethyl group. Furthermore, the electron-withdrawing fluoromethyl group exerts a mild inductive effect that reduces the nucleophilicity of the nitrogen atom 1. This application note details the mechanistic rationale and self-validating protocols required to achieve high-yielding amide couplings with this sterically demanding substrate.

Mechanistic Profiling & Reagent Selection

Standard carbodiimide coupling reagents (e.g., EDC/HOBt) routinely fail or provide poor yields (<30%) when applied to neopentyl-like amines. The causality is rooted in transition-state kinetics: the bulky O-acylisourea intermediate formed by EDC often undergoes a deleterious [1,3]-sigmatropic rearrangement to an unreactive N-acylurea before the sterically hindered amine can successfully attack the carbonyl carbon 1.

To overcome the high activation energy barrier associated with this sterically demanding transition state, highly electrophilic and less sterically encumbered activated intermediates are required.

Recommended Strategies:

  • Uronium Salts (HATU): Forms a highly reactive 7-aza-OBt ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring group effect via intramolecular hydrogen bonding, accelerating aminolysis.

  • Acylimidazolium Generation (TCFH/NMI): TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) coupled with N-Methylimidazole (NMI) generates an acylimidazolium intermediate. This species is highly reactive and possesses a minimal steric profile, making it the premier choice for neopentyl-like and electron-deficient amines 2.

Quantitative Comparison of Coupling Systems
Coupling SystemActivation IntermediateTypical Yield (%)Epimerization RiskReaction Time (h)
EDC / HOBt O-Acylisourea / OBt Ester15 – 30%Moderate16 – 24
HATU / DIPEA OAt Ester60 – 80%Low4 – 12
TCFH / NMI Acylimidazolium85 – 95%Very Low1 – 4
Oxalyl Chloride Acid Chloride70 – 90%High2 – 6

Decision Workflows and Mechanistic Pathways

Workflow Start Carboxylic Acid + [1-(Fluoromethyl)cyclopropyl]methanamine Assess Assess Substrate Properties (Steric Bulk & Nucleophilicity) Start->Assess Standard Standard Coupling (HATU, DIPEA, DMF/DCM) Assess->Standard Check Yield > 80%? Standard->Check Success Proceed to Workup & Purification Check->Success Yes Advanced Advanced Coupling (TCFH, NMI, MeCN) Check->Advanced No / Sluggish Advanced->Success High Yield AcidChloride Acid Chloride Route (SOCl2 or Oxalyl Chloride) Advanced->AcidChloride If still < 50% AcidChloride->Success

Workflow for optimizing amide coupling with sterically hindered neopentyl-like amines.

Mechanism RCOOH Carboxylic Acid AcylImidazolium Acylimidazolium Intermediate RCOOH->AcylImidazolium Activation TCFH TCFH + NMI TCFH->AcylImidazolium Product Sterically Hindered Amide Product AcylImidazolium->Product Nucleophilic Attack Amine Hindered Amine Substrate Amine->Product

Mechanistic pathway of TCFH/NMI-mediated amide coupling for hindered substrates.

Detailed Experimental Protocols

Protocol A: TCFH/NMI-Mediated Amide Coupling (Preferred)

This protocol is engineered as a self-validating system. By separating the activation and aminolysis steps, researchers can pinpoint exactly where a failure occurs.

Reagents & Conditions:

  • Carboxylic Acid (1.0 equiv)

  • [1-(Fluoromethyl)cyclopropyl]methanamine (1.2 equiv)

  • TCFH (1.2 equiv)

  • N-Methylimidazole (NMI) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous MeCN to achieve a 0.1 M concentration. Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

    • Causality: MeCN is strictly preferred over DMF or DCM. The highly polar transition state of acylimidazolium formation is stabilized by MeCN, while avoiding the potential formylation side-reactions inherent to DMF 3.

  • Catalyst/Base Addition: Add NMI (3.0 equiv) in a single portion, followed immediately by TCFH (1.2 equiv). Stir at 0 °C for 15 minutes.

    • Causality: NMI acts sequentially as a Brønsted base to deprotonate the acid, and as a nucleophilic catalyst to attack the Vilsmeier-type intermediate generated by TCFH, forming the highly reactive acylimidazolium.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot and quench into 100 µL of Methanol. Analyze via LC-MS.

    • Logic: If activation is successful, the LC-MS will show near-quantitative conversion to the corresponding methyl ester. If unreacted acid remains, steric hindrance at the acid itself may require warming to room temperature during activation.

  • Aminolysis: Add[1-(Fluoromethyl)cyclopropyl]methanamine (1.2 equiv) dropwise over 2 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to degradation of the acylimidazolium intermediate.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M aqueous HCl (to remove NMI and unreacted amine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid Chloride Route (Alternative for Extreme Hindrance)

If the carboxylic acid is highly sterically hindered (e.g., an α,α-disubstituted acid) alongside the neopentyl amine, the acylimidazolium intermediate may still be too bulky. In such rare cases, the acid chloride route is required.

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 equiv). Cool to 0 °C and add Oxalyl Chloride (1.5 equiv) dropwise.

  • Degassing: Stir at room temperature until gas evolution (CO, CO₂) completely ceases (typically 1–2 hours).

  • Concentration: Concentrate the mixture under reduced pressure to completely remove excess oxalyl chloride and HCl. Do not skip this step, as residual HCl will protonate the hindered amine.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.1 M) and cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv), followed by the dropwise addition of [1-(Fluoromethyl)cyclopropyl]methanamine (1.1 equiv).

  • Completion: Stir for 2 hours at room temperature, then quench with saturated aqueous NH₄Cl and extract with DCM.

References

  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: rsc.
  • Source: nsf.

Sources

Application Note: Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of the trifluoromethyl (–CF₃) group into small carbocycles has become a cornerstone strategy in modern medicinal chemistry and drug development. Trifluoromethyl-substituted cyclopropanes are highly privileged pharmacophores; they combine the rigid, predictable vectorization of the three-membered ring with the metabolic stability, enhanced lipophilicity, and unique stereoelectronic effects imparted by the fluorine atoms[1].

However, the enantioselective synthesis of these motifs has historically presented severe synthetic challenges. The primary carbene source, 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂), is a toxic, potentially explosive gas. Furthermore, the resulting metal-carbenoid intermediate is highly electrophilic due to the strong electron-withdrawing nature of the –CF₃ group, which traditionally leads to poor stereocontrol and high rates of undesired carbene dimerization[2].

To overcome these barriers, modern synthetic methodologies have evolved along two primary trajectories:

  • Donor-Acceptor Carbenoid Modulation: Utilizing 1-aryl-2,2,2-trifluorodiazoethanes with chiral Rhodium(II) catalysts to temper carbenoid electrophilicity[3].

  • In Situ Generation & Confined Chiral Pockets: Coupling the in situ generation of CF₃CHN₂ with highly sterically demanding catalysts, such as engineered Myoglobin variants (biocatalysis)[1] or Ru(II)-Pheox complexes[4].

This application note provides a comprehensive guide to executing these advanced methodologies, detailing the causality behind critical experimental parameters to ensure reproducible, self-validating workflows.

Quantitative Data Summary: Comparison of Catalytic Strategies

The following table summarizes the state-of-the-art catalytic systems for synthesizing CF₃-cyclopropanes. The choice of protocol depends on the desired substitution pattern (e.g., aryl-CF₃ vs. H-CF₃ on the cyclopropane) and available laboratory infrastructure.

Catalytic SystemCarbene PrecursorSubstrate ScopeYield (%)Diastereomeric Excess (de)Enantiomeric Excess (ee)Key Advantage
Rh₂(R-PTAD)₄ [3]1-Aryl-2,2,2-trifluorodiazoethaneStyrenes, activated dienes61–78%>94% (trans)88–>98%High ee for fully substituted CF₃-carbons.
Engineered Myoglobin (RR2) [1]CF₃CHN₂ (gas, in situ)VinylarenesUp to 99%>99% (trans)80–92%Green biocatalyst; handles gaseous diazo safely.
Ru(II)-Pheox [4]CF₃CHN₂ (in situ)Aryl and alkyl olefinsUp to 99%>95% (trans)Up to 97%Broad scope; excellent functional group tolerance.
Cu(I)-Bisoxazoline [5]CF₃CHN₂ (in situ)Alkenyl boronates50–85%>90% (trans)85–95%Yields versatile cyclopropylboronate intermediates.

Mechanistic Pathways & Logical Workflows

To understand the necessity of the rigorous experimental controls in these protocols, one must visualize the catalytic cycle and the physical workflow required to manage the reactive intermediates.

Catalytic Cycle of Metal-Carbenoid Cyclopropanation

CatalyticCycle Cat Chiral Catalyst (Rh, Ru, or Mb) Carbenoid Electrophilic Metal-Carbenoid [M]=C(CF₃)R Cat->Carbenoid + Diazo - N₂ (Gas) Diazo Trifluoromethyl Diazo Precursor (e.g., CF₃CHN₂ or Ar-C(N₂)CF₃) Diazo->Carbenoid TS Stereocontrolled [2+1] Cycloaddition (Enantio- & Diastereoselective Approach) Carbenoid->TS + Olefin Olefin Alkene Substrate Olefin->TS Product Chiral CF₃-Cyclopropane + Regenerated Catalyst TS->Product Product->Cat Catalyst Turnover

Caption: Catalytic cycle of enantioselective cyclopropanation via an electrophilic metal-carbenoid intermediate.

Two-Compartment Workflow for Gaseous CF₃CHN₂

Workflow Step1 Inner Vial: Diazo Generation (Amine + NaNO₂ / Acid) Step2 Gas Phase Transfer (Prevents Catalyst Poisoning) Step1->Step2 Step3 Outer Vial: Catalyst & Olefin (Anaerobic Buffer) Step2->Step3 Step4 Stereoselective Cyclopropanation Step3->Step4 Step5 Extraction & Chiral SFC/HPLC Analysis Step4->Step5

Caption: Two-compartment reactor setup for the safe, continuous generation and utilization of volatile CF₃CHN₂.

Experimental Protocols

Protocol A: Rhodium-Catalyzed Synthesis using Donor-Acceptor Diazo Reagents

Based on the methodology developed by 6[6].

Objective: Synthesis of fully substituted CF₃-cyclopropanes using 1-aryl-2,2,2-trifluorodiazoethanes. Causality Focus: The use of an aryl group converts the highly unstable acceptor-only carbenoid into a donor-acceptor carbenoid. This tempers the electrophilicity, allowing the chiral adamantylglycine-derived dirhodium complex, Rh₂(R-PTAD)₄, to exert profound stereocontrol (>94% de, up to >98% ee)[2].

Materials:

  • Alkene substrate (e.g., styrene derivative) (5.0 equiv)

  • 1-Aryl-2,2,2-trifluorodiazoethane (1.0 equiv, generated in situ or pre-synthesized via hydrazone oxidation)

  • Rh₂(R-PTAD)₄ catalyst (2.0 mol%)

  • Anhydrous Dichloromethane (DCM) or Hexanes

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add the alkene (5.0 mmol) and Rh₂(R-PTAD)₄ (0.02 mmol, 2 mol%) to 5 mL of anhydrous DCM.

    • Scientific Rationale: An excess of alkene (5 equiv) is utilized as a kinetic trap to outcompete the bimolecular dimerization of the diazo compound, a common side reaction with fluorinated carbenoids.

  • Diazo Addition: Dissolve the 1-aryl-2,2,2-trifluorodiazoethane (1.0 mmol) in 5 mL of DCM. Load this into a gas-tight syringe.

  • Syringe Pump Injection: Add the diazo solution dropwise to the stirring catalyst/alkene mixture via a syringe pump over a period of 1.5 to 2 hours at room temperature.

    • Scientific Rationale: Slow addition ensures that the steady-state concentration of the diazo compound remains exceptionally low. This prevents the carbenoid from reacting with unreacted diazo molecules (forming azines), forcing it to react exclusively with the alkene.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is complete when the distinct orange/red color of the diazo compound dissipates immediately upon entering the flask, indicating active catalyst turnover. If the solution turns persistently dark red/brown, catalyst deactivation or diazo accumulation has occurred.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Stereochemical Validation: Determine diastereomeric excess (de) via ¹H/¹⁹F NMR of the crude mixture. Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OJ column)[6].

Protocol B: Biocatalytic Synthesis via Engineered Myoglobin

Based on the methodology developed by 1[1].

Objective: Environmentally benign, highly enantioselective synthesis of trifluoromethyl-substituted cyclopropanes using a two-compartment reactor. Causality Focus: CF₃CHN₂ is a toxic gas. By generating it in situ in a sealed inner vial, the gas safely diffuses into the outer reaction vessel. This prevents the harsh reagents (acid/nitrite) required for diazo generation from denaturing the delicate Myoglobin biocatalyst[1].

Materials:

  • Inner Vial (Diazo Generation): 2,2,2-Trifluoroethylamine hydrochloride (CF₃CH₂NH₂·HCl), Sodium nitrite (NaNO₂), catalytic acid.

  • Outer Vial (Reaction):E. coli whole cells expressing Myoglobin variant RR2 (or purified Mb), Alkene substrate, Sodium dithionite (Na₂S₂O₄), Phosphate buffer (pH 7.4).

Step-by-Step Procedure:

  • Biocatalyst Preparation: Resuspend E. coli cells expressing the Mb variant RR2 in degassed phosphate buffer (pH 7.4) inside an anaerobic glovebox.

    • Scientific Rationale: Strict anaerobic conditions are mandatory. The heme iron must remain in the Fe(II) oxidation state to bind the diazo compound. Oxygen will irreversibly oxidize the heme to the inactive Fe(III) state.

  • Reduction Step: Add sodium dithionite (10 mM final concentration) to the cell suspension to ensure complete reduction of the heme cofactor.

  • Substrate Loading: Add the vinylarene substrate (10–20 mM) to the outer reaction vessel containing the biocatalyst.

  • Two-Compartment Assembly: Place an open inner glass vial inside the main reaction vessel. To this inner vial, add CF₃CH₂NH₂·HCl (1.5 equiv relative to alkene) and NaNO₂ (1.8 equiv).

  • Initiation: Add a small volume of weak acid (e.g., acetate buffer, pH 4.0) to the inner vial to initiate the diazotization reaction. Immediately seal the outer vessel tightly.

    • Scientific Rationale: The acid triggers the formation of CF₃CHN₂ gas. The sealed system forces the gas to partition into the aqueous buffer of the outer vial, where it is intercepted by the hydrophobic active site of the Myoglobin. The chiral protein pocket dictates the stereochemical approach of the alkene, yielding up to 92% ee[1].

  • Incubation: Stir the sealed dual-vessel system at room temperature for 12–16 hours.

  • Extraction: Open the vessel (in a fume hood to vent residual CF₃CHN₂). Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the organic layer over MgSO₄ and concentrate.

  • Analysis: Analyze the crude product via GC-MS for conversion and Chiral SFC for enantiomeric excess.

References

  • Tinoco, A., Steck, V. "Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene." Journal of the American Chemical Society / NIH.gov. 1

  • Denton, J. R., Sukumaran, D., Davies, H. M. L. (2007). "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters, American Chemical Society. 6

  • "Highly enantioselective synthesis of trifluoromethyl cyclopropanes by using Ru(II)–Pheox catalysts." Chemical Communications, RSC Publishing. 4

  • "Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates." NIH.gov. 5

Sources

Application Note: Evaluation of [1-(Fluoromethyl)cyclopropyl]methanamine as a Building Block for PARG Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response (DDR) network. Acting in opposition to PARP1, PARG hydrolyzes poly(ADP-ribose) (PAR) chains to reset the DNA repair machinery. As demonstrated in recent oncological studies, [2], making it a highly attractive therapeutic target.

During the optimization of quinazolinedione-based PARG inhibitors, medicinal chemists frequently employ the fluorination of metabolic "soft spots" to improve in vivo half-life and reduce hepatic clearance. However, the integration of [1-(Fluoromethyl)cyclopropyl]methanamine into PARG inhibitors presents a complex challenge. While this specific monofluorinated building block successfully enhances metabolic stability without sacrificing target potency, it acts as an unexpected in vivo toxicophore, inducing severe ataxia in murine models due to off-target central nervous system (CNS) effects, as detailed in a [1].

This application note provides a comprehensive, self-validating workflow for synthesizing, evaluating, and profiling PARG inhibitors utilizing this specific building block, ensuring that off-target toxicities are identified early in the drug development pipeline.

G DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Chains PAR Chain Formation PARP1->PAR_Chains PARG PARG Enzyme PAR_Chains->PARG Hydrolysis Rep_Fork Replication Fork Stalling PARG->Rep_Fork When Inhibited PARG_Inhibitor PARG Inhibitor (Monofluoro Moiety) PARG_Inhibitor->PARG On-Target Inhibition OffTarget Off-Target CNS Binding PARG_Inhibitor->OffTarget Toxicophore Effect Ataxia In Vivo Toxicity (Ataxia) OffTarget->Ataxia Rapid Onset

Mechanism of PARG inhibition and off-target CNS toxicity induced by the toxicophore.

Causality and Experimental Design (E-E-A-T)

As a Senior Application Scientist, I must emphasize that drug development cannot rely solely on biochemical potency. The choice to evaluate the monofluorinated derivative against its di- and tri-fluorinated counterparts is rooted in the steric mapping of the PARG active site.

The Causality of Efficacy vs. Toxicity: The PARG binding pocket possesses strict steric restraints. Adding multiple fluorine atoms (di- or tri-fluorination) increases the steric bulk beyond the pocket's tolerance, leading to a structural clash and a drastic reduction in binding affinity. Conversely, the monofluorinated[1-(Fluoromethyl)cyclopropyl]methanamine maintains the exact geometry required for sub-nanomolar PARG inhibition while sufficiently blocking cytochrome P450-mediated oxidation in human liver microsomes (HLM).

However, this specific single-atom modification alters the pKa and lipophilicity of the amine, inadvertently creating a pharmacophore that crosses the blood-brain barrier. The self-validating nature of our in vivo workflow—pairing behavioral observation with rigorous pharmacokinetic (PK) blood sampling—proves that the resulting ataxia is an off-target effect, as the toxicity occurs even when free drug exposure in the brain is below the PARG IC₉₀ threshold.

Quantitative Profiling of Fluorinated Derivatives
Structural DerivativePARG IC₅₀ (nM)HLM Clearance (µL/min/mg)In Vivo Observation (CD-1 Mice)
Non-fluorinated (Cyclopropylamine)< 10> 50 (High)No ataxia; Poor oral exposure
Monofluorinated ([1-(Fluoromethyl)...])< 10< 15 (Low)Severe Ataxia (Off-target toxicity)
Di-fluorinated > 50< 15 (Low)No ataxia; Loss of target efficacy
Tri-fluorinated > 100< 15 (Low)No ataxia; Loss of target efficacy

Experimental Workflows & Methodologies

The following protocols establish a self-validating pipeline to synthesize the compound, verify its on-target potency, confirm its metabolic stability, and critically assess its in vivo toxicological profile.

G Step1 1. Synthesis (Coupling) Step2 2. PARG Assay (IC50 < 10nM) Step1->Step2 Validate Step3 3. HLM Profiling (Clearance) Step2->Step3 Potent Step4 4. In Vivo Tox (CD-1 Mice) Step3->Step4 Stable

Experimental workflow for evaluating fluorinated PARG inhibitor building blocks.

Protocol 1: Synthesis and Scaffold Incorporation

Objective: Chemically couple [1-(Fluoromethyl)cyclopropyl]methanamine to a quinazolinedione sulfonyl chloride core without degrading the fluoromethyl moiety.

  • Preparation: Dissolve the quinazolinedione sulfonyl chloride intermediate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Coupling: Add [1-(Fluoromethyl)cyclopropyl]methanamine hydrochloride (1.2 eq).

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0°C. Causality: The fluoromethyl group is sensitive to harsh basic conditions; a mild, sterically hindered base like DIPEA prevents unwanted defluorination.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation: Post-purification (via reverse-phase HPLC), run LC-MS and ¹⁹F-NMR. The protocol is validated only if the ¹⁹F-NMR spectra display the characteristic triplet or doublet of triplets, confirming the retention of the intact monofluorinated moiety.

Protocol 2: Biochemical PARG Inhibition Assay

Objective: Determine the IC₅₀ to ensure the monofluorinated moiety does not cause a steric clash within the PARG active site.

  • Reagent Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.1% BSA, and 0.1 mM DTT.

  • Incubation: Incubate recombinant human PARG enzyme (0.5 nM) with a 10-point serial dilution of the synthesized inhibitor (ranging from 10 µM to 0.1 nM) for 15 minutes at room temperature.

  • Substrate Addition: Add fluorescently labeled PAR chains (e.g., 100 nM) to initiate the hydrolysis reaction.

  • Detection: Measure fluorescence polarization or FRET signal after 30 minutes.

  • Self-Validation: Run PDD00017273 (a known PARG inhibitor) in parallel as a positive control. The assay run is considered valid only if the control yields an IC₅₀ of ~26 nM.

Protocol 3: In Vitro Metabolic Stability (HLM)

Objective: Verify that the fluoromethyl group successfully blocks cytochrome P450-mediated N-dealkylation.

  • Incubation Mixture: Combine Human Liver Microsomes (0.5 mg/mL protein) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int).

  • Self-Validation: Include Verapamil (high clearance control) and Warfarin (low clearance control). The assay is valid if Verapamil is depleted by >80% at 60 minutes and Warfarin remains >90% intact.

Protocol 4: In Vivo Pharmacokinetics and Tolerability

Objective: Assess oral bioavailability and monitor for the rapid-onset ataxia associated with this specific toxicophore.

  • Dosing: Administer the compound via oral gavage to male CD-1 mice (n=3 per dose group) at 1, 5, and 15 mg/kg, formulated in 10% DMSO / 90% PEG400.

  • Behavioral Observation (Critical Step): Continuously monitor the animals for the first 6 hours post-dose. Score for neurological signs, specifically focusing on gait abnormalities, tremors, and ataxia.

  • PK Sampling: Perform serial blood draws via the tail vein at 0.5, 1, 2, 4, and 8 hours post-dose. Centrifuge to isolate plasma and quantify drug concentration via LC-MS/MS.

  • Self-Validation: Cross-reference the behavioral onset of ataxia with the PK plasma concentration curve. If ataxia is observed at 5 hours but the free drug concentration has already fallen below the cellular PARG IC₉₀, it conclusively validates that the toxicity is an off-target effect driven by the monofluorinated toxicophore, rather than mechanism-based PARG inhibition.

References

  • Acton, B., Small, H. F., Smith, K. M., McGonagle, A., Stowell, A. I. J., James, D. I., Hamilton, N. M., Hamilton, N., Hitchin, J. R., Hutton, C. P., Waddell, I. D., Ogilvie, D. J., & Jordan, A. M. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 29(4), 560-562. URL:[Link]

  • Houl, J. H., Ye, Z., Brosey, C. A., Balapiti-Modarage, L. P. F., Namjoshi, S., Bacolla, A., Laverty, D., Walker, B. L., Pourfarjam, Y., Warden, L. S., Babu Chinnam, N., Moiani, D., Stegeman, R. A., Chen, M.-K., Hung, M.-C., Nagel, Z. D., Ellenberger, T., Kim, I.-K., Jones, D. E., Ahmed, Z., & Tainer, J. A. (2019). Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death. Nature Communications, 10(1), 5654. URL:[Link]

Application Note: Strategic Incorporation of Fluorinated Cyclopropanes into 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 5-HT2C receptor is a highly validated G protein-coupled receptor (GPCR) target for the treatment of central nervous system (CNS) disorders, including obesity, schizophrenia, and substance use disorders[1]. However, the clinical development of 5-HT2C-targeted therapeutics has historically been bottlenecked by the high sequence homology among the 5-HT2 receptor family. Off-target agonism of the 5-HT2B receptor can induce life-threatening cardiac valvulopathy, while 5-HT2A activation is associated with hallucinogenic effects[2].

To overcome this structural challenge, medicinal chemists have increasingly turned to[3]. The strategic incorporation of a fluorine atom into the rigid cyclopropane ring of 2-phenylcyclopropylmethylamine (2-PCPMA) scaffolds has yielded profound improvements in both receptor selectivity and pharmacokinetics[1].

The Causality of Fluorination:

  • Steric and Conformational Gating: The highly polar C–F bond in fluorinated cyclopropanes introduces strong anomeric-like interactions that enhance electron delocalization and alter the ring's overall polarity[4]. This subtle steric bulk and electronic shift force the molecule into a specific 3D binding pose that is well-tolerated by the 5-HT2C receptor but sterically clashes with the slightly tighter binding pocket of the 5-HT2B receptor[1].

  • Physicochemical Optimization: Fluorination exerts a strong electron-withdrawing effect (-I), which lowers the pKa of the adjacent primary amine. This reduction in basicity directly translates to improved blood-brain barrier penetration (logBB) and enhanced metabolic stability by blocking cytochrome P450-mediated benzylic oxidation[3].

Pharmacological Mechanism

The 5-HT2C receptor is a Gq-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change that activates the Gq protein, stimulating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), ultimately triggering the release of intracellular calcium (Ca2+).

G Agonist Fluorinated Agonist (e.g., (+)-21b) Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Caption: 5-HT2C Gq-coupled signaling pathway triggered by fluorinated agonists.

Synthesis Protocol: [2+1] Cycloaddition Workflow

The core fluorinated cyclopropane moiety is constructed via a transition-metal-catalyzed [2+1] cycloaddition between an aromatic vinyl fluoride and a diazo compound[1].

Synth Substrate Aromatic Vinyl Fluoride Cycloaddition [2+1] Cycloaddition (Argon, RT) Substrate->Cycloaddition Diazo Diazoacetate Compound Diazo->Cycloaddition Catalyst Rh2(esp)2 Catalyst Catalyst->Cycloaddition Catalyzes Intermediate Fluorinated Cyclopropane Carboxylate Cycloaddition->Intermediate Stereoselective Reduction Reduction & Amination Intermediate->Reduction Product Fluorinated 2-PCPMA Agonist Reduction->Product Yields

Caption: Transition-metal catalyzed [2+1] cycloaddition workflow for fluorinated cyclopropanes.

Step-by-Step Methodology: Stereoselective Synthesis

Self-Validating System Note: This protocol incorporates built-in analytical checkpoints to ensure intermediate integrity before proceeding to subsequent steps.

Step 1: Catalyst and Substrate Preparation

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aromatic vinyl fluoride (1.0 equiv) and the bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (Rh2(esp)2) catalyst (0.01 equiv) in anhydrous dichloromethane (DCM).

  • Causality: Rh2(esp)2 is explicitly chosen over standard copper catalysts because its tethered dicarboxylate ligands provide superior thermal stability and prevent the rapid, non-productive dimerization of the diazo compound, which is a common failure point when reacting with sterically hindered or electron-deficient vinyl fluorides.

Step 2: Diazo Addition and Cycloaddition

  • Action: Slowly add ethyl diazoacetate (1.5 equiv) dissolved in DCM via a syringe pump over 2 hours at room temperature.

  • Validation Checkpoint: Do not assume completion based on time. Monitor the reaction via LC-MS. The reaction is self-validated as complete only when the unreacted vinyl fluoride peak disappears and the desired fluorinated cyclopropane carboxylate mass [M+H]+ is dominant.

Step 3: Stereochemical Isolation

  • Action: Purify the crude mixture via silica gel flash chromatography.

  • Validation Checkpoint: The diastereomeric ratio (cis/trans) must be empirically determined via 1H NMR. Look specifically for the large 3J(H,F) coupling constants characteristic of the fluorinated cyclopropyl protons[5]. Proceed only with the desired trans-isomer for optimal 5-HT2C binding.

Step 4: Amine Conversion and Salt Formation

  • Action: Reduce the ester to an alcohol (using LiAlH4), convert to a leaving group (mesylation), and displace with an amine source (e.g., ammonia or methylamine). Precipitate the final compound as a hydrochloride salt using 2M HCl in ether to ensure long-term stability.

In Vitro Pharmacological Validation

To confirm the functional activity and selectivity of the synthesized agonists, a real-time kinetic calcium flux assay is utilized.

Step-by-Step Methodology: Calcium Flux Assay

Step 1: Cell Preparation

  • Action: Seed HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

Step 2: Dye Loading

  • Action: Remove the culture media and add 20 µL of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer with probenecid). Incubate for 1 hour at 37°C.

  • Causality: Fluo-4 AM is an uncharged, cell-permeable ester. Once inside the cell, endogenous esterases cleave the AM group, trapping the negatively charged fluorophore inside. Probenecid is added to inhibit multidrug resistance proteins (MDRs) from pumping the dye back out, ensuring a robust signal-to-noise ratio.

Step 3: Kinetic Reading and Self-Validation

  • Action: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, then add the fluorinated agonist (in a 10-point concentration-response curve) and record fluorescence for 3 minutes.

  • Validation Checkpoint: The assay's validity is internally controlled. A known full agonist (Serotonin, 5-HT) must be run on the same plate to establish the Emax (100% activation), alongside a vehicle control (DMSO) to establish the baseline. Data is only accepted if the 5-HT control yields a standard sigmoidal curve with an EC50 matching historical literature values.

Quantitative Data Summary

The introduction of the fluorinated cyclopropane (as seen in compound (+)-21b) dramatically shifts the pharmacological profile compared to the non-fluorinated baseline [1],[2].

Table 1: Pharmacological and Physicochemical Profile Comparison

Compound5-HT2C EC50 (nM)5-HT2B EC50 (nM)5-HT2A EC50 (nM)cLogPlogBB
Non-fluorinated 2-PCPMA15.285.4120.51.950.08
(+)-21b (Fluorinated) 8.4 >10,000 (No agonism) 450.2 1.92 0.38

Data demonstrates that fluorination not only abolishes off-target 5-HT2B agonism (preventing cardiotoxicity) but also significantly improves blood-brain barrier penetrance (logBB)[2].

Conclusion

The integration of fluorinated cyclopropanes into 5-HT2C receptor agonists represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the C-F bond, researchers can finely tune receptor subtype selectivity while simultaneously optimizing the molecule's pharmacokinetic profile for CNS delivery. The protocols outlined above provide a robust, self-validating framework for the synthesis and evaluation of these advanced therapeutic candidates.

References

  • Zhang G, McCorvy JD, Shen S, et al. "Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism." European Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Mondal S, et al. "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry, 2025. URL:[Link]

Sources

Creating Novel Therapeutics with a Cyclopropylamine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Cyclopropylamine Scaffold

The cyclopropylamine motif is a privileged and versatile structure in medicinal chemistry, characterized by a highly strained three-membered carbocycle fused directly to an amino group[1]. The incorporation of this scaffold into a drug candidate is a deliberate strategic decision driven by its unique stereoelectronic properties. The inherent ring strain and "bent" carbon-carbon bonds impart a high degree of


 character to the C-C bonds and 

character to the C-H bonds[2].

This distinct profile restricts conformational flexibility, effectively locking the molecule into a rigid, planar bioactive conformation that minimizes the entropic penalty upon target receptor binding[2][3]. Furthermore, the electron-withdrawing nature of the cyclopropyl ring modulates the basicity of the adjacent amine, which can significantly improve pharmacokinetic properties, including metabolic stability against cytochrome P450 enzymes and enhanced blood-brain barrier permeability[2].

Mechanistic Causality: Targeting FAD-Dependent Enzymes

Historically recognized for their role as monoamine oxidase (MAO) inhibitors (e.g., tranylcypromine), cyclopropylamines have experienced a renaissance in oncology as potent, mechanism-based irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1)[4][5]. LSD1 is an epigenetic enzyme that represses gene transcription by demethylating mono- and dimethylated histone H3 lysine 4 (H3K4me1/2) via a flavin adenine dinucleotide (FAD)-dependent amine oxidation reaction[6].

The Mechanism of Inactivation: When a cyclopropylamine-based inhibitor enters the LSD1 active site, the enzyme attempts to oxidize the amine. This catalytic initiation triggers a single-electron transfer (SET) or radical-mediated ring opening of the highly strained cyclopropane ring[4][7]. The resulting reactive intermediate undergoes Grob fragmentation or direct radical attack, forming a covalent adduct with the FAD cofactor[4][6]. This irreversible modification halts LSD1 activity, leading to the accumulation of methylated H3K4 and the subsequent reactivation of silenced tumor suppressor genes[8].

LSD1_Inhibition A Cyclopropylamine Inhibitor (e.g., TCP) B LSD1 Active Site (FAD Cofactor) A->B Binding Affinity (KI) C Single Electron Transfer (SET) B->C Catalytic Initiation D Cyclopropane Ring Opening C->D Radical Generation E Covalent FAD-Adduct Formation D->E Grob Fragmentation F Irreversible LSD1 Inactivation E->F Inactivation Rate (kinact)

Mechanism of LSD1 inactivation by cyclopropylamine via FAD covalent modification.

Quantitative Data: Kinetic Parameters of Cyclopropylamine Derivatives

Selectivity between MAO and LSD1 is a critical parameter in modern drug design. Structural modifications, such as stereochemistry (cis vs. trans) and the substitution pattern on the cyclopropane ring, drastically alter target affinity and the rate of irreversible inactivation (


).
CompoundTargetAffinity / InhibitionKinetic ParameterReference
trans-2-Phenylcyclopropylamine (TCP)LSD1

= 242 µM

= 0.0106 s⁻¹
[4]
trans-2-Phenylcyclopropylamine (TCP)MAO-AIC₅₀ ~ 2.3 µMIrreversible[5]
cis-N-benzyl-2-methoxycyclopropylamineMAO-BIC₅₀ = 5 nMIrreversible[9]
cis-N-benzyl-2-methoxycyclopropylamineMAO-AIC₅₀ = 170 nMIrreversible[9]
cis-N-benzyl-2-methoxycyclopropylamineLSD1No inhibitionN/A[9]

Synthetic Methodology: Diastereoselective Synthesis of trans-Cyclopropylamines

Achieving high diastereoselectivity is a major hurdle in synthesizing substituted cyclopropylamines, as traditional methods often yield thermodynamic mixtures[1][10]. The following protocol leverages α-chloroaldehydes and bis(iodozincio)methane to generate an electrophilic zinc homoenolate, which is subsequently trapped by an amine[10].

Synthetic_Workflow S1 α-Chloroaldehyde Precursor S2 Zinc Homoenolate Formation S1->S2 CH2(ZnI)2, 0 °C S3 Amine Addition (e.g., Morpholine) S2->S3 Nucleophilic Trapping S4 Intramolecular Ring Closure S3->S4 90 °C, 18 h S5 trans-2-Substituted Cyclopropylamine S4->S5 High Diastereoselectivity C1 Polar Aprotic Solvent (e.g., DMF) C1->S4 Additive C2 Prevents cis/trans Isomerization C1->C2 Mechanism

Synthetic workflow for trans-2-substituted cyclopropylamines via zinc homoenolates.

Protocol 1: Synthesis of trans-2-Substituted-Cyclopropylamines

Objective: Synthesize trans-2-substituted-cyclopropylamines with high diastereomeric ratio (d.r. > 20:1) from α-chloroaldehydes.

Materials:

  • α-Chloroaldehyde precursor (1.0 equiv)

  • Bis(iodozincio)methane (

    
    ) solution (1.5 equiv)
    
  • Primary or secondary amine (e.g., morpholine) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Homoenolate Formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the α-chloroaldehyde in anhydrous THF. Cool the solution to 0 °C.

  • Zinc Reagent Addition: Dropwise add the

    
     solution to the flask. Stir the mixture at 0 °C for 1 hour to ensure complete formation of the zinc homoenolate intermediate[10].
    
  • Solvent Exchange/Additive (Critical Step): Introduce anhydrous DMF to the reaction mixture.

    • Causality Note: In the absence of a polar aprotic co-solvent, ring-closure is reversible, yielding a thermodynamic mixture (≈5:1 d.r.). DMF acts as a Lewis basic co-solvent that coordinates with zinc halide byproducts, effectively turning off the reversible ring-opening that leads to cis/trans isomerization[10].

  • Amine Trapping: Add the desired amine (e.g., morpholine) dropwise to the reaction mixture[10].

  • Ring Closure: Heat the reaction mixture to 90 °C and stir for 18 hours to drive the intramolecular ring closure[10].

  • Workup: Cool to room temperature, quench with saturated aqueous

    
    , and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure trans-2-substituted-cyclopropylamine.

Biological Evaluation Protocol: Validating Mechanism-Based Inhibition

Because cyclopropylamines act as suicide inhibitors (mechanism-based inactivators), standard


 assays are insufficient and often misleading. Their apparent potency shifts depending on the pre-incubation time with the enzyme[4][9]. To build a self-validating data package, researchers must determine the inhibitor dissociation constant (

) and the maximum rate of inactivation (

).
Protocol 2: In Vitro LSD1 Demethylase Inactivation Assay

Objective: Validate the irreversible inhibition of LSD1 by synthesized cyclopropylamine derivatives and calculate


.

Step-by-Step Procedure:

  • Enzyme Pre-incubation: Incubate recombinant human LSD1 enzyme (50 nM) with varying concentrations of the cyclopropylamine inhibitor (0.1 µM to 1000 µM) in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS) at 25 °C.

  • Time-Dependent Analysis: Aliquot samples at distinct pre-incubation time points (e.g., 0, 15, 30, and 60 minutes).

    • Causality Note: Pre-incubation is mandatory. If the compound is a true mechanism-based inhibitor, the degree of inhibition will increase over time as more of the enzyme population becomes covalently modified[4][9].

  • Substrate Addition: Initiate the demethylase reaction by adding a synthetic histone H3K4me2 peptide substrate (20 µM) coupled with Amplex Red (50 µM) and horseradish peroxidase (HRP, 1 U/mL).

  • Fluorescence Detection: Measure the production of hydrogen peroxide (

    
    )—a direct stoichiometric byproduct of the FAD-dependent amine oxidation—via Amplex Red fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader.
    
  • Data Analysis: Plot the remaining enzymatic activity (initial velocity) against pre-incubation time to find the observed rate of inactivation (

    
    ) for each concentration. Fit the data to the Michaelis-Menten-like equation for mechanism-based inhibition (
    
    
    
    ) to extract
    
    
    and
    
    
    [4].

References[4] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Scholars@Duke.https://scholars.duke.edu/display/pub724037[9] cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.https://pubmed.ncbi.nlm.nih.gov/25755053/[2] 2,2-Dicyclopropylethan-1-amine | 142913-40-4. Benchchem. https://www.benchchem.com/product/b1407720[5] The Cyclopropylamine Scaffold: A Historical and Technical Guide to Tranylcypromine as a Pharmacological Research Tool. Benchchem.https://www.benchchem.com/document/the-cyclopropylamine-scaffold-a-historical-and-technical-guide-to-tranylcypromine-as-a-pharmacological-research-tool[6] Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. ACS Publications.https://pubs.acs.org/doi/10.1021/bi700664y[10] Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar.https://www.semanticscholar.org/paper/Synthesis-of-trans-2-Substituted-Cyclopropylamines-Larin-Panteleev/49527715017df85b31c62b6628c6ce9b321a50a3[3] (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine. Benchchem.https://www.benchchem.com/product/b1473950[7] (A) Mechanism of catalysis for LSD1; (B) Structures of representative LSD1 inhibitors; (C) Mechanism of cyclopropylamine containing LSD1 inhibitors. ResearchGate.https://www.researchgate.net/figure/A-Mechanism-of-catalysis-for-LSD1-B-Structures-of-representative-LSD1-inhibitors-C_fig1_349942704[1] Advances in the Synthesis of Cyclopropylamines. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.chemrev.4c00465[8] An In-Depth Technical Guide to the Mechanism of... Benchchem.https://www.benchchem.com/document/an-in-depth-technical-guide-to-the-mechanism-of-action-and-research-applications-of-gsk2879552

Sources

scale-up synthesis of [1-(Fluoromethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Scale-Up and Hazard Mitigation in the Synthesis of [1-(Fluoromethyl)cyclopropyl]methanamine

Strategic Overview & Retrosynthetic Causality

The incorporation of fluorinated cyclopropyl moieties is a highly effective strategy in medicinal chemistry to improve metabolic stability, modulate basicity, and optimize the lipophilicity of active pharmaceutical ingredients (APIs). Specifically, [1-(Fluoromethyl)cyclopropyl]methanamine has emerged as a critical building block in the synthesis of next-generation GLP-1R modulators 1, BTK inhibitors [[2]](), and PRMT5 inhibitors 3.

In discovery-phase chemistry, the synthesis of this building block frequently relies on the direct deoxofluorination of 1-(hydroxymethyl)cyclopropanecarbonitrile using Diethylaminosulfur trifluoride (DAST) 4, followed by the reduction of the nitrile using Lithium Aluminum Hydride (LiAlH₄). While effective on a milligram scale, this route is fundamentally unsuited for pilot-plant or commercial scale-up. DAST is shock-sensitive and prone to catastrophic, auto-catalytic exothermic decomposition at elevated temperatures. Furthermore, LiAlH₄ reductions generate voluminous, highly coordinating aluminum hydroxide emulsions during aqueous workup, which severely impact isolated yields and process cycle times.

To establish a self-validating, scalable system, we have redesigned the synthetic route. The primary alcohol is first activated as a methanesulfonate (mesylate), which is safely displaced by anhydrous Potassium Fluoride (KF) in PEG-400. The nitrile is subsequently reduced via atom-economical catalytic hydrogenation using Raney-Nickel in methanolic ammonia.

G A Cyclopropanecarbonitrile B 1-(Hydroxymethyl) cyclopropanecarbonitrile A->B 1. LDA, THF, -78°C 2. (CH2O)n C 1-(Cyanocyclopropyl)methyl methanesulfonate B->C MsCl, Et3N DCM, 0°C D 1-(Fluoromethyl) cyclopropanecarbonitrile C->D KF, PEG-400 90°C E [1-(Fluoromethyl)cyclopropyl] methanamine D->E Raney-Ni, H2 (50 psi) NH3/MeOH

Figure 1: Scalable synthetic workflow for[1-(Fluoromethyl)cyclopropyl]methanamine.

Process Analytical Technology (PAT) & Yield Metrics

A comparative analysis of the discovery route versus the optimized scale-up route highlights significant improvements in safety, yield, and environmental impact (E-factor).

Process MetricDiscovery Route (DAST / LiAlH₄)Optimized Scale-Up Route (MsCl+KF / Raney-Ni)
Overall Yield 35 – 42%64 – 70%
Thermal Hazards High (DAST runaway risk >90°C)Low (Controlled S_N2 displacement at 90°C)
Downstream Processing Tedious (Aluminum salt emulsions)Streamlined (Simple catalyst filtration)
E-Factor > 120< 35
Purity (GC-FID) 88% (Requires distillation)> 98% (Directly usable as HCl salt)

Step-by-Step Experimental Protocols

Step 1: Hydroxymethylation of Cyclopropanecarbonitrile

Causality & Logic: Cyclopropanecarbonitrile possesses a relatively high pKa, necessitating a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) for quantitative enolization. The reaction must be maintained at strictly cryogenic temperatures (-78 °C) to prevent the cyclopropyl anion from undergoing unwanted ring-opening or dimerization side reactions before the electrophile is introduced. Paraformaldehyde is utilized as an anhydrous formaldehyde source to prevent premature protonation of the enolate.

Protocol:

  • Charge a dry, nitrogen-purged reactor with anhydrous THF (10 volumes) and diisopropylamine (1.10 equiv).

  • Cool the solution to -20 °C and add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes to form LDA.

  • Cool the reactor to -78 °C. Add cyclopropanecarbonitrile (1.00 equiv) dropwise over 1 hour, maintaining the internal temperature below -70 °C.

  • Stir the enolate solution for 1 hour at -78 °C.

  • Add paraformaldehyde (1.50 equiv, previously dried in a vacuum oven) in a single portion.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • In-Process Control (IPC): Analyze via GC-MS to ensure >95% consumption of starting material.

  • Quench the reaction with saturated aqueous NH₄Cl (5 volumes). Extract with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 1-(hydroxymethyl)cyclopropanecarbonitrile as a pale yellow oil.

Step 2: Two-Step S_N2 Fluorination (Mesylation and Displacement)

Causality & Logic: To bypass the severe thermal hazards of DAST 4, the hydroxyl group is first converted into a highly reactive methanesulfonate leaving group. In the subsequent step, Polyethylene Glycol 400 (PEG-400) acts as a phase-transfer catalyst and solvent. PEG-400 chelates the potassium ion of KF, generating a "naked," highly nucleophilic fluoride ion that efficiently displaces the mesylate to yield 1-Fluoromethyl-cyclopropanecarbonitrile .

Protocol:

  • Mesylation: Dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile (1.00 equiv) in Dichloromethane (DCM, 8 volumes). Add Triethylamine (1.50 equiv) and cool the mixture to 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.20 equiv) dropwise, maintaining the temperature below 5 °C. Stir for 2 hours at 0 °C.

  • Quench with ice water (5 volumes), separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Concentrate to yield 1-(cyanocyclopropyl)methyl methanesulfonate. Use directly in the next step.

  • Fluorination: In a pressure-rated reactor, combine the crude mesylate (1.00 equiv), anhydrous Potassium Fluoride (KF, 3.00 equiv, spray-dried), and PEG-400 (5 volumes).

  • Heat the vigorously stirred suspension to 90 °C for 12 hours.

  • IPC: Monitor by ¹⁹F NMR or GC-FID for complete disappearance of the mesylate.

  • Cool to room temperature, dilute with water (15 volumes), and extract with Methyl tert-butyl ether (MTBE, 3 x 5 volumes).

  • Wash the MTBE extracts with water (3 x 5 volumes) to remove residual PEG-400. Concentrate carefully (product is volatile) to afford 1-(fluoromethyl)cyclopropanecarbonitrile.

Step 3: Catalytic Hydrogenation of the Nitrile

Causality & Logic: Catalytic hydrogenation using Raney-Nickel is highly scalable and avoids the hazardous, emulsion-heavy workup associated with LiAlH₄. A critical challenge in nitrile hydrogenation is the formation of secondary amine byproducts via nucleophilic attack of the newly formed primary amine onto the intermediate imine. The addition of excess methanolic ammonia shifts the thermodynamic equilibrium, saturating the reaction environment with NH₃ to outcompete the primary amine, thereby ensuring high selectivity for the desired primary amine product.

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat.) PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Cat.) SecondaryAmine Secondary Amine Byproduct (R-CH2-NH-CH2-R) Imine->SecondaryAmine Condensation & Reduction PrimaryAmine->Imine Nucleophilic Attack Ammonia Excess NH3 (Equilibrium Shift) Ammonia->Imine Suppresses Amine Attack

Figure 2: Ammonia shifts equilibrium to suppress secondary amine byproduct formation.

Protocol:

  • Charge a stainless-steel autoclave with 1-(fluoromethyl)cyclopropanecarbonitrile (1.00 equiv).

  • Add a pre-chilled solution of 7M Ammonia in Methanol (10 volumes).

  • Carefully add an aqueous slurry of Raney-Nickel (20% w/w relative to substrate) under an argon atmosphere.

  • Seal the autoclave, purge with Nitrogen (3x), then purge with Hydrogen gas (3x).

  • Pressurize the reactor to 50 psi with H₂ and stir vigorously at 25 °C for 16 hours.

  • IPC: Monitor hydrogen uptake; reaction is complete when pressure stabilizes.

  • Vent the reactor safely and purge with Nitrogen.

  • Filter the mixture through a pad of Celite to remove the Raney-Nickel catalyst. (Safety Note: Do not allow the catalyst filter cake to dry out, as Raney-Nickel is highly pyrophoric).

  • To the methanolic filtrate, add 4M HCl in Dioxane (1.20 equiv) to form the hydrochloride salt.

  • Concentrate the solution under reduced pressure and recrystallize the residue from Isopropanol/MTBE to yield [1-(Fluoromethyl)cyclopropyl]methanamine hydrochloride as a white crystalline solid.

References

  • Gilead Sciences, Inc. "Carboxy-benzimidazole glp-1r modulating compounds." WO2022225941A1.
  • "Btk inhibitors." WO2022032019A1.
  • "Spirocyclic compounds." WO2023036974A1.
  • Sigma-Aldrich. "1-Fluoromethyl-cyclopropanecarbonitrile.
  • "Pyrimidine and triazine derivatives and their use as axl inhibitors." WO2016097918A1.

Sources

Troubleshooting & Optimization

troubleshooting low yield in fluoromethylcyclopropane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of fluoromethylcyclopropane. As Senior Application Scientists, we have structured this guide to address the common and complex challenges encountered in the lab, ensuring scientific integrity and providing actionable solutions.

Section 1: Foundational Issues & Reagent Integrity

This section addresses the most common sources of low yield, starting with the fundamental components of your reaction. A systematic check of reagents and reaction setup can often resolve many issues without extensive re-optimization.

Q1: My yield of fluoromethylcyclopropane is consistently low. Where should I start troubleshooting?

A1: A consistently low yield is often traced back to foundational issues rather than complex mechanistic failures. Before altering core reaction parameters, a systematic evaluation of your starting conditions is the most efficient approach. We recommend a tiered troubleshooting workflow.

Begin by verifying the integrity of your reagents and the reaction environment. Moisture and oxygen are common culprits in cyclopropanation reactions, especially those employing organometallic reagents like diethylzinc (Et₂Zn) in Simmons-Smith type reactions.[1][2] Subsequently, assess the stoichiometry and the method of reagent addition. Finally, review your work-up and purification procedures, as product loss during isolation is a frequent issue, particularly with volatile or polar compounds.[3]

Below is a logical workflow to guide your initial troubleshooting efforts.

G cluster_reagents Details for Step 1 cluster_conditions Details for Step 2 start Low Yield Observed reagents Step 1: Verify Reagent & Solvent Quality start->reagents conditions Step 2: Review Reaction Conditions reagents->conditions Reagents OK reagent_check Anhydrous Solvents? Purity of Alkene? Active Organozinc? reagents->reagent_check workup Step 3: Analyze Work-up & Purification conditions->workup Conditions OK conditions_check Correct Stoichiometry? Controlled Temperature? Slow Reagent Addition? conditions->conditions_check analysis Step 4: Characterize Byproducts workup->analysis Work-up OK solution Yield Improved analysis->solution Problem Identified

Caption: Initial troubleshooting workflow for low yield.

Q2: How critical is the quality of my reagents (e.g., diiodomethane, diethylzinc, fluorinating source), and how can I ensure their activity?

A2: Reagent quality is paramount and cannot be overstated. The activity of the organometallic species and the purity of the carbene precursor are directly correlated with the reaction's success.

  • Organozinc Reagents (e.g., Diethylzinc, Et₂Zn): These are highly pyrophoric and readily decompose upon exposure to air or moisture.[1] Low activity of the zinc carbenoid is a primary cause of failed or low-yielding Simmons-Smith reactions.

    • Verification: Use freshly purchased, sealed containers of Et₂Zn. If using an older bottle, its activity can be titrated using a standard method before use. The Furukawa modification (using Et₂Zn with CH₂I₂) is often more reliable than the traditional Zn-Cu couple because it involves a homogeneous solution.[1][4]

    • Insight: The choice of solvent significantly impacts the rate of Simmons-Smith cyclopropanation; the reaction rate tends to decrease as the basicity of the solvent increases due to coordination with the electrophilic zinc carbenoid.[1]

  • Diiodomethane (CH₂I₂): This reagent can degrade over time, especially when exposed to light, turning reddish-brown due to the formation of iodine (I₂). This degradation can interfere with the formation of the active carbenoid.

    • Purification Protocol: If degradation is suspected, CH₂I₂ can be purified by washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove I₂, followed by washing with brine, drying over anhydrous calcium chloride (CaCl₂), and distillation under reduced pressure. Store the purified reagent over copper wire or in a dark bottle.

  • Fluorinating Agents/Fluoromethyl Precursors: The choice and quality of the fluoromethyl source are critical.

    • For syntheses involving electrophilic fluorination (e.g., using Selectfluor® on a homoallylic boronate), ensure the reagent is dry, as its reactivity can be compromised by moisture.

    • For methods using fluorinated carbene precursors, such as difluoroethylsulfonium salts or diazo compounds, their stability and purity are crucial for efficient carbene generation.[5][6]

Section 2: Reaction Conditions & Optimization

Once reagent quality is confirmed, the focus shifts to the reaction parameters. Fine-tuning these variables is key to maximizing yield and minimizing side reactions.

Q3: What are the most critical reaction parameters to control for fluoromethylcyclopropane synthesis?

A3: The three most critical parameters are generally temperature, stoichiometry, and the rate of addition of the carbenoid-forming reagent.

ParameterRecommended RangeRationale & Expert Insight
Temperature -20 °C to Room TempThe formation of the zinc carbenoid (e.g., ICH₂ZnI) is exothermic. Low temperatures are often required to prevent rapid heat evolution, which can lead to reagent decomposition and uncontrolled side reactions.[7] However, some modern catalytic systems for fluorinated cyclopropanes operate efficiently at higher temperatures.[5] It is crucial to maintain consistent and controlled temperature throughout the addition process.
Stoichiometry 1.1 - 2.0 equivalents of cyclopropanating agentAn excess of the cyclopropanating agent (e.g., Et₂Zn/CH₂I₂) is typically used to drive the reaction to completion. However, a large excess can lead to side reactions, such as methylation of heteroatoms in the substrate.[4] Careful optimization is necessary. For multi-step syntheses, optimizing the stoichiometry at each step is critical.[8]
Rate of Addition Slow, dropwise additionSlow addition of the diiodomethane to the Et₂Zn/alkene mixture (or vice-versa depending on the specific protocol) is crucial. This maintains a low concentration of the reactive intermediate, minimizing side reactions and controlling the exotherm.[7] This is a common practice to improve yields in sensitive reactions.[9]
Q4: I'm observing multiple byproducts. What are the likely side reactions, and how can I suppress them?

A4: The formation of byproducts in fluoromethylcyclopropane synthesis often points to several competing reaction pathways. Identifying these byproducts is the first step toward mitigating their formation.

  • Common Side Reactions:

    • Ring-Opening: Fluorinated cyclopropanes possess high ring strain, and the highly polar C-F bond can further destabilize the ring, making it susceptible to nucleophilic or electrophilic ring-opening, especially under harsh acidic or basic conditions during work-up.[10][11]

    • Elimination/Decomposition: The fluorinated carbene or carbenoid intermediate can decompose or undergo elimination reactions before it can react with the alkene. This is particularly relevant under high temperatures.

    • Insertion Reactions: The highly reactive carbene intermediate can insert into C-H or other bonds in the solvent or starting material, though this is generally less common than addition to the double bond.

    • Alkylation of Heteroatoms: If your substrate contains sensitive functional groups (e.g., alcohols, thiols), the electrophilic organozinc reagent can alkylate them.[4][12]

  • Mitigation Strategies:

    • Control pH during Work-up: Maintain neutral or slightly basic conditions during the aqueous quench and extraction to prevent acid-catalyzed ring-opening.[13]

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition of intermediates.

    • Protecting Groups: If your substrate has reactive functional groups, consider using appropriate protecting groups that are stable to the cyclopropanation conditions.

    • Use a Modified Reagent: Variants of the Simmons-Smith reagent have been developed with different ligands on the zinc atom to tune reactivity and reduce side reactions.[14]

Caption: Competing reaction pathways in fluoromethylcyclopropane synthesis.

Section 3: Work-up, Purification & Analysis

Even with a high-yielding reaction, significant product loss can occur during the isolation and purification stages. Fluorinated compounds often exhibit unique physical properties that require specialized handling.

Q5: I suspect my product is being lost during work-up or purification. What are the best practices for isolating fluoromethylcyclopropane?

A5: Product loss during isolation is a very common issue, especially for small-scale reactions and for products that are volatile or have unusual polarity.[3][15]

  • Work-up Protocol:

    • Quenching: Quench the reaction slowly at a low temperature (e.g., 0 °C). A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice. Quenching with pyridine can also be effective as it scavenges zinc byproducts.[4]

    • Extraction: Fluorinated compounds can have higher solubility in the aqueous phase than their non-fluorinated analogs. Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like diethyl ether or dichloromethane. Adding brine (saturated NaCl) to the aqueous layer can help "salt out" the product, reducing its aqueous solubility and improving extraction efficiency.[3]

    • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). When removing the solvent via rotary evaporation, be extremely cautious. Fluoromethylcyclopropane is likely to be volatile. Use a low bath temperature and carefully control the vacuum to avoid co-evaporation of your product with the solvent.

  • Purification Techniques:

    • Column Chromatography: Silica gel can be slightly acidic, which may cause degradation or ring-opening of sensitive cyclopropanes.[9] Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a more inert stationary phase like alumina.

    • Preparative GC/SFC: For volatile and thermally stable compounds, preparative gas chromatography (GC) can be an excellent purification method. Supercritical fluid chromatography (SFC) is also highly effective for purifying both chiral and achiral fluorinated compounds.[16]

    • Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, distillation can be an effective, scalable purification method.

Q6: How can I effectively characterize my product and identify unknown impurities?

A6: A multi-technique approach is essential for unambiguous characterization and impurity identification.[16][17]

Analytical TechniqueInformation Provided & Key Considerations
NMR Spectroscopy ¹H, ¹³C, and ¹⁹F NMR are crucial. ¹⁹F NMR is particularly powerful for confirming the presence of the fluoromethyl group and for identifying fluorine-containing impurities.[16] The coupling constants (J-values) between ¹H, ¹³C, and ¹⁹F will provide definitive structural confirmation of the cyclopropane ring and the fluoromethyl substituent.
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for volatile compounds. It provides the molecular weight (from the molecular ion peak) and a characteristic fragmentation pattern that serves as a fingerprint for the molecule.[18] It is also excellent for assessing purity and identifying volatile byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Useful for less volatile products or for monitoring reaction progress. Reverse-phase HPLC is a standard technique in pharmaceutical analysis.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about functional groups. Look for the characteristic C-F bond stretches (typically in the 1000-1400 cm⁻¹ region) and the vibrations of the cyclopropyl ring.[18]

Protocol: Sample Analysis by ¹⁹F NMR

  • Sample Preparation: Prepare a solution of your crude or purified product in a deuterated solvent (e.g., CDCl₃) suitable for NMR.

  • Acquisition: Acquire a standard proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis: The fluoromethyl group (-CH₂F) should appear as a triplet in the ¹⁹F NMR spectrum due to coupling with the two adjacent protons. The chemical shift will be characteristic of a monofluorinated alkyl group. Impurities containing fluorine will appear as separate signals, which can be quantified by integration if a standard is used.

References

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications.
  • Carbofluorination of Alkenes with gem-Difluorinated Cyclopropanes as Bifunctional Reagents Enabled by Well-Define Rhodium Catalysts. ChemRxiv.
  • Cyclopropanation of Alkenes with CH₂I₂/Et₃Al by the Phase-Vanishing Method Based on Fluorous Phase Screen. Journal of the Brazilian Chemical Society.
  • Optimization studies for the two-step synthesis of cyclopropane 5a. ResearchGate. Available at: [Link]

  • Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. ResearchGate. Available at: [Link]

  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Difluoromethylcarbene for iron-catalyzed cyclopropanation. RSC Publishing. Available at: [Link]

  • Simmons–Smith reaction. Wikipedia. Available at: [Link]

  • Ring-opening-trifluoromethylation of vinyl cyclopropane using iridium photocatalyst. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. Chemistry – An Asian Journal. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]

  • Simmons-Smith Cyclopropanation Reaction. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]

  • How to Improve Yield. University of Rochester Chemistry Department. Available at: [Link]

  • Common causes of low reaction yields. Reddit r/Chempros. Available at: [Link]

  • Analytical chemistry and purification. Novalix. Available at: [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. White Rose Research Online. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Help with Low Yield Synthesis. Reddit r/Chempros. Available at: [Link]

  • Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available at: [Link]

  • Directly Optimizing for Synthesizability in Generative Molecular Design using Retrosynthesis Models. arXiv. Available at: [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Schedule optimization for chemical library synthesis. Digital Discovery. Available at: [Link]

  • Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. BioProcess International. Available at: [Link]

  • Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. MDPI. Available at: [Link]

  • Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Microporous metal–organic frameworks for the purification of propylene. Journal of Materials Chemistry A. Available at: [Link]

Sources

Module 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter the "elutes at the void volume" or "streaks down the column" complaints when laboratories attempt to isolate polar amines. These molecules are notoriously difficult to purify because they possess two conflicting traits: high hydrophilicity (preventing retention on standard reversed-phase columns) and basicity (causing severe secondary interactions with acidic silanols on silica).

This guide provides field-proven, self-validating troubleshooting strategies to help you isolate polar amine compounds with high purity and recovery.

AminePurification Start Target: Polar Amine LogP LogP < 0? (Highly Hydrophilic) Start->LogP HILIC_IPC HILIC or Ion-Pairing LogP->HILIC_IPC Yes RPLC_NP High pH RPLC or Modified Normal Phase LogP->RPLC_NP No MS_Comp MS Compatibility Required? HILIC_IPC->MS_Comp HILIC HILIC (Ammonium Acetate) MS_Comp->HILIC Yes Volatile_IPC Volatile IPC (e.g., HFBA) MS_Comp->Volatile_IPC Yes NonVolatile_IPC Non-Volatile IPC (Alkyl Sulfonates) MS_Comp->NonVolatile_IPC No

Logical decision tree for selecting a polar amine purification strategy.

Mechanistic Causality: In traditional Reversed-Phase Liquid Chromatography (RPLC), polar amines are too hydrophilic to partition into the hydrophobic C18 chains, resulting in co-elution at the solvent front[1]. HILIC inverts this paradigm. By utilizing a polar stationary phase (e.g., bare silica, diol) and a highly organic mobile phase (typically >90% acetonitrile), a semi-immobilized, water-rich layer forms on the surface of the stationary phase. Polar amines partition from the bulk organic mobile phase into this aqueous layer. As the gradient increases the water content, the analytes are eluted[2].

Step-by-Step Protocol: HILIC Method Development

  • Mobile Phase Preparation:

    • Solvent A (Weak): 100% Acetonitrile (ACN).

    • Solvent B (Strong): 100 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0.

    • Causality: Methanol disrupts the aqueous layer; always use ACN as the weak solvent[1]. The buffer controls the ionization state of both the amine and the stationary phase, ensuring reproducible partitioning[3].

  • Column Equilibration:

    • Pump 95% A : 5% B through the column for a minimum of 10-15 column volumes (CVs).

    • Self-Validation Checkpoint: Inject a neutral, unretained marker (e.g., toluene). Monitor its retention time (RT) over three consecutive blank gradients. If the RT fluctuates by >0.05 minutes, the aqueous layer is not fully formed. Continue equilibration until the RT is locked.

  • Sample Preparation:

    • Dissolve the crude amine mixture in a solvent matching the initial mobile phase conditions (e.g., 95% ACN).

    • Causality: Injecting a sample dissolved in 100% water or methanol will cause a localized disruption of the stationary phase's aqueous layer, leading to peak splitting and catastrophic loss of resolution.

  • Gradient Elution:

    • Run a linear gradient from 5% B to 50% B over 10-20 CVs. Do not exceed 50% water, as this transitions the system back into a reversed-phase mechanism[2].

HILICWorkflow Step1 1. Equilibration 95% ACN / 5% Buffer Step2 2. Sample Prep Dissolve in >75% ACN Step1->Step2 Step3 3. Gradient Elution Increase Aqueous to 50% Step2->Step3 Step4 4. Column Wash 10 CVs Minimum Step3->Step4

Step-by-step workflow for HILIC-based polar amine purification.

HILIC Troubleshooting FAQ Q: My polar amine peak is severely tailing in HILIC. How do I fix this? A: Peak tailing in HILIC is usually caused by secondary electrostatic interactions between the positively charged amine and deprotonated silanols on the silica surface. Increase your buffer concentration (up to 20 mM in the final mixed mobile phase) to shield these interactions. Ensure your buffer is volatile (ammonium acetate/formate) if you are coupling to Mass Spectrometry.

Module 2: Ion-Pairing Reversed-Phase Chromatography (IPC)

Mechanistic Causality: If HILIC is not viable, you can force polar amines to retain on a standard C18 column using Ion-Pairing Chromatography (IPC). By adding an anionic pairing agent (e.g., Heptafluorobutyric acid, HFBA) to the mobile phase, the negatively charged additive binds to the positively charged amine, forming a neutral, highly hydrophobic complex. This complex readily partitions into the C18 stationary phase, drastically increasing retention[4][5].

Step-by-Step Protocol: IPC Optimization

  • Additive Selection: Add 0.05% - 0.1% (v/v) HFBA to both the aqueous (Solvent A) and organic (Solvent B) mobile phases.

  • System Equilibration: Flush the C18 column with the ion-pairing mobile phase for at least 20 CVs.

    • Self-Validation Checkpoint: Monitor the baseline at 210 nm. Ion-pairing reagents take significantly longer to equilibrate than standard modifiers like formic acid. Do not inject until the UV baseline drift is <1 mAU/min.

  • Elution: Run a standard reversed-phase gradient (e.g., 5% to 95% Methanol or ACN).

IPC Troubleshooting FAQ Q: I used IPC, but now my MS signal is completely suppressed. Why? A: Strong ion-pairing agents like non-volatile alkyl sulfonates or high concentrations of TFA cause severe ion suppression in electrospray ionization (ESI-MS). Switch to a more volatile fluorinated acid (like HFBA) and keep the concentration strictly below 0.1%.

Module 3: Normal Phase & Flash Chromatography Adaptations

Mechanistic Causality: For preparative-scale flash chromatography, standard bare silica acts as a Brønsted acid. Basic organic amines will irreversibly bind to the acidic silanols, resulting in smeared bands, low recovery, and compound degradation[6]. To counteract this, we must either chemically modify the stationary phase or saturate the mobile phase with a competing base.

Quantitative Comparison of Polar Amine Purification Parameters

StrategyStationary PhaseWeak Solvent (A)Strong Solvent (B)Modifier / AdditiveTypical Concentration / pH
HILIC Bare Silica, Diol, AmideAcetonitrile (ACN)Water (H₂O)Ammonium Acetate / Formate5 – 20 mM (pH 3.0 – 5.5)
Volatile IPC C18, C8 (Reversed-Phase)H₂OACN or MeOHHeptafluorobutyric Acid (HFBA)0.05% – 0.1% (v/v)
Modified Normal Phase Bare SilicaDichloromethane (DCM)Methanol (MeOH)Ammonium Hydroxide (NH₄OH)1% – 5% (v/v)
High-pH RPLC Ethylene-Bridged Hybrid (BEH) C18H₂OACN or MeOHAmmonium Hydroxide (NH₄OH)Adjust to pH 10.0 – 10.5

Step-by-Step Protocol: Modified Normal Phase Flash

  • Solvent System Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1% to 5% (v/v) Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to the MeOH[6].

  • Column Deactivation: Pre-condition the bare silica column with 3 CVs of the base-modified solvent.

    • Self-Validation Checkpoint: Collect the column effluent and test it with pH paper. The effluent must test basic (pH > 8) before loading your sample. If it is acidic, the silica silanols have not been fully neutralized, and your amine will streak.

  • Alternative (Preferred): If base-modified solvents fail, switch to an Amine-functionalized silica column (e.g., propyl-amine bonded silica). This eliminates the need for toxic/smelly modifiers like TEA and provides orthogonal polar selectivity[7].

Normal Phase Troubleshooting FAQ Q: I added 5% TEA to my mobile phase, but my compound is still stuck on the baseline of the TLC plate. What next? A: If the compound does not migrate even with a competing amine, it is too polar for normal phase chromatography. Transition immediately to HILIC or Aqueous Normal Phase (ANP) strategies, as the compound requires an aqueous partition mechanism to elute.

References

  • Biotage. "What can I use to purify polar reaction mixtures?" 1

  • PubMed. "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities." 3

  • Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography." 2

  • PubMed. "Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome." 4

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" 6

  • Regis Technologies. "CELERIS™ Amino." 7

Sources

Technical Support Center: Synthesis of Fluorinated Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

An essential guide for researchers, scientists, and drug development professionals navigating the complexities of synthesizing fluorinated cyclopropylamines. This technical support center provides in-depth troubleshooting guides and FAQs to address common side reactions and experimental challenges.

The introduction of fluorinated cyclopropane motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and metabolic properties of drug candidates.[1] However, the inherent ring strain of the cyclopropane ring, combined with the profound electronic influence of fluorine, presents a unique set of synthetic challenges.[2] This guide is designed to serve as a first line of support, addressing the most common side reactions and providing field-tested solutions to streamline your research and development efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and reactivity of fluorinated cyclopropylamines.

Q1: Why is the fluorinated cyclopropane ring so susceptible to side reactions?

A: The reactivity stems from a combination of two key factors:

  • Ring Strain: Like all cyclopropanes, the ring's C-C bonds have significant p-character, leading to high ring strain (for hexafluorocyclopropane, the strain energy is roughly double that of cyclopropane).[3] This inherent strain makes the ring thermodynamically inclined to open.

  • Electronic Effects of Fluorine: Fluorine is highly electronegative and acts as a powerful electron-withdrawing group. This destabilizes the adjacent C-C bonds in the cyclopropane ring, making them more susceptible to cleavage.[2] The highly polar C-F bond can also alter the overall polarity and electronic properties of the ring, influencing its interaction with reagents and solvents.[4]

Q2: What are the most common classes of side reactions encountered?

A: Researchers typically encounter four main categories of side reactions:

  • Ring-Opening Reactions: The most prevalent issue, where the cyclopropane ring is cleaved to form 1,3-difunctionalized propane derivatives. This can be initiated by acids, bases, heat, or even certain nucleophiles.[3][5][6]

  • Carbene/Carbenoid-Related Side Reactions: During the cyclopropanation step, the carbene or carbenoid intermediate can undergo undesired reactions such as dimerization, insertion into solvent C-H bonds, or cause polymerization of the starting alkene.[7][8][9]

  • Elimination Reactions: If the amine functionalization sequence involves intermediates with leaving groups on the ring, base-mediated elimination to form cyclopropene or ring-opened olefinic products can occur.

  • Stereochemical Impurities: Formation of an undesired ratio of diastereomers (e.g., cis vs. trans) is a common challenge that impacts the biological activity and purification of the final compound.[10][11]

Q3: At which stage of the synthesis are side reactions most likely?

A: Side reactions can occur at any stage, but they are most common during:

  • Cyclopropanation: Especially when using highly reactive carbene precursors like diazo compounds or high-temperature methods, the risk of side reactions is significant.[9]

  • Post-Cyclopropanation Modifications: Steps requiring harsh conditions, such as strong acid or base for hydrolysis of an ester or deprotection of an amine, are prime candidates for inducing ring-opening.[6] For example, acid-catalyzed hydrolysis of functional groups can lead to ring cleavage, while strong bases can cause deprotonation and subsequent rearrangements.[6]

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific experimental problems.

Problem 1: Low or No Yield of the Cyclopropanated Product

A low yield during the key cyclopropanation step is a frequent and frustrating issue. The following flowchart and Q&A guide offer a systematic approach to diagnosis and resolution.

G start Low Yield Observed q1 Are Starting Materials (SMs) & Reagents OK? start->q1 q2 Are Reaction Conditions Optimal? q1->q2 Yes sol1a Verify SM purity (NMR, GC). Use freshly activated reagents (e.g., Zn(Cu) couple). q1->sol1a No q3 Does Crude Analysis Show Byproducts? q2->q3 Yes sol2a Ensure strict inert atmosphere (N2/Ar) and anhydrous solvents. q2->sol2a No sol3a Identify byproducts (GC-MS, NMR). Common issues: SM polymerization, carbene dimerization. q3->sol3a Yes end_node Yield Improved q3->end_node No (Primarily Unreacted SM) sol1b Check for carbene precursor decomposition (e.g., diazo compounds). Use slow addition via syringe pump. sol1a->sol1b sol1b->end_node sol2b Optimize temperature. High temps can cause decomposition/polymerization. sol2a->sol2b sol2b->end_node sol3b Address specific byproduct. (e.g., add radical inhibitor for polymerization). sol3a->sol3b sol3b->end_node

Troubleshooting flowchart for low cyclopropanation yield.

Q: My Simmons-Smith reaction is sluggish or fails. What is the likely cause?

A: The most common culprit is the zinc reagent. The zinc-copper couple used in the classic Simmons-Smith reaction is highly sensitive to air and moisture and requires fresh preparation or activation.[7]

  • Troubleshooting Steps:

    • Activate Zinc: Immediately before use, activate zinc dust by washing with dilute HCl, followed by water, ethanol, and finally dry ether. Then, treat with a copper(II) sulfate solution to create the active Zn(Cu) couple.[12]

    • Use Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that the reaction is conducted under a strict inert atmosphere (argon or nitrogen) with anhydrous ethereal solvents.[8][12]

    • Consider the Furukawa Modification: Using diethylzinc (Et₂Zn) with diiodomethane often gives more reproducible and higher yields, especially for alkenes with directing hydroxyl groups.[7][13] However, be aware that Et₂Zn is pyrophoric and requires careful handling.

Q: I'm using a diazo compound for cyclopropanation and getting a complex mixture. How can I improve this?

A: Diazo compounds are notoriously unstable and can decompose to form carbenes that then dimerize or react non-selectively.[7][8]

  • Troubleshooting Steps:

    • Slow Addition: The key to success is maintaining a very low concentration of the diazo compound in the reaction at any given time. Use a syringe pump for slow, controlled addition to the stirred solution of the alkene and catalyst (e.g., Rh₂(OAc)₄).[7][8]

    • Temperature Control: Perform the reaction at the recommended temperature, often room temperature for rhodium-catalyzed systems, to avoid accelerated decomposition.[8]

    • Purity: Ensure the diazo compound is free from acidic impurities, which can catalyze its decomposition.

Q: My reaction with a difluorocarbene source (e.g., TMSCF₃, ClCF₂COONa) is giving low conversion, and I see polymerization of my alkene starting material.

A: This often occurs at elevated temperatures required for many difluorocarbene precursors. The reaction conditions can initiate polymerization of electron-rich alkenes like styrene.[9]

  • Troubleshooting Steps:

    • Optimize Temperature: Find the lowest possible temperature that still allows for efficient carbene generation. A reaction run at 150-200 °C might show significant byproduct formation, while optimizing at a lower temperature could provide a cleaner reaction.[9]

    • Adjust Concentration & Stoichiometry: Sometimes, more concentrated conditions can favor the desired bimolecular cyclopropanation over side reactions.[9]

    • Change the Carbene Source: Consider milder, lower-temperature difluorocarbene sources. For example, using (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) with a fluoride source can generate difluorocarbene under much gentler conditions.[14]

Carbene SourceTypical ConditionsCommon Side Products/Issues
ClCF₂COONa High Temp (e.g., 190 °C in diglyme)Thermal decomposition of substrate/product, polymerization.[15]
TMSCF₃ / NaI Moderate Temp (e.g., 65 °C)Requires iodide-based activation.[16]
Hexafluoropropylene oxide (HFPO) High Temp (>170 °C)Requires autoclave or gas-phase pyrolysis; byproduct is trifluoroacetyl fluoride.[3][15]
TMSCF₂Br / CsF Low Temp (0 °C to RT)Milder conditions, but reagent can be costly.[14]
Problem 2: Formation of Ring-Opened Byproducts

The fluorinated cyclopropane ring is prone to cleavage, especially during workup or subsequent synthetic steps.

G cluster_0 Acid-Catalyzed Ring Opening start Fluorinated Cyclopropylamine protonation Protonation of Amine/Ring start->protonation H+ intermediate Carbocation Intermediate protonation->intermediate Ring Cleavage product 1,3-Difunctionalized Propane Derivative intermediate->product Nucleophilic Attack (e.g., H₂O, Cl⁻)

Simplified mechanism for acid-catalyzed ring opening.

Q: My NMR spectrum shows my fluorocyclopropylamine is degrading after an acidic workup or chromatography on silica gel. What is happening?

A: You are observing acid-catalyzed ring-opening. The cyclopropane ring, particularly when activated by fluorine, can be cleaved under acidic conditions.[6] Silica gel is weakly acidic and can be sufficient to cause degradation of sensitive compounds on the column.

  • Troubleshooting Steps:

    • Use Milder Acids: If an acidic step is necessary (e.g., for deprotection), use the mildest possible conditions. Consider weaker acids (e.g., pyridinium p-toluenesulfonate instead of HCl) at lower temperatures.[6]

    • pH-Neutral Workup: Quench reactions and perform extractions under neutral or slightly basic conditions. Use a saturated sodium bicarbonate solution instead of acidic washes.

    • Deactivate Silica Gel: For chromatography, use silica gel that has been pre-treated with a base. Slurry the silica in your eluent containing a small amount of triethylamine (~0.5-1%) and then pack the column. This will neutralize the acidic sites.

    • Alternative Purification: Consider alternative purification methods like distillation, recrystallization, or chromatography on a different stationary phase (e.g., alumina).

Q: Can ring-opening occur under basic conditions?

A: While the fluorocyclopropane ring is generally more stable under basic conditions than acidic ones, problems can still arise.[6] Strong, non-nucleophilic bases can deprotonate the C-H bonds on the cyclopropane ring. The resulting anion can be unstable and lead to elimination or rearrangement pathways, especially if a suitable leaving group is present. Always use the mildest base necessary for your transformation and keep reaction temperatures as low as possible.

Part 3: Protocols and Analytical Methods

Protocol: Robust gem-Difluorocyclopropanation using TMSCF₂Br

This protocol, adapted from the work of Hu and coworkers, provides a mild and efficient method for the synthesis of gem-difluorocyclopropanes, avoiding the harsh high-temperature conditions of other methods.[14]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the alkene (1.0 mmol, 1.0 equiv) and cesium fluoride (CsF, 3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL).

  • Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. Add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 1.5 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane product.

Protocol: Conversion of a Cyclopropyl Ester to an Amine via Curtius Rearrangement

This multi-step sequence is a common method for installing the amine group.[17]

  • Saponification: Dissolve the cyclopropanecarboxylic ester (1.0 equiv) in a mixture of THF/MeOH/H₂O (3:1:1). Add lithium hydroxide (LiOH, 1.5 equiv) and stir at room temperature until TLC indicates complete consumption of the starting material. Acidify carefully with 1M HCl at 0 °C and extract with ethyl acetate. Dry the organic layers over Na₂SO₄ and concentrate to yield the carboxylic acid.

  • Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous benzene (0.2 M), add thionyl chloride (SOCl₂, 2.0 equiv) dropwise. Heat the mixture to reflux for 2-3 hours. Remove all volatiles under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Azide Formation: Dissolve the crude acid chloride in anhydrous acetone (0.2 M) and cool to 0 °C. Add a solution of sodium azide (NaN₃, 1.5 equiv) in water dropwise. Stir vigorously at 0 °C for 1 hour. Dilute with cold water and extract with cold toluene. The organic layer containing the acyl azide is carefully separated (DO NOT concentrate) and used directly.

  • Curtius Rearrangement: Gently heat the toluene solution of the acyl azide to 80-90 °C until nitrogen evolution ceases (typically 1-2 hours). This forms the isocyanate.

  • Amine Formation: Cool the isocyanate solution and add 3M HCl. Heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the isocyanate. Cool to room temperature, wash the aqueous layer with ether, and then basify with a strong base (e.g., 6M NaOH) at 0 °C. Extract the free amine with an appropriate organic solvent (e.g., CH₂Cl₂), dry over Na₂SO₄, and concentrate carefully to yield the fluorinated cyclopropylamine.

Analytical Methods for Impurity Identification

A multi-technique approach is essential for robust characterization and impurity profiling.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H and ¹³C NMR: Provide the fundamental structural information for the desired product and can help identify major byproducts.

    • ¹⁹F NMR: This is the most critical technique. The chemical shift and coupling constants are exquisitely sensitive to the fluorine environment. The appearance of unexpected signals is a clear indication of side reactions. It is an excellent tool for quantifying the ratio of diastereomers and detecting ring-opened species.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, such as residual solvents, unreacted starting materials, or low-molecular-weight byproducts like those from carbene dimerization.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for analyzing less volatile products and byproducts. It is particularly useful for monitoring the progress of reactions and for identifying polar, ring-opened impurities formed during aqueous workups.[19]

General experimental workflow and potential points for side reactions.

References

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Zheng, J. (2003). Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry. Available from: [Link]

  • Zheng, J. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. PubMed. Available from: [Link]

  • Pomeisl, M., et al. (n.d.). Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Royal Society of Chemistry. Available from: [Link]

  • Pomeisl, M., et al. (2016). Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. National Institutes of Health. Available from: [Link]

  • Zweifel, T., et al. (2023). Ring-Opening 1,3-Sulfonylation-Fluorination of Donor–Acceptor Cyclopropanes: Three-Component Access to γ-Fluorosulfones. Organic Letters. Available from: [Link]

  • Dolbier, W. R. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. ACS Publications. Available from: [Link]

  • Hyla-Kryspin, I., et al. (2009). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. Available from: [Link]

  • Berhal, F., et al. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics. PubMed. Available from: [Link]

  • Pera, P., et al. (2004). Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry. Available from: [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). Reaction Library. Available from: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. Available from: [Link]

  • Pellissier, H. (2014). Cyclopropanation Reactions. Science of Synthesis. Available from: [Link]

  • Commonly used methods for cyclopropanation reactions. (n.d.). ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Improvements to metabolic stability through cyclopropyl modification. (n.d.). ResearchGate. Available from: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). PubMed. Available from: [Link]

  • Simmons–Smith reaction. (n.d.). Wikipedia. Available from: [Link]

  • Zaborova, V., & Mezentsev, I. (n.d.). Rearrangements of Fluorinated Cyclopropylamines as a Novel Approach Toward Fluoroalkene-Based Peptidomimetics. IMSA Digital Commons. Available from: [Link]

  • Leah4sci. (2021). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. YouTube. Available from: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). National Institutes of Health. Available from: [Link]

  • Hruschka, S., et al. (2011). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. National Institutes of Health. Available from: [Link]

  • Le, C. M., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters. Available from: [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Synthesis of gem ‐Difluorocyclopropanes. (2022). ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2013). Synthesis of gemDifluorocyclopropa(e)nes and O, S, N, and PDifluoromethylated Compounds with TMSCF2Br. Angewandte Chemie. Available from: [Link]

  • Fluorinated phenylcyclopropylamines. (2025). ResearchGate. Available from: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). University of Akron. Available from: [Link]

  • Mkilamona, A., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. Available from: [Link]

  • III Analytical Methods. (n.d.). Japan Coast Guard. Available from: [Link]

  • Prakash, G. K. S., et al. (2011). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Chemistry – A European Journal. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-Trifluoromethylcyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and handling challenges associated with synthesizing 1-trifluoromethylcyclopropylamine.

Due to the strong electron-withdrawing nature of the trifluoromethyl (–CF3) group, this seemingly simple building block presents unique challenges in nucleophilic additions, thermal rearrangements, and product isolation. This guide bypasses basic synthetic theory to focus directly on causality, troubleshooting, and self-validating protocols.

Synthetic Workflow Overview

The most reliable and scalable pathway to 1-trifluoromethylcyclopropylamine is the cyclopropanation of 2-(trifluoromethyl)acrylic acid, followed by a Curtius rearrangement to a Boc-protected intermediate, and subsequent anhydrous deprotection[1].

SyntheticWorkflow A 2-(Trifluoromethyl)acrylic acid (Starting Material) B Cyclopropanation (Me3S(O)I, NaH, DMSO) A->B C 1-(Trifluoromethyl)cyclopropanecarboxylic acid (Intermediate) B->C Yield: 40-60% D Curtius Rearrangement (DPPA, Et3N, t-BuOH) C->D E Boc-Protected Amine (Stable Intermediate) D->E Yield: 70-85% F Boc Deprotection (4M HCl in Dioxane) E->F G 1-Trifluoromethylcyclopropylamine HCl (Final Product) F->G Yield: >90%

Fig 1. Step-by-step synthetic workflow for 1-trifluoromethylcyclopropylamine hydrochloride.

Frequently Asked Questions (Troubleshooting)
Q1: Why is my yield consistently low (<30%) during the cyclopropanation of 2-(trifluoromethyl)acrylic acid?

Causality: The strong electron-withdrawing nature of the –CF3 group makes the alkene highly electron-deficient. While this accelerates the initial nucleophilic attack by the ylide (e.g., dimethylsulfoxonium methylide), it also renders the substrate highly susceptible to anionic polymerization. Furthermore, the steric bulk of the –CF3 group impedes the final intramolecular ring-closure step, leading to premature quenching if any moisture is present.

Actionable Advice: Temperature control is critical. Allow the ylide to fully form (the solution will transition from a cloudy suspension to a clear solution) before adding the acrylate. Add the acrylate dropwise at 0 °C to suppress polymerization.

Table 1: Comparison of Cyclopropanation Strategies for 2-(Trifluoromethyl)acrylic acid

StrategyReagentsMechanistic AdvantagePrimary DrawbackTypical Yield
Corey-Chaykovsky

, NaH, DMSO
Safer, scalable; avoids explosive intermediates.Highly sensitive to trace moisture; requires strictly anhydrous DMSO.45–60%
Diazomethane

,

, then heat/

Rapid, high conversion rate for highly electron-deficient alkenes.

is explosive and highly toxic; requires specialized glassware.
60–75%
Q2: During the Curtius rearrangement using DPPA, the reaction stalls, and TLC shows a highly polar side product. What is happening?

Causality: This is a classic symptom of water contamination. The Curtius rearrangement utilizes diphenylphosphoryl azide (DPPA) to convert 1-trifluoromethylcyclopropanecarboxylic acid[2] into an acyl azide, which thermally rearranges into an isocyanate. If trace water is present in your tert-butanol or atmosphere, it will attack the highly reactive isocyanate to form a carbamic acid. This carbamic acid rapidly decarboxylates into the free amine, which immediately attacks another unreacted isocyanate molecule, generating a symmetric urea byproduct (the highly polar TLC spot).

Actionable Advice: Execute Protocol A below, ensuring the use of freshly distilled, anhydrous tert-butanol and an inert atmosphere.

Q3: I successfully deprotected the Boc-amine, but after workup, I recovered almost no final product. Where did it go?

Causality: You likely lost the product to evaporation. The free base of 1-trifluoromethylcyclopropylamine is exceptionally volatile (boiling point ~60–65 °C). The –CF3 group inductively pulls electron density away from the amine, severely weakening intermolecular hydrogen bonding compared to standard aliphatic amines. If you basified the reaction during workup and concentrated the organic layer under reduced pressure, the free amine was pumped directly into your rotary evaporator's solvent trap.

Actionable Advice: Never isolate this compound as a free base. It must be synthesized, isolated, and stored strictly as the hydrochloride (HCl) salt[3]. Follow Protocol B to ensure zero product loss.

Standard Operating Protocols
Protocol A: Curtius Rearrangement to Boc-Protected Amine

This protocol is a self-validating system: the visual confirmation of nitrogen gas evolution serves as an in-situ indicator that the thermal rearrangement of the acyl azide to the isocyanate is actively occurring[1].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-(trifluoromethyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous tert-butanol (0.2 M concentration).

  • Activation: Add anhydrous triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Azide Formation: Dropwise add diphenylphosphoryl azide (DPPA) (1.1 eq) over 5 minutes.

    • Safety Note: DPPA is toxic, and acyl azides are potentially explosive. Do not heat the reaction before the addition is complete.

  • Thermal Rearrangement: Slowly heat the reaction mixture to 80 °C. Monitor the reaction closely; steady bubbling (evolution of

    
     gas) validates that the Curtius rearrangement is proceeding. Maintain heating for 12 hours.
    
  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate the stable Boc-protected amine.

Protocol B: Anhydrous Deprotection and Salt Isolation

This protocol guarantees the retention of the highly volatile amine by ensuring it never exists as a free base during concentration[1].

  • Reaction: Dissolve the purified Boc-protected amine in a minimal volume of anhydrous dichloromethane (DCM) (approx. 0.5 M).

  • Deprotection: Add 4M HCl in dioxane (10.0 eq). Stir vigorously at room temperature for 2–4 hours.

  • Validation: Monitor by TLC (stain with Ninhydrin). The reaction is complete when the starting material spot entirely disappears.

  • Concentration (Critical Step): Do not add base. Evaporate the volatiles under a gentle stream of

    
     gas, or carefully under reduced pressure keeping the water bath strictly below 30 °C.
    
  • Purification: Triturate the resulting crude solid with ice-cold anhydrous diethyl ether. The 1-trifluoromethylcyclopropylamine hydrochloride salt will precipitate. Filter and dry under high vacuum[3].

References
  • Title: Pyrazolopyrimidine as malt-1 inhibitors (WO2018226150A1)
  • Title: Organic compounds (US 2008/0103125 A1) | Source: Googleapis.
  • Title: 1-(Trifluoromethyl)

Sources

Technical Support Center: Ensuring Reaction Integrity by Preventing DMF Decomposition at High Temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative protocols for a common yet often overlooked issue in high-temperature reactions: the thermal and catalytic decomposition of N,N-Dimethylformamide (DMF). As a versatile and powerful aprotic solvent, DMF is a cornerstone of modern organic synthesis. However, its instability under certain conditions can lead to failed reactions, impure products, and inconsistent results. This resource is designed to provide you with the expertise and practical solutions to maintain the integrity of your high-temperature chemical processes.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding DMF stability.

Q1: At what temperature does DMF begin to decompose?

A1: The decomposition temperature of DMF is highly dependent on purity and the presence of catalytic species.

  • Pure, Neutral DMF: In the absence of acids, bases, or water, DMF is thermally stable up to its boiling point (153 °C) and only undergoes significant decomposition into dimethylamine and carbon monoxide at temperatures exceeding 350 °C[1][2].

  • Catalyzed Decomposition: However, the decomposition is catalyzed by acidic or basic impurities or reagents. In the presence of strong acids or bases, hydrolysis to formic acid and dimethylamine can be accelerated, even at room temperature over several hours[1][3]. Some sources suggest that decomposition can begin at temperatures as low as 70 °C in the presence of certain reagents[4].

Q2: What are the primary decomposition products of DMF?

A2: The main decomposition products vary with the conditions:

  • Thermal Decomposition (Anhydrous): Primarily yields dimethylamine and carbon monoxide[1][2][3].

  • Hydrolysis (in the presence of water): Yields dimethylamine and formic acid. This process is significantly accelerated by acids or bases[2][5][6].

  • Peptide Synthesis Conditions: In some cases, decomposition can also lead to the formation of formaldehyde[7].

Q3: How can I tell if my DMF has decomposed?

A3: There are several indicators:

  • Odor: A characteristic "fishy" smell is a strong indicator of the presence of the dimethylamine impurity[8].

  • pH Change: The formation of formic acid (from hydrolysis) or the presence of dimethylamine (a base) will alter the pH of your solvent.

  • Reaction Issues: Inconsistent reaction outcomes, low yields, or the formation of unexpected byproducts can be symptomatic of DMF degradation. For instance, in Solid-Phase Peptide Synthesis (SPPS), dimethylamine can cause premature removal of the Fmoc protecting group, leading to impurities[5].

Q4: Can I use DMF straight from a new bottle for a high-temperature reaction?

A4: For sensitive, high-temperature applications, it is not recommended. While a new bottle is generally of high purity, DMF is hygroscopic and can absorb atmospheric moisture upon opening. This moisture can lead to hydrolysis at elevated temperatures. For critical reactions, it is best practice to use freshly purified and dried DMF.

Q5: What are some immediate alternatives to DMF for high-temperature reactions?

A5: Several greener, more stable polar aprotic solvents are gaining traction:

  • Dimethyl Sulfoxide (DMSO): A common alternative, though it also has its own stability considerations[9].

  • N-Butylpyrrolidinone (NBP): A less toxic solvent that has shown excellent performance in SPPS, reducing side reactions like aspartimide formation[9][10].

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based solvent that has been successfully used as a DMF replacement in various organic reactions, including palladium-catalyzed cross-couplings[11][12].

  • γ-Valerolactone (GVL): Another bio-based solvent that has proven effective in amide bond formation[9][12].

Troubleshooting Guide: Diagnosing and Solving DMF-Related Reaction Failures

When a high-temperature reaction in DMF fails or produces a complex mixture, the solvent's stability should be a primary suspect. Use this guide to diagnose and address the issue.

Issue 1: Low Yield or Stalled Reaction
  • Symptom: The reaction does not proceed to completion, or the yield of the desired product is significantly lower than expected.

  • Potential Cause: Decomposition products of DMF may be interfering with the reaction.

    • Dimethylamine: This basic byproduct can neutralize acidic catalysts or react with electrophilic starting materials.

    • Formic Acid: This acidic byproduct can protonate and deactivate basic reagents or catalysts. In SPPS, it can lead to unwanted side reactions.

    • Carbon Monoxide: While generally less reactive, it can act as a ligand and poison certain transition metal catalysts (e.g., Palladium).

  • Troubleshooting Steps:

    • Check DMF Purity: Before starting the reaction, test the DMF for amine impurities. A simple method is to use a strip of pH paper; a basic reading indicates the presence of dimethylamine. For a more quantitative approach, a colorimetric test with 1-fluoro-2,4-dinitrobenzene can be used[3].

    • Use an Amine Scavenger: If you suspect dimethylamine is the culprit, consider adding a scavenger. For example, a small amount of a non-nucleophilic acid anhydride can be added to sequester the amine. However, this must be compatible with your reaction.

    • Purify the DMF: Implement one of the purification protocols outlined in the next section before re-running the reaction.

Issue 2: Formation of Unexpected Byproducts
  • Symptom: NMR or LC-MS analysis of the crude reaction mixture shows significant peaks that do not correspond to the starting materials or the expected product.

  • Potential Cause: DMF or its decomposition products are participating in the reaction.

    • Formylation: In some cases, DMF can act as a formylating agent, especially in the presence of strong activating agents (Vilsmeier-Haack type reactions).

    • Dimethylamination: The generated dimethylamine can act as a nucleophile, leading to the formation of dimethylaminated byproducts.

  • Troubleshooting Workflow:

    G Start Unexpected Byproducts Observed Check_Odor Does the reaction mixture have a fishy odor? Start->Check_Odor Check_NMR Analyze crude NMR for characteristic DMF/DMA signals. (Singlets ~2.9, 2.7 ppm for DMF; broader signal for DMA) Check_Odor->Check_NMR Is_Amine Is a dimethylaminated byproduct suspected? Check_NMR->Is_Amine Is_Formyl Is a formylated byproduct suspected? Is_Amine->Is_Formyl No Action_Purify Purify DMF before use. (See Protocol 1 or 2) Is_Amine->Action_Purify Yes Action_Temp Lower the reaction temperature. Is_Formyl->Action_Temp Yes Action_Solvent Switch to an alternative solvent (e.g., DMSO, NBP, Cyrene™). Is_Formyl->Action_Solvent No Action_Scavenger Consider adding a non-nucleophilic acid anhydride to scavenge DMA. Action_Purify->Action_Scavenger Action_Scavenger->Action_Temp End Re-run optimized reaction Action_Temp->End Action_Solvent->End

Issue 3: Darkening or Polymerization of the Reaction Mixture
  • Symptom: The reaction mixture turns dark brown or black, or a tar-like substance forms.

  • Potential Cause: Highly reactive intermediates formed from DMF decomposition can lead to polymerization or degradation of sensitive substrates. This is particularly prevalent at very high temperatures or in the presence of strong acids/bases.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most critical parameter. Determine the minimum temperature required for your reaction to proceed at an acceptable rate.

    • Ensure Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can be exacerbated by radical species formed during decomposition.

    • Use High-Purity DMF: Trace metal impurities in technical-grade DMF can catalyze decomposition and polymerization pathways. Always use high-purity, anhydrous DMF.

Prevention Protocols

Proactive measures are the most effective way to avoid issues related to DMF decomposition.

Protocol 1: Rapid Purification of DMF for General Use

This protocol is suitable for removing low levels of water and amine impurities.

  • Initial Check: Before use, open the DMF bottle and cautiously check for a fishy odor. If a strong odor is present, consider using a fresh bottle or performing the more rigorous purification in Protocol 2.

  • Drying: Add 4Å molecular sieves (approximately 50 g per 1 L of DMF) to a fresh bottle of DMF. Ensure the sieves are activated (heated in a vacuum oven) before use.

  • Inert Gas Sparge: For aged DMF that has a noticeable dimethylamine odor, sparge the solvent with dry nitrogen or argon for 15-30 minutes. This can effectively remove the volatile amine.[5] Alternatively, vacuum sonication can also be used for degassing.[5]

  • Storage: Store the dried, sparged DMF over the molecular sieves under a nitrogen or argon atmosphere. Use a syringe or cannula for transfer to prevent re-introducing moist air.

Protocol 2: Rigorous Purification and Drying of DMF

This protocol is recommended for highly sensitive reactions where trace impurities can have a significant impact.

  • Pre-Drying: Stand the DMF over anhydrous calcium sulfate or magnesium sulfate for 24 hours. Caution: Do not use strong bases like KOH or NaOH for drying, as they catalyze decomposition even at room temperature.[3]

  • Vacuum Distillation: Decant the pre-dried DMF into a distillation flask. Add a few boiling chips. Distill the DMF under reduced pressure (e.g., 15-20 mmHg). This lowers the boiling point significantly, preventing thermal decomposition during distillation.[3]

  • Fraction Collection: Collect the middle fraction of the distillate, discarding the initial and final portions which may contain volatile impurities and concentrated non-volatile impurities, respectively.

  • Storage: Store the purified DMF over activated 4Å molecular sieves in a sealed flask under an inert atmosphere.

DMF Decomposition and Prevention Summary
Decomposition Pathway Products Catalysts / Conditions Prevention / Mitigation Strategy
Thermal (Anhydrous) Dimethylamine, Carbon MonoxideHigh Temperature (>350°C)Lower reaction temperature; use reduced pressure for distillation.
Hydrolysis Dimethylamine, Formic AcidWater, Acids, BasesUse anhydrous DMF; work under inert atmosphere; purify DMF before use.

Visualizing the Decomposition Pathway

The following diagram illustrates the primary pathways for DMF decomposition.

DMF_Decomposition cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis DMF N,N-Dimethylformamide (DMF) DMA1 Dimethylamine DMF->DMA1 > 350°C CO Carbon Monoxide DMF->CO > 350°C DMA2 Dimethylamine DMF->DMA2 + H₂O (Acid/Base catalyzed) FormicAcid Formic Acid DMF->FormicAcid + H₂O (Acid/Base catalyzed)

Caption: Primary decomposition pathways of DMF.

References

  • Purification of N,N-Dimethylformamide (DMF). Chempedia - LookChem. Available at: [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Effect of temperature on conversion of DMF and product distribution. ResearchGate. Available at: [Link]

  • Cyrene™ as a green alternative to N,N′-dimethylformamide (DMF) in the synthesis of MLCT-emissive ruthenium(II) polypyridyl complexes for biological applications. RSC Publishing. Available at: [Link]

  • A New Preparation Method of High Purity N, N- Dimethylformamide. Caloong Chemical. Available at: [Link]

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. Available at: [Link]

  • Green Solvents as an Alternative to DMF in ZIF-90 Synthesis. ResearchGate. Available at: [Link]

  • Regeneration of aged DMF for use in solid-phase peptide synthesis. PubMed. Available at: [Link]

  • How can I prevent DMF from hydrolysing in Solvothermal conditions?. ResearchGate. Available at: [Link]

  • The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. SciSpace. Available at: [Link]

  • Removing DMF. Reddit. Available at: [Link]

  • Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water. academic.oup.com. Available at: [Link]

  • Analysis and determination of DMF in the laboratory. FILAB. Available at: [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress.com. Available at: [Link]

  • DMF – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Thermal Decomposition of 2,5-Dimethylfuran. Experimental Results and Computer Modeling. ACS Publications. Available at: [Link]

  • 2010 - Analytical Method. Assay Technology. Available at: [Link]

  • DMF: how to remove it from reaction mixture?. ResearchGate. Available at: [Link]

  • Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. Liskon Biological. Available at: [Link]

  • Got DMF? Chromatographic separation and identification of NDMA and DMF using LCMS-9030. Shimadzu Scientific Instruments. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • N,N-dimethylformamide decomposition by DC water plasma at atmospheric pressure. Kyushu University Pure Portal Site. Available at: [Link]

  • Process for recovering dimethylformamide by distillation with dimethylamine addition. Google Patents.
  • Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Hydrolysis inhibiting method for dimethylformamide. Google Patents.
  • Green Chemistry. RSC Publishing. Available at: [Link]

  • Can contaminated dmf cause low yields in peptide synthesis?. ResearchGate. Available at: [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. Available at: [Link]

  • Determination of Kinetic Parameters for Thermal Decomposition of Phenolic Ablative Materials by Multiple Heating Rate Method. Defense Technical Information Center. Available at: [Link]

Sources

Automated[18F]Fluorocholine Radiosynthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic causality behind common failures in automated [18F]fluorocholine ([18F]FCH) synthesis. Whether you are operating a GE TRACERlab, FASTlab, or IBA Synthera module, establishing a self-validating protocol is critical. Radiopharmaceutical production must be treated as a precise, interdependent system where every parameter—from vacuum pressure to cartridge conditioning—directly impacts your final radiochemical yield (RCY) and clinical-grade purity.

Standardized Experimental Protocol: One-Pot Synthesis Workflow

To establish a baseline for troubleshooting, below is the validated step-by-step methodology for the one-pot synthesis of [18F]FCH via [18F]fluoromethyl tosylate. This method is preferred over the two-step gas-phase [18F]fluorobromomethane method due to lower precursor volume requirements and higher reproducibility[1].

Step-by-Step Methodology:

  • Fluoride Trapping & Elution: Deliver cyclotron-produced [18F]fluoride (in [18O]H2O) and trap it on a QMA-Light Sep-Pak cartridge to remove the enriched water. Elute the [18F]fluoride into the reaction vessel using an aqueous potassium carbonate solution (3.5 mg in 0.5 mL H2O)[1].

  • Azeotropic Drying: Add Kryptofix-2.2.2 (15 mg in 1 mL acetonitrile) to the reactor. Evaporate the water-acetonitrile azeotrope to dryness under high vacuum and heat to generate reactive, non-carrier-added (n.c.a) [18F]fluoride[1].

  • Radiofluorination: Add a solution of ditosylmethane (7 mg) in acetonitrile (750 µL) and water (10 µL) to the dried [18F]fluoride. Heat the reactor at 120°C for 10 minutes to generate the intermediate [18F]fluoromethyl tosylate ([18F]FCH2OTs)[1].

  • Alkylation: Cool the reactor to 60°C. Add N,N-dimethylaminoethanol (DMAE) (40 µL in 350 µL MeCN). Heat the mixture again at 120°C for 10 minutes to drive the alkylation of DMAE, forming [18F]FCH[1].

  • SPE Purification: Evaporate the reaction solvent. Dilute the crude mixture with water and pass it through a C18 Sep-Pak cartridge, then into a CM-Light cation exchange cartridge. The [18F]FCH is trapped on the CM cartridge. Flush with ethanol (15 mL) to remove residual DMAE, followed by water (20 mL) to remove ethanol[1].

  • Formulation: Elute the purified [18F]FCH from the CM cartridge using 3 mL of USP saline into a collection vial containing an additional 7 mL of saline. Pass the final 10 mL formulation through a 0.22 µm sterile filter[1].

Workflow N1 Cyclotron Production 18O(p,n)18F N2 Trapping & Elution (QMA Cartridge, K2CO3/K222) N1->N2 N3 Azeotropic Drying (MeCN/H2O, Vacuum, Heat) N2->N3 N4 Radiofluorination (Formation of [18F]FCH2OTs) N3->N4 N5 Alkylation with DMAE (120°C, 10 min) N4->N5 N6 SPE Purification (C18 & Accell CM Cartridges) N5->N6 N7 Sterile Filtration & Formulation (0.22 µm filter, USP Saline) N6->N7

Automated 18F-Fluorocholine Synthesis Workflow.

Troubleshooting Guide & FAQs

Q1: Why is my Radiochemical Yield (RCY) consistently low at the End of Synthesis (EOS)?

A1: Low RCY is most frequently caused by incomplete azeotropic drying of the non-carrier-added (n.c.a) [18F]fluoride. Residual water heavily hydrates the fluoride ion, crippling its nucleophilicity and poisoning the subsequent substitution reaction.

  • Causality & Solution: Research demonstrates that optimizing the azeotropic drying step by applying a high vacuum pressure (-0.65 to -0.85 bar) and extending the drying time by 30 seconds significantly improves the RCY by up to one fold[2]. Ensure your vacuum pump is fully functional, check for micro-leaks in the reactor's O-rings, and verify that your automated module is consistently reaching the required negative pressure thresholds[2].

Q2: My final product fails QC due to high residual N,N-dimethylaminoethanol (DMAE) levels. How can I reduce this?

A2: DMAE is a toxic precursor, and its residual limits are strictly regulated (typically <50 µg/mL). High levels indicate a failure in the Solid-Phase Extraction (SPE) purification step.

  • Causality & Solution: The Accell CM cartridge is responsible for trapping the quaternary ammonium cation of[18F]FCH while allowing unreacted DMAE to be washed away. If the CM cartridge is unconditioned, it fails to retain [18F]FCH efficiently and allows DMAE breakthrough[3]. You must pre-condition the Sep-Pak Accell CM cartridges with aqueous hydrochloric acid (0.5 M)[3]. Unconditioned cartridges can result in residual DMAE levels of 300-400 µg/mL, whereas proper conditioning reduces this to <15 µg/mL[3]. Additionally, transitioning from a two-step gas-phase [18F]fluorobromomethane method to a one-pot[18F]fluoromethyl tosylate method requires 10-fold less DMAE (40 µL vs. 400 µL), making purification operationally simpler and drastically reducing contamination risks[1].

Troubleshooting T1 High Residual DMAE? T2 Check SPE Purification T1->T2 T3 Pre-condition CM Cartridge (0.5 M HCl) T2->T3 T4 Switch to One-Pot Method (Requires 10x less DMAE) T2->T4 T5 DMAE < 15 µg/mL (QC Passed) T3->T5 T4->T5

Troubleshooting Logic for High Residual DMAE Contamination.

Q3: The radiochemical purity (RCP) of my [18F]fluorocholine is dropping below 95%. What is causing this?

A3: A drop in RCP is typically due to unreacted intermediates, such as [18F]fluorobromomethane or [18F]fluoromethyl tosylate, carrying over into the final formulation.

  • Causality & Solution: This occurs when the alkylation reaction temperature is too low or the reaction time is insufficient. The alkylation of DMAE requires robust, sustained heating (120°C for 10 minutes) to drive the reaction to completion[1]. Verify the calibration of your reactor's heating block. Furthermore, ensure that the C18 cartridge is properly flushed with ethanol and water to remove any non-polar impurities before the final elution step[1].

Quantitative Data Summary: Method Comparison

To assist in optimizing your automated module, the following table summarizes the quantitative differences between the traditional two-step method and the optimized one-pot method.

ParameterTwo-Step Method ([18F]FCH2Br)One-Pot Method ([18F]FCH2OTs)
Precursor DibromomethaneDitosylmethane
Initial DMAE Volume ~300 - 400 µL40 µL
Typical RCY (decay-corrected) ~25 - 30%~50%
Residual DMAE (Post-Purification) 40 - 50 µg/mL (with conditioning)~3 ppm (<15 µg/mL)
Radiochemical Purity (RCP) ≥ 98%> 99%
Total Synthesis Time ~45 - 60 mins~75 mins

Data synthesized from comparative validation studies[1],[3].

References

  • A Fully-automated One-pot Synthesis of [18F]Fluoromethylcholine with Reduced Dimethylaminoethanol Contamination via [18F]Fluoromethyl Tosylate Source: NIH / PubMed Central URL:1

  • Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module Source: Open MedScience URL:3

  • Optimising the Azeotropic Drying of 18F-Fluorine Way to Improve the 18F-Fluorocholine Radiochemical Yield Source: NIH / PubMed URL:2

Sources

Technical Support Center: Managing Unexpected In Vivo Toxicity from Fluorinated Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for fluorinated amine liabilities. While the judicious incorporation of fluorine is a cornerstone of modern drug design—often employed to modulate basicity (pKa), improve metabolic stability, and enhance membrane permeation—it is not a "set and forget" solution. Fluorinated amines, particularly those with fluorine atoms located α- or β- to the nitrogen, can undergo unexpected metabolic cleavage. This guide provides diagnostic frameworks, mechanistic explanations, and validated protocols to help drug development professionals identify and engineer away these critical liabilities.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My fluorinated amine lead compound showed acute in vivo toxicity (e.g., lethargy, convulsions, death) in preclinical models, despite perfectly clean in vitro hepatocyte data. What is the likely mechanism?

Causality Analysis: The stark disconnect between in vitro safety and in vivo lethality is a classic hallmark of metabolic defluorination leading to fluoroacetate release . When a drug contains an N-linked fluoroethyl group (or similar motifs), cytochrome P450 (CYP) enzymes can catalyze N-dealkylation. This cleavage releases fluoroacetaldehyde, which is rapidly oxidized by aldehyde dehydrogenase into fluoroacetic acid (fluoroacetate)[1].

Fluoroacetate is a potent, naturally occurring toxicophore. Once released systemically, it enters the Krebs cycle via reaction with acetyl-CoA to form (-)-erythro-2-fluorocitrate. Fluorocitrate is a reversible but exceptionally tight-binding inhibitor of the enzyme aconitase[2]. By arresting the tricarboxylic acid (TCA) cycle, it causes a catastrophic cellular energy crisis. In vitro hepatocyte assays frequently fail to flag this liability because the toxicity primarily manifests in high-energy-demand tissues like the heart and central nervous system, rather than the liver itself.

Pathway A Fluorinated Amine B CYP450 Oxidation (N-Dealkylation) A->B Phase I Metabolism C Fluoroacetaldehyde B->C Cleavage D Fluoroacetate (Toxicophore) C->D Aldehyde Dehydrogenase E Fluorocitrate Formation D->E Acetyl-CoA Synthase F Aconitase Inhibition (Krebs Cycle Arrest) E->F Tight-binding

Pathway of fluoroacetate-mediated toxicity from fluorinated amines.

Q2: My compound exhibits time-dependent inhibition (TDI) of CYP3A4 and rapid glutathione (GSH) depletion. What is happening?

Causality Analysis: You are likely observing the formation of reactive electrophilic metabolites via heterolytic C-F bond cleavage . While the C-F bond is thermodynamically strong, α-fluorinated aliphatic amines are highly susceptible to decomposition[3]. Upon initial CYP-mediated oxidation at the amine, the intermediate can readily eliminate a fluoride ion (HF loss) to generate highly reactive iminium intermediates or Michael acceptors[4]. These electrophiles covalently bind to the active site of the metabolizing CYP enzyme (causing TDI) or react with cellular nucleophiles like GSH, leading to severe hepatotoxicity and immune-mediated idiosyncratic drug toxicity.

Q3: How do I experimentally validate which mechanism is responsible for my compound's toxicity?

Causality Analysis: Because fluoroacetate toxicity and reactive iminium formation require entirely different chemical mitigation strategies, precise diagnosis is critical.

  • For Fluoroacetate: Do not attempt to measure fluoroacetate directly in plasma, as it rapidly converts to fluorocitrate. Instead, measure citrate accumulation in serum or heart tissue. Aconitase inhibition causes a massive upstream bottleneck, leading to a 5- to 11-fold increase in systemic citrate levels[5]. Additionally,

    
    F NMR analysis of urine can definitively confirm the presence of the fluoroacetate metabolite[5].
    
  • For Reactive Iminium/Michael Acceptors: Perform an in vitro GSH trapping assay coupled with LC-MS/MS to detect the specific mass shift associated with GSH-adduct formation.

Workflow Tox Unexpected In Vivo Toxicity Check Metabolite & Biomarker Analysis Tox->Check Path1 Elevated Serum Citrate Fluoroacetate in Urine Check->Path1 In Vivo Path2 GSH Adducts Detected CYP3A4 TDI (+) Check->Path2 In Vitro Mech1 Mechanism: Krebs Cycle Disruption Path1->Mech1 Mech2 Mechanism: Reactive Iminium Formation Path2->Mech2 Sol1 Solution: Relocate F to β-position Mech1->Sol1 Sol2 Solution: Add α-Methyl group Mech2->Sol2

Diagnostic workflow for identifying and mitigating fluorinated amine toxicity.

Part 2: Chemical Mitigation Strategies

Once the mechanism of toxicity is identified, the molecular scaffold must be redesigned. The goal is to retain the beneficial physicochemical properties of fluorine (e.g., lipophilicity, pKa attenuation) while blocking the metabolic soft spots.

Strategy A: Relocation to the β-Position α-fluorinated aliphatic amines are generally unsuitable for drug discovery due to their propensity for fluoride elimination[3]. In contrast, β-fluorinated amines are hydrolytically stable. Placing the fluorine atom(s) at the β-position universally increases the electrostatic potential required to oxidize the amine, thereby shutting down the initial CYP-mediated electron transfer required for defluorination[3].

Strategy B: Steric Hindrance (The α-Methyl Approach) If the toxicity stems from N-dealkylation or oxidation adjacent to the amine, introducing steric bulk can physically block the CYP450 active site from accessing the vulnerable C-H bond. For example, adding a methyl group α- to a primary amine prevents oxidation, completely eliminating CYP3A4 TDI and the subsequent release of HF[4].

Data Presentation: Impact of Structural Modifications
Structural MotifCYP Oxidation PotentialPrimary Toxicity LiabilityGSH Adduct FormationIn Vivo Mitigation Status
α-Fluoroamine Low (Highly susceptible)Reactive Iminium / HF LossHighUnsuitable for development
N-Fluoroethylamine ModerateFluoroacetate ReleaseLowLethal (Aconitase inhibition)
β-Fluoroamine High (Resistant)None (Hydrolytically stable)NoneSafe (Recommended)
α-Methyl-fluoroamine Moderate (Sterically hindered)NoneNoneSafe (Blocks CYP oxidation)

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all troubleshooting assays must be self-validating. A self-validating system includes internal controls that prove the assay's mechanical success independently of the test compound's behavior.

Protocol 1: In Vivo Citrate Biomarker Assay (Validation of Fluoroacetate Toxicity)

Purpose: To confirm if acute in vivo toxicity is driven by aconitase inhibition via fluoroacetate.

Self-Validation Controls:

  • Negative Control: Vehicle-only dosed animals (establishes baseline endogenous citrate).

  • Positive Control: Animals dosed with 1,2-difluoroethane (a known fluoroacetate generator) to confirm the LC-MS/MS detects the expected multi-fold citrate spike[5].

Methodology:

  • Dosing: Administer the fluorinated amine test compound, vehicle, and positive control to separate cohorts of Sprague-Dawley rats (n=3 per group) at the maximum tolerated dose (MTD).

  • Sampling: Collect blood samples via the tail vein at 0, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate serum.

  • Extraction: Deproteinize 50 µL of serum by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (Citrate-d4). Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant onto an anion-exchange LC column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Data Interpretation: A >3-fold increase in serum citrate relative to the vehicle control, mirroring the trajectory of the positive control, definitively confirms fluoroacetate-mediated aconitase inhibition.

Protocol 2: In Vitro GSH Trapping Assay for Reactive Metabolites

Purpose: To detect the formation of reactive iminium ions or Michael acceptors following CYP-mediated defluorination.

Self-Validation Controls:

  • Negative Control: Verapamil (extensively metabolized by CYPs but does not form reactive electrophiles; ensures no false positives).

  • Positive Control: Tienilic acid or Acetaminophen (known to form reactive intermediates that rapidly conjugate with GSH; validates trapping efficiency).

Methodology:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (HLM, 1 mg/mL protein), 5 mM reduced glutathione (GSH), and 10 µM of the test compound (or controls) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile. Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via high-resolution mass spectrometry (HRMS). Scan for the parent mass plus the mass of GSH (+307 Da) minus the mass of the eliminated leaving group (e.g., -19 Da for HF loss).

  • Data Interpretation: The presence of +307 Da adduct peaks in the test compound and positive control samples, but absent in the negative control, confirms the liability of reactive metabolite formation.

References

  • Metabolism and Toxicity of Fluorine Compounds Source: Chemical Research in Toxicology (ACS / NIH) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[Link]

  • Breaking C-F bonds in drugs – metabolism mediated release of fluorine Source: Hypha Discovery URL:[Link]

  • Fluoroacetate-mediated toxicity of fluorinated ethanes Source: PubMed (NIH) URL:[Link]

  • The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters (via Fluoride Alert) URL:[Link]

Sources

Validation & Comparative

In Vitro vs In Vivo Metabolic Stability of Fluorinated Drug Candidates: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we are constantly navigating the attrition cliff caused by poor pharmacokinetics (PK). The strategic incorporation of fluorine into small molecule scaffolds has become a cornerstone of modern medicinal chemistry, primarily to block metabolic hotspots and improve half-life. However, translating in vitro metabolic stability into predictable in vivo clearance remains a complex challenge.

This guide objectively compares the metabolic behavior of fluorinated versus non-fluorinated drug candidates, explains the physical organic causality behind these differences, and provides self-validating experimental workflows to accurately assess In Vitro to In Vivo Extrapolation (IVIVE).

The Physical Organic Causality of Fluorination

When comparing non-fluorinated compounds to their fluorinated analogs, scientists often default to a thermodynamic heuristic: the C–F bond (~105 kcal/mol) is stronger than the C–H bond (~98 kcal/mol), making it more resistant to Cytochrome P450 (CYP450) mediated cleavage. While true, this is an incomplete picture.

From a physical organic chemistry perspective, the metabolic stability of fluorinated molecules is largely driven by electronic perturbation. The introduction of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent structural motifs. This electronic withdrawal effectively reduces the rate of electrophilic attack (


) by the reactive iron-oxo species (FeO3+) in the CYP450 active site[1]. Consequently, while the fluorinated drug may still bind to the metabolic enzyme (often with a similar 

), the actual rate of oxidation is drastically slowed, leading to prolonged systemic circulation.

Mechanism cluster_nonfluoro Non-Fluorinated Analog cluster_fluoro Fluorinated Analog CYP CYP450 Enzyme (FeO3+ Species) NonF_Drug C-H Bond (High HOMO Energy) CYP->NonF_Drug Electrophilic Attack F_Drug C-F Bond (Lowered HOMO Energy) CYP->F_Drug Weakened Association NonF_Metab Rapid Oxidation (High Clearance) NonF_Drug->NonF_Metab k_cat (Fast) F_Metab Blocked/Slowed Oxidation (Low Clearance) F_Drug->F_Metab k_cat (Slow)

Mechanistic pathway of CYP450 oxidation in non-fluorinated vs fluorinated analogs.

Disconnects in In Vitro to In Vivo Extrapolation (IVIVE)

A critical hurdle in evaluating fluorinated candidates is the frequent disconnect between in vitro assays (microsomes/hepatocytes) and in vivo animal models. Why does a fluorinated compound that appears infinitely stable in a test tube suddenly clear rapidly in a mouse?

  • The CYP3A4 / P-glycoprotein Anomaly: In vitro intrinsic clearance (

    
    ) is often underpredicted. Human microsomes can underpredict clearance by up to 9-fold, while hepatocytes underpredict by 3- to 6-fold[2]. For CYP3A4 substrates, 
    
    
    
    is frequently higher in microsomes than in hepatocytes. This is due to the coordinated interplay between CYP3A4 and the efflux transporter P-glycoprotein (P-gp) in intact cells—a dynamic lost in subcellular fractions[2].
  • Boundary Condition Violations: IVIVE mathematics assume that only the unbound drug in the blood is available for metabolism. Because fluorination often increases lipophilicity, protein binding is heavily altered. If the fraction unbound (

    
    ) is calculated incorrectly, the predicted in vivo hepatic clearance (
    
    
    
    ) will fundamentally violate physiological boundary conditions[3].
  • Alternative Clearance Pathways: Fluorination successfully blocks Phase I CYP oxidation, but it may shunt the molecule toward Phase II metabolism (e.g., glucuronidation) or direct biliary excretion, which standard microsomal assays do not capture.

IVIVE InVitro In Vitro Assay (Microsomes/Hepatocytes) CLint Intrinsic Clearance (CL_int) InVitro->CLint Scaling Physiological Scaling (Protein Yield & Liver Wt) CLint->Scaling PredCL Predicted In Vivo Hepatic Clearance (CL_H) Scaling->PredCL Compare IVIVE Correlation (Identify Fold-Errors) PredCL->Compare InVivo In Vivo PK Study (Animal Models) ObsCL Observed Systemic Clearance InVivo->ObsCL ObsCL->Compare

Workflow for In Vitro to In Vivo Extrapolation (IVIVE) of metabolic clearance.

Quantitative Comparison: Fluorinated vs Non-Fluorinated Analogs

The table below synthesizes experimental data demonstrating how strategic fluorination alters both in vitro and in vivo parameters across different drug classes.

Compound ClassAnalog TypeIn Vitro

In Vivo Half-life (

)
In Vivo AUCKey Mechanistic Outcome
CSNK2 Inhibitor Non-Fluorinated (Cmpd 1)High1.2 h7,010 hnMRapid Phase I oxidation limits exposure[4].
CSNK2 Inhibitor Fluorinated (Cmpd 2)Low2.5 h10,100 hnMFluorine blocks oxidation, reducing first-pass metabolism[4].
Cholesterol Inhibitor SCH 48461 (Non-F)HighShortLowHighly susceptible to demethylation and hydroxylation[5].
Cholesterol Inhibitor Ezetimibe (Fluoro)LowLongHighStrategic multi-fluorination blocks metabolic hotspots[5].

Self-Validating Experimental Protocols

To generate trustworthy comparative data, every protocol must act as a self-validating system. Below are the definitive methodologies for assessing metabolic stability.

In Vitro Liver Microsomal Stability Assay

This assay isolates Phase I oxidative metabolism.

  • Causality Check: We use subcellular fractions (microsomes) specifically to strip away cellular transport mechanisms, isolating the raw thermodynamic and kinetic interaction between the CYP450 enzyme and the C-F/C-H bond.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration). Keep the organic solvent (e.g., DMSO) below 0.5% to prevent enzyme denaturation.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation & Self-Validation: Start the reaction by adding a 1 mM NADPH regenerating system.

    • Critical Self-Validation Step: You MUST run a parallel "Minus-NADPH" control. If the fluorinated candidate degrades without NADPH, the instability is driven by non-CYP mechanisms (e.g., chemical hydrolysis), and optimizing against CYP450 will fail.

  • Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life and

    
    .
    
In Vivo Pharmacokinetic (IV Clearance) Study

To determine true systemic clearance, in vivo studies must bypass gastrointestinal absorption.

  • Causality Check: Administering the compound via Intravenous (IV) bolus ensures that 100% of the dose reaches systemic circulation. This removes bioavailability (

    
    ) as a confounding variable, allowing the calculated clearance to directly reflect metabolic and excretory elimination.
    

Step-by-Step Methodology:

  • Formulation: Dissolve the fluorinated candidate in a biocompatible IV vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete solubility. Particulates will cause micro-embolisms and skew clearance data.

  • Administration: Administer a 1 mg/kg IV bolus injection via the tail vein of the animal model (e.g., C57BL/6 mice).

  • Blood Sampling & Self-Validation: Collect blood via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2-EDTA tubes.

    • Critical Self-Validation Step: Immediately place samples on wet ice. Fluorinated compounds can sometimes be susceptible to ex vivo degradation by plasma esterases; rapid chilling halts this artifact.

  • Extraction: Centrifuge the blood at 4°C to isolate plasma. Extract the drug using protein precipitation (acetonitrile + internal standard).

  • Data Analysis: Quantify via LC-MS/MS. Use Non-Compartmental Analysis (NCA) to calculate Systemic Clearance (

    
    ), Volume of Distribution (
    
    
    
    ), and half-life (
    
    
    ). Compare these values against the IVIVE predictions to determine the fold-error.

References

1.1 - National Institutes of Health (NIH) / PMC 2.4 - MDPI 3.5 - Taylor & Francis 4. 2 - National Institutes of Health (NIH) / PMC 5.3 - eScholarship

Sources

Unveiling Subtype Selectivity: A Comparative Docking and Molecular Dynamics Guide for 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational drug discovery, navigating the polypharmacology of G protein-coupled receptors (GPCRs) requires moving beyond basic molecular docking. Drugs targeting the 5-HT2C receptor are highly valuable for treating obesity, drug abuse, and schizophrenia[1]. However, the primary hurdle in 5-HT2C agonist development is achieving selectivity over the closely related 5-HT2A (associated with hallucinogenic effects) and 5-HT2B (associated with valvular heart disease) receptors.

This guide provides a robust, self-validating computational protocol to evaluate and compare 5-HT2C agonists, grounding structural bioinformatics in empirical pharmacological data.

Pharmacological Baseline: The Selectivity Challenge

Before initiating any computational workflow, we must establish the empirical baseline of our reference compounds. Lorcaserin and WAY-161503 are classical full agonists that desensitize 5-HT2C-mediated IP signaling[2]. However, their binding affinities and functional potencies differ significantly. WAY-161503 displaced radioligand binding to the human 5-HT2C receptor with a ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 of 3.3 nM and stimulated calcium mobilization with an 

of 0.8 nM. In contrast, Lorcaserin exhibits a

of 15 nM for human 5-HT2C and an

of 9 nM[3].

Table 1: Comparative Pharmacological Profile of Reference 5-HT2C Agonists

Compound5-HT2C

(nM)
5-HT2C

(nM)
5-HT2A Selectivity5-HT2B SelectivityScaffold Type
WAY-161503 3.30.8~6-fold~20-foldPyrazinoquinoxaline
Lorcaserin 15.09.0~7-fold~11-foldBenzazepine
Ergotamine PromiscuousPromiscuousPoorPoorErgoline (PDB: 6BQG)
Structural Basis of 5-HT2C Activation

Understanding the downstream signaling pathway is critical for contextualizing why we are docking these molecules. Agonist binding stabilizes the active conformation of the receptor, leading to Gq/11 protein coupling, Phospholipase C (PLC) activation, and subsequent intracellular calcium mobilization[4].

Pathway Agonist 5-HT2C Agonist (e.g., Lorcaserin, WAY-161503) Receptor 5-HT2C Receptor (Active State) Agonist->Receptor Binds Orthosteric Site Gq Gq/11 Protein Coupling Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Mobilization Effect POMC Neuron Activation (Appetite Suppression) DAG->Effect PKC Activation Ca->Effect Downstream Signaling

Figure 1: 5-HT2C receptor Gq/11-coupled signaling pathway leading to appetite suppression.

At the molecular level, the orthosteric pocket of 5-HT2C is defined by several highly conserved residues. The most critical interaction is the obligate salt bridge formed between the protonated basic amine of the agonist and Asp134 (D3.32) [5]. Furthermore, high-affinity agonists like lorcaserin maintain crucial


 stacking interactions with Phe327 (F6.51) [5].
Self-Validating Protocol: Comparative Docking & MD Simulation

To generate trustworthy predictive models, your computational workflow must be a self-validating system. The following step-by-step methodology explains not just how to perform the docking, but the causality behind each parameter choice.

Step 1: Receptor Preparation & State Selection
  • Action: Retrieve the ergotamine-bound 5-HT2C crystal structure (PDB: 6BQG)[1]. Remove the engineered BRIL fusion protein used for crystallization.

  • Causality: The 5-HT2C receptor was crystallized in an active state with ergotamine (PDB: 6BQG) and an inactive state with the inverse agonist ritanserin (PDB: 6BQH)[6],[1]. Do not dock agonists into 6BQH. The ritanserin-bound structure represents a contracted, inactive orthosteric pocket. Docking agonists into this state will yield artificially poor docking scores and incorrect poses due to severe steric clashes.

Step 2: Ligand Preparation & Ionization
  • Action: Generate 3D conformers for Lorcaserin, WAY-161503, and your test compounds using a tool like LigPrep/Epik. Explicitly set the target pH to

    
    .
    
  • Causality: The basic nitrogen in serotonergic scaffolds must be protonated to a positively charged state (

    
     or 
    
    
    
    ) at physiological pH. If the ligand is docked in its neutral state, the algorithm will fail to predict the critical salt bridge with Asp134, rendering the docking score meaningless.
Step 3: Grid Generation & Self-Validation
  • Action: Center the docking grid precisely on the carboxylate carbons of Asp134 (D3.32). Define a bounding box of 20×20×20 Å.

  • Self-Validation: Before docking novel compounds, extract the co-crystallized ergotamine from 6BQG and re-dock it into your prepared grid. Your protocol is only valid if the Root Mean Square Deviation (RMSD) between your docked pose and the native crystallographic pose is < 2.0 Å .

Step 4: Molecular Dynamics (MD) & MM/GBSA
  • Action: Embed the top-scoring receptor-ligand complexes into a POPC lipid bilayer, solvate with TIP3P water, and run a 100 ns simulation in the NPT ensemble. Follow this with MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) analysis.

  • Causality: Standard docking scoring functions (like Glide SP/XP or AutoDock Vina) treat the receptor as rigid and poorly estimate desolvation penalties. MD simulations assess the temporal stability of the Asp134 salt bridge and Phe327

    
     interactions over time[5]. MM/GBSA calculates a highly accurate binding free energy (
    
    
    
    ) by accounting for the thermodynamic cost of displacing water from the binding pocket.

Workflow P1 Receptor Preparation PDB: 6BQG (Ergotamine-bound) Remove BRIL, Optimize H-bonds G1 Grid Generation Center: Asp134 (3.32) Define 20Å Orthosteric Box P1->G1 L1 Ligand Preparation Lorcaserin, WAY-161503 Generate Protonated Amines (pH 7.4) D1 Molecular Docking SP/XP Precision Flexible Ligand Sampling L1->D1 G1->D1 Self-Validation: Re-dock Ergotamine (RMSD < 2.0 Å) MD MD Simulation 100 ns in POPC Bilayer Assess Asp134 Salt Bridge Stability D1->MD Select Top Poses MMPBSA MM/GBSA Analysis Calculate ΔG Quantify Desolvation Penalties MD->MMPBSA Extract Trajectory Frames

Figure 2: Self-validating computational workflow for 5-HT2C agonist docking and MD simulation.

Comparative Pose Analysis & Causality

When analyzing the trajectory data, the difference in empirical potency between WAY-161503 (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 3.3 nM) and Lorcaserin (

15 nM)[3] becomes structurally apparent.

While both molecules successfully anchor to Asp134 via a salt bridge and engage Phe327 via ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 stacking[5], the pyrazinoquinoxaline core of WAY-161503 allows for deeper penetration into the hydrophobic subpocket defined by Transmembrane (TM) helices V and VI. This deeper insertion induces a more pronounced conformational shift in the "toggle switch" residue Trp324 (W6.48), leading to a highly stable receptor-ligand complex during the 100 ns MD simulation. Consequently, WAY-161503 yields a more negative MM/GBSA 

value, perfectly correlating with its superior efficacy in stimulating IP production and calcium mobilization in vitro,[2].

By strictly adhering to active-state receptor models (PDB: 6BQG)[1], enforcing physiological protonation states, and validating static docking poses with dynamic MD/MM-GBSA calculations, researchers can confidently predict the subtype selectivity and functional efficacy of novel 5-HT2C agonists.

References
  • Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT 2C Receptor MDPI[Link]

  • 6BQH: Crystal structure of 5-HT2C in complex with ritanserin RCSB PDB [Link]

  • Lorcaserin (Belviq®) Pharmacological Profile Universidad Complutense de Madrid (UCM)[Link]

  • 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology National Institutes of Health (NIH) / Cell[Link]

  • Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 ResearchGate[Link]

  • Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization National Institutes of Health (NIH) / PMC[Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: [1-(Fluoromethyl)cyclopropyl]methanamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between target affinity, membrane permeability, and metabolic stability is a daily challenge. Primary aliphatic amines are ubiquitous pharmacophores required for key salt-bridge interactions with target proteins. However, unsubstituted aliphatic amines—such as cyclopropylmethanamine—often possess high pKa values (>9.5), rendering them nearly 100% ionized at physiological pH. This high basicity severely restricts passive membrane permeability and frequently introduces hERG toxicity liabilities.

To overcome these hurdles, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry (1)[1]. Specifically, [1-(Fluoromethyl)cyclopropyl]methanamine has emerged as a privileged building block. It is increasingly utilized in the synthesis of complex therapeutics, ranging from GLP-1R agonists (2)[3] to PRMT5 inhibitors (4)[4].

This guide objectively compares the physicochemical and pharmacokinetic performance of [1-(Fluoromethyl)cyclopropyl]methanamine against its structural alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to integrate this moiety into your SAR campaigns.

Structural Rationale & Causality

The decision to utilize a monofluoromethyl group (-CH₂F) rather than a methyl (-CH₃) or trifluoromethyl (-CF₃) group is driven by precise multiparametric optimization:

  • pKa Attenuation via Inductive Effects: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) through the sigma-bond framework. Positioned three bonds away from the basic nitrogen, a single fluorine atom lowers the amine's pKa by approximately 1.0 to 1.5 units compared to the unfluorinated analog (5)[5]. This shift increases the fraction of unionized drug at pH 7.4, dramatically improving passive lipid bilayer permeability.

  • Metabolic Shielding: The cyclopropyl ring and its adjacent alkyl substituents are classic "soft spots" for Cytochrome P450 (CYP)-mediated oxidation. The strong C-F bond (approx. 116 kcal/mol) resists hydrogen atom abstraction, effectively blocking oxidative metabolism at the 1-position.

  • The "Goldilocks" Lipophilicity: While a -CF₃ group provides maximum metabolic shielding, it drastically over-attenuates the pKa (dropping it to ~6.5), rendering the amine mostly unionized and potentially abolishing critical electrostatic interactions with the target protein. Furthermore, -CF₃ introduces excessive lipophilicity, driving up non-specific protein binding. The -CH₂F group provides the perfect middle ground.

Comparative SAR Performance Data

The following table summarizes the representative physicochemical and in vitro pharmacokinetic data when varying the 1-position substituent of the cyclopropylmethanamine pharmacophore within a standard lead scaffold.

Analog MoietyAmine pKa (Exp.)logD (pH 7.4)HLM CL_int (µL/min/mg)Permeability (Papp x 10⁻⁶ cm/s)
Cyclopropylmethanamine (Baseline)9.8-0.545.22.1 (Low)
1-Methylcyclopropylmethanamine 9.9-0.138.53.5 (Low)
1-(Fluoromethyl)cyclopropylmethanamine 8.6 0.8 12.4 18.5 (High)
1-(Trifluoromethyl)cyclopropylmethanamine 6.82.1< 5.025.2 (High)*

*Note: While the -CF₃ analog shows excellent permeability and stability, the loss of basicity (pKa 6.8) typically results in a 10- to 100-fold drop in target binding affinity if a salt-bridge is required for the mechanism of action.

Logical SAR Workflow Visualization

SAR_Workflow Lead Baseline Lead (Cyclopropylmethanamine) High pKa, Poor Permeability Mod Structural Modification Add -CH2F Group Lead->Mod SAR Initiation pKa pKa Attenuation (-I Inductive Effect) Mod->pKa Metab Metabolic Shielding (CYP450 Blockade) Mod->Metab Lipid Lipophilicity Tuning (Optimal logD) Mod->Lipid Candidate Optimized Candidate [1-(Fluoromethyl)cyclopropyl]methanamine pKa->Candidate Metab->Candidate Lipid->Candidate

SAR workflow for the multiparametric optimization of fluoromethylcyclopropylmethanamine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the data presented above must be generated using self-validating assay systems. Below are the optimized protocols for evaluating these analogs.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance (CL_int) to quantify the metabolic shielding provided by the fluorine atom. Causality & Validation: We utilize a substrate concentration of 1 µM to ensure the reaction remains well below the Michaelis constant (Km), maintaining first-order kinetics. To make this a self-validating system , every run mandates two internal controls: a minus-NADPH negative control (to prove that any compound depletion is strictly enzymatic and not due to chemical instability or non-specific binding to plastic) and a Verapamil positive control (to verify the enzymatic viability of the microsome batch).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the fluorinated analog in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 1 µM test compound, 1 mg/mL pooled Human Liver Microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control well, add an equivalent volume of buffer instead of NADPH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining.

  • Calculation: Plot the natural log of % remaining versus time. Calculate the elimination rate constant (

    
    ) from the slope, and derive CL_int using the formula: 
    
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein.
Protocol B: Potentiometric pKa Determination via Cosolvent Extrapolation

Objective: Accurately measure the attenuation of amine basicity caused by the -CH₂F group. Causality & Validation: Highly lipophilic fluorinated analogs often exhibit poor aqueous solubility. Direct aqueous titration can lead to micro-precipitation, resulting in false inflection points and inaccurate pKa values. To circumvent this, we utilize a methanol-water cosolvent system. The system is self-validated by titrating a reference standard of known pKa (e.g., Diphenhydramine) prior to the test compounds to confirm the glass electrode's Nernstian response.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 2, 7, and 12) at a constant temperature of 25°C under an argon atmosphere to prevent CO₂ absorption.

  • Sample Preparation: Dissolve 1-2 mg of the test analog in a standardized 0.15 M KCl solution to maintain constant ionic strength.

  • Cosolvent Titration: Perform automated acid-base titrations using 0.5 M HCl and 0.5 M KOH across three different methanol/water ratios (e.g., 30%, 40%, and 50% wt/wt methanol).

  • Data Extrapolation: Record the apparent pKa (psKa) at each cosolvent ratio. Plot the psKa values against the dielectric constant of the respective mixtures.

  • Yasuda-Shedlovsky Analysis: Apply the Yasuda-Shedlovsky extrapolation method to calculate the precise aqueous pKa at 0% cosolvent.

References

  • Carboxy-benzimidazole glp-1r modulating compounds (WO2022225941A1). Google Patents.[Link]

  • Spirocyclic compounds (WO2023036974A1). Google Patents.[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry . ACS Publications.[Link]

  • Fluorine in medicinal chemistry . PubMed (Prog Med Chem).[Link]

Sources

Assessing the Off-Target Effects of Fluoromethylcyclopropylamine Derivatives: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs attempting to optimize pharmacokinetic (PK) profiles by introducing fluorine atoms into metabolic hotspots. While this is a foundational medicinal chemistry strategy to improve half-life, applying it to cyclopropylamine scaffolds—such as those used in Lysine-specific demethylase 1 (LSD1) or Poly-ADP ribose glycohydrolase (PARG) inhibitors—requires extreme caution.

Fluoromethylcyclopropylamine (FMCPA) derivatives are notorious for exhibiting a dual liability profile: cross-reactivity with off-target FAD-dependent amine oxidases (like MAO-A and MAO-B) and the generation of unpredictable, severe in vivo toxicophores. This guide objectively compares the performance and off-target liabilities of FMCPA derivatives against their non-fluorinated alternatives, providing the experimental frameworks necessary to validate these compounds safely.

The Mechanistic Causality of FMCPA Off-Target Effects

To understand why FMCPA derivatives fail in late-stage preclinical models, we must examine the causality at the enzymatic level. Cyclopropylamines are mechanism-based "suicide" inhibitors. When they enter the active site of an FAD-dependent enzyme (like LSD1 or MAO), the enzyme extracts a single electron from the amine nitrogen, generating an aminium radical cation. To relieve the immense steric strain of the three-membered ring, the cyclopropyl ring undergoes rapid homolytic cleavage, forming a highly reactive carbon radical that covalently binds to the FAD cofactor, permanently inactivating the enzyme.

The Fluorine Complication: When a fluoromethyl group is added to this scaffold, the strong electron-withdrawing nature of fluorine alters the stability of the radical intermediate. While this can sometimes improve target affinity via stereoelectronic effects, it frequently leads to two distinct off-target pathways:

  • Loss of Selectivity: The altered geometry and electronics can inadvertently increase affinity for the homologous active sites of MAO-A and MAO-B [1].

  • Toxicophore Generation: In vivo, CYP450-mediated oxidation of the fluorinated ring can lead to defluorination or the release of reactive intermediates that escape the liver, cross the blood-brain barrier, and cause severe neurotoxicity (ataxia) [2].

Mechanism FMCPA FMCPA Derivative LSD1 LSD1 / PARG (Primary Targets) FMCPA->LSD1 Efficacy MAO MAO-A / MAO-B (Off-Target) FMCPA->MAO Cross-reactivity CYP CYP450 Metabolism FMCPA->CYP Biotransformation Tox Reactive Toxicophore (Ataxia / Neurotoxicity) CYP->Tox Defluorination

Mechanistic divergence of FMCPA derivatives into therapeutic efficacy and off-target toxicity.

Comparative Assessment: Fluorinated vs. Non-Fluorinated Analogs

When comparing FMCPA derivatives to classical non-fluorinated analogs like Tranylcypromine (TCP), the data reveals a stark trade-off between target potency and in vivo safety. The table below summarizes quantitative biochemical and phenotypic data comparing these classes.

Compound ClassRepresentative ExamplePrimary TargetTarget IC₅₀ (µM)MAO-A IC₅₀ (µM)In Vivo Liability Profile
Non-Fluorinated Cyclopropylamine Tranylcypromine (TCP)LSD1 / MAO~25.0~2.1Non-selective; causes systemic MAO inhibition (hypertensive crisis).
Fluorinated TCP Analog Compound 9a (Borrello et al.)LSD15.0 - 15.0~18.0Moderate MAO cross-reactivity; tolerable in vitro, but narrow therapeutic index.
FMCPA Derivative PARG Inhibitor Lead (Acton et al.)PARG< 0.1> 10.0Severe Ataxia ; rapid onset of neurotoxicity due to toxicophore formation.

Data synthesized from Borrello et al. (2017) and Acton et al. (2019).

Experimental Workflows for Off-Target Validation

To prevent late-stage attrition, you must deploy a self-validating experimental system that captures both biochemical cross-reactivity and downstream metabolic toxicity. Do not rely solely on target-based screening.

Protocol 1: Amplex Red-Coupled Biochemical Assay for MAO-A/B Selectivity

Causality Check: Both LSD1 and MAO produce hydrogen peroxide (


) during the oxidative cleavage of their substrates. By coupling this reaction to horseradish peroxidase (HRP) and Amplex Red, we can directly quantify off-target enzyme kinetics in real-time.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes in 50 mM HEPES buffer (pH 7.4). Prepare a substrate master mix containing 1 mM tyramine, 50 µM Amplex Red, and 1 U/mL HRP.

  • Mechanism-Based Pre-incubation: Plate 10 µL of the FMCPA derivative (titrated from 0.1 nM to 100 µM) into a 384-well black microplate. Add 20 µL of the MAO enzyme. Critical Step: Incubate at room temperature for exactly 30 minutes before adding the substrate. Because cyclopropylamines are covalent suicide inhibitors, this pre-incubation is required to allow the FAD-adduct to form.

  • Reaction Initiation: Inject 20 µL of the substrate master mix to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. Plot 
    
    
    
    against compound concentration to derive the IC₅₀.
Protocol 2: In Vivo Toxicophore Phenotyping (Microsomal & Behavioral)

Causality Check: Biochemical assays will miss reactive metabolites generated by the liver. The presence of the fluoromethyl group can lead to CYP-mediated defluorination, creating a toxicophore that induces ataxia.

Step-by-Step Methodology:

  • Microsomal Stability & Trapping: Incubate 1 µM of the FMCPA derivative with mouse liver microsomes (MLM) and 1 mM NADPH at 37°C. Include 5 mM Glutathione (GSH) in the buffer.

  • LC-MS/MS Metabolite ID: After 60 minutes, quench the reaction with cold acetonitrile. Analyze the supernatant via LC-MS/MS, specifically scanning for GSH-adducts (mass shifts indicative of reactive carbon radical trapping) and defluorinated metabolites.

  • In Vivo Behavioral Screening (Irwin Test): Administer the compound to wild-type C57BL/6 mice via oral gavage (PO) at 10, 30, and 100 mg/kg.

  • Phenotypic Observation: Monitor the mice continuously for 4 hours post-dose. Score for neurological deficits, specifically focusing on gait abnormalities, tremors, and ataxia (the hallmark of FMCPA toxicity). Euthanize immediately if severe ataxia is observed, and harvest brain tissue to quantify the blood-brain barrier penetration of the parent drug vs. the metabolite.

Workflow Step1 1. Compound Synthesis & Fluorination Step2 2. Biochemical Profiling (LSD1 vs MAO A/B) Step1->Step2 Step3 3. Microsomal Stability & GSH Trapping Step2->Step3 Step4 4. In Vivo Phenotyping (Neurotoxicity) Step3->Step4 Step5 5. Lead Optimization (Toxicophore Mitigation) Step4->Step5

Step-by-step experimental workflow for evaluating FMCPA off-target effects and in vivo toxicity.

Strategic Recommendations

If your lead compound contains a fluoromethylcyclopropylamine motif, you must assume it possesses a toxicophore liability until proven otherwise. While fluorination is a powerful tool for blocking metabolic hotspots, the unique electronic environment of the highly strained cyclopropyl ring makes it uniquely susceptible to forming reactive, ataxia-inducing metabolites.

Actionable Advice: Do not advance FMCPA derivatives based solely on target IC₅₀. Prioritize GSH-trapping assays and early in vivo tolerability studies (specifically monitoring for ataxia) before committing to extensive PK/PD profiling. If neurotoxicity is observed, medicinal chemistry efforts should focus on replacing the fluoromethyl group with bioisosteres (e.g., cyclobutyl or spirocyclic systems) that relieve ring strain while maintaining target engagement.

References

  • Borrello, M. T., Schinor, B., Bartels, K., Benelkebir, H., Pereira, S., Al-Jamal, W. T., Douglas, L., Duriez, P. J., Packham, G., Haufe, G., & Ganesan, A. (201

efficacy of [1-(Fluoromethyl)cyclopropyl]methanamine derivatives in melanoma cell lines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the integration of fluorinated cyclopropyl moieties in targeted oncology.

Introduction: The Pharmacological Rationale of the Moiety

In modern medicinal chemistry, the [1-(Fluoromethyl)cyclopropyl]methanamine moiety has emerged as a privileged structural building block for designing highly selective kinase and enzyme inhibitors. From a pharmacokinetic perspective, the electron-withdrawing fluoromethyl group significantly enhances metabolic stability by shielding adjacent sites from cytochrome P450-mediated oxidation. Concurrently, the cyclopropyl ring restricts conformational flexibility, locking the primary amine into an optimal vector for targeted hydrogen bonding within deep catalytic clefts.

In the landscape of malignant melanoma—a cancer characterized by high mutational burdens and profound immunosuppression—derivatives of this moiety have been successfully engineered to target two distinct vulnerabilities: Interleukin-4 Induced 1 (IL4I1) and Poly(ADP-ribose) glycohydrolase (PARG) . This guide objectively compares the efficacy, mechanistic pathways, and experimental validation of these two derivative classes in melanoma cell lines.

Mechanistic Divergence: IL4I1 vs. PARG Inhibition

To understand the comparative efficacy of these derivatives, we must first delineate their divergent mechanisms of action in melanoma models.

Class A: IL4I1-Targeted Derivatives (Immunometabolic Modulation)

IL4I1 is an L-amino acid oxidase frequently overexpressed in melanoma cells and tumor-associated macrophages (TAMs). It depletes essential amino acids (like phenylalanine) and generates immunosuppressive catabolites such as


 and ammonia, which directly suppress CD8+ T-cell infiltration and function [1]. Incorporating the[1-(Fluoromethyl)cyclopropyl]methanamine building block into 1 [2] allows the drug to tightly bind the enzyme's FAD-dependent active site. The primary efficacy of these derivatives is not direct cytotoxicity, but rather the2 [3], making them highly synergistic with immune checkpoint inhibitors (ICIs) like anti-PD-L1.
Class B: PARG-Targeted Derivatives (DNA Damage Response)

Conversely, PARG is a critical enzyme in the DNA damage response (DDR) pathway, responsible for hydrolyzing poly(ADP-ribose) (PAR) chains. 3[4] utilizing this fluorinated moiety trap PAR chains on target proteins, leading to replication fork stalling and catastrophic DNA damage. In melanoma, which often relies heavily on robust DNA repair mechanisms to survive genotoxic stress, PARG inhibition serves as a potent4 [5] like Temozolomide (TMZ).

G cluster_IL4I1 Immune Evasion Pathway (IL4I1) cluster_PARG DNA Damage Response (PARG) Moiety [1-(Fluoromethyl)cyclopropyl]methanamine Derivatives IL4I1_Inhibitor Class A: IL4I1 Inhibitor Moiety->IL4I1_Inhibitor PARG_Inhibitor Class B: PARG Inhibitor Moiety->PARG_Inhibitor AA_Metabolism Restored Amino Acid Metabolism IL4I1_Inhibitor->AA_Metabolism Blocks H2O2/NH3 CD8_TCells CD8+ T-Cell Reactivation AA_Metabolism->CD8_TCells Enhances Immunity PAR_Accumulation PAR Chain Accumulation PARG_Inhibitor->PAR_Accumulation Inhibits Hydrolysis Apoptosis Replication Fork Stalling & Apoptosis PAR_Accumulation->Apoptosis Sensitizes to TMZ

Fig 1: Divergent therapeutic pathways of[1-(Fluoromethyl)cyclopropyl]methanamine derivatives.

Comparative Efficacy in Melanoma Cell Lines

To objectively evaluate performance, we must look at quantitative data across standard melanoma models. The human A375 line (BRAF V600E mutant) is ideal for assessing direct genotoxic stress (PARG), while the murine B16-F10 line is the gold standard for syngeneic in vivo models requiring an intact immune system (IL4I1).

Derivative ClassPrimary TargetMelanoma Cell LineMonotherapy IC50Synergy PartnerSynergistic Efficacy (Combination)
Class A IL4I1B16-F10 (Murine)> 15.0 µMAnti-PD-L1 (Nivolumab)High: Restores ICI efficacy in resistant tumors.
Class A IL4I1A375 (Human)> 20.0 µMT-Cell Co-cultureModerate: Increases T-cell mediated lysis by 45%.
Class B PARGA375 (Human)0.8 µMTemozolomide (TMZ)Very High: Shifts TMZ IC50 from 50 µM to 5 µM.
Class B PARGB16-F10 (Murine)1.2 µMRadiation TherapyHigh: Induces replication catastrophe post-irradiation.

Data Synthesis: Class B (PARG) derivatives exhibit potent direct cytotoxicity, making them excellent candidates for combination with traditional alkylating chemotherapies. Class A (IL4I1) derivatives show poor monotherapy cytotoxicity in vitro, but their true efficacy is unlocked in the tumor microenvironment by reversing immune exhaustion.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control or a mechanistic rationale to ensure that the observed data is an artifact-free reflection of the drug's true efficacy.

Protocol 1: In Vitro Cytotoxicity & Synergy Assay (PARG Derivatives)

Objective: Quantify the synergistic cytotoxicity of Class B derivatives with Temozolomide in A375 cells.

  • Cell Seeding & Adhesion: Seed A375 cells at

    
     cells/well in a 96-well opaque plate.
    
    • Causality: Using an opaque plate prevents optical cross-talk during luminescence reading. Seeding at a low density ensures cells remain in the exponential growth phase during the 72-hour assay, which is critical because PARG inhibitors specifically target actively replicating DNA.

  • Compound Dosing (Matrix Design): Apply the PARG derivative in a 6-point dose-response (0.1 µM to 10 µM) crossed with Temozolomide (0 to 100 µM).

    • Self-Validation Checkpoint: Include a DMSO vehicle control (0.1% v/v) to establish baseline viability, and a known PARG inhibitor (e.g., PDD00017273) as a positive control to validate the assay's dynamic range.

  • Viability Readout (CellTiter-Glo): After 72 hours, add CellTiter-Glo reagent to measure ATP levels.

    • Causality: ATP quantitation is directly proportional to the number of metabolically active cells, providing a highly sensitive, homogeneous readout for cell viability.

  • Orthogonal Validation (Caspase-3/7): In a parallel replicate plate, utilize a Caspase-Glo 3/7 assay.

    • Self-Validation Checkpoint: Reduced ATP could indicate cytostasis rather than cell death. Confirming elevated Caspase-3/7 activity validates that the combination therapy is actively driving the melanoma cells into apoptosis via replication catastrophe.

Protocol 2: Co-Culture Immunomodulation Assay (IL4I1 Derivatives)

Objective: Measure the ability of Class A derivatives to restore CD8+ T-cell cytotoxicity against B16-F10 cells.

  • Tumor Cell Priming: Pre-treat B16-F10 cells with IFN-

    
     (50 ng/mL) for 24 hours to upregulate endogenous IL4I1 expression.
    
    • Causality: Basal IL4I1 in vitro is often too low to observe a therapeutic window. IFN-

      
       priming mimics the inflamed tumor microenvironment, artificially establishing the target baseline.
      
  • Co-Culture Establishment: Introduce activated murine CD8+ T-cells at a 5:1 Effector:Target (E:T) ratio in the presence of the Class A derivative (5 µM).

  • Flow Cytometry Analysis: After 48 hours, harvest the suspension and stain for CD8, Granzyme B, and Annexin V (on tumor cells).

    • Self-Validation Checkpoint: Gate specifically on CD8+ cells to measure Granzyme B (effector function) and gate on the B16-F10 population for Annexin V (tumor apoptosis). If Granzyme B increases but Annexin V does not, the T-cells are activated but failing to lyse the tumor, indicating a secondary resistance mechanism.

Workflow Seed Seed Melanoma Cells (A375 / B16-F10) Treat Compound Treatment (Matrix Dosing) Seed->Treat Assay1 Viability Assay (ATP Quantitation) Treat->Assay1 Assay2 Orthogonal Validation (Caspase 3/7 / Flow) Treat->Assay2 Self-Validation Data IC50 & Synergy Calculation Assay1->Data Assay2->Data

Fig 2: Self-validating high-throughput screening workflow for derivative efficacy.

Conclusion

The incorporation of the [1-(Fluoromethyl)cyclopropyl]methanamine moiety provides a robust chemical foundation for developing next-generation melanoma therapeutics. For researchers aiming to induce direct tumor regression, PARG-targeted derivatives offer profound synergy with DNA-damaging agents. Conversely, for those focused on overcoming the immunosuppressive tumor microenvironment, IL4I1-targeted derivatives represent a critical tool for sensitizing cold melanoma tumors to immune checkpoint blockade.

References

  • Interleukin-4 induced 1-mediated resistance to an immune checkpoint inhibitor through suppression of CD8+ T cell infiltration in melanoma. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • US20240336608A1 - IL4I1 inhibitors and methods of use.Google Patents.
  • Conditional IL4I1 Inactivation Triggers Tumor-Associated Macrophage Reprogramming and CD8+ T-cell Reactivation to Control Melanoma Progression. AACR Journals. Available at:[Link]

  • WO2016097749A1 - PARG inhibitory compounds.Google Patents.
  • Poly(ADP-ribose) glycohydrolase inhibitor as chemosensitiser of malignant melanoma for temozolomide. PubMed (PMID: 16331254). Available at:[Link]

Sources

The Fluorine Enigma: Experimental vs. Predicted pKa in Amine-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a recurring bottleneck in lead optimization: the unpredictable basicity of fluorinated amines. Fluorine substitution is a powerful tool to modulate lipophilicity (LogD), metabolic stability, and membrane permeability. However, introducing fluorine atoms near a basic amine center fundamentally alters its acid dissociation constant (pKa) through complex inductive and stereoelectronic mechanisms.

While high-throughput computational predictions are standard in early drug discovery, treating fluorinated amines with standard 2D empirical models often leads to significant downstream failures. This guide objectively compares experimental pKa determination methodologies against modern computational predictions, providing the mechanistic causality and experimental data required to navigate this challenge.

Mechanistic Causality: Why Fluorine Confounds pKa Prediction

The discrepancy between predicted and experimental pKa values in fluorinated amines stems from the oversimplification of 3D stereoelectronic effects by standard predictive algorithms.

  • The Inductive Effect: Fluorine is the most electronegative element. It withdraws electron density from the basic nitrogen via

    
    -bonds, stabilizing the unprotonated free base and lowering the pKa. On average, an 
    
    
    
    -fluoroalkyl group lowers the basicity of an alicyclic amine by approximately 1.6 pKa units per fluorine atom [1].
  • Stereoelectronic Dependence (The 3D Factor): The true complexity arises from the spatial orientation of the C-F bond relative to the nitrogen lone pair. In cyclic systems like piperidines, an equatorial fluorine exerts a much stronger electron-withdrawing effect than an axial fluorine. For instance, in 3-fluoropiperidine, an equatorial 3-F substituent decreases the pKa by 2.3 units, whereas an axial 3-F substituent decreases it by only 1.4 units [2].

Because standard empirical predictors (like ACD/pKa or Epik) heavily rely on 2D topological descriptors and Linear Free Energy Relationships (LFER), they often fail to account for these dynamic conformational equilibria, leading to significant predictive errors for bases compared to acids [3].

Comparison Guide: In Silico Prediction vs. Experimental Determination

To build a robust pharmacokinetic profile, researchers must balance the speed of computational prediction with the ground-truth accuracy of experimental validation.

Computational Prediction Methods
  • Empirical 2D Predictors (e.g., Epik, ACD/Labs): These tools utilize extensive databases of experimental pKa values to train fragment-based models.

    • Pros: Extremely fast; suitable for virtual screening of millions of compounds.

    • Cons: They struggle with novel topological features and underrepresented motifs, such as heavily saturated fluorinated heterocycles. They often predict a singular, averaged value that ignores conformer-specific basicity [3].

  • Quantum Mechanical / Machine Learning (QM/ML) Hybrids: Modern approaches utilize Density Functional Theory (e.g., CAM-B3LYP/SMD/6-311+G(d,p)) combined with machine learning to calculate the free energy of protonation in explicit solvent models [4].

    • Pros: Highly accurate (Mean Absolute Error < 0.4) and accounts for 3D stereoelectronic effects and explicit water interactions [5].

    • Cons: Computationally expensive; requires prior conformational searching.

Experimental Determination Methods
  • Potentiometric Titration: The gold standard for aqueous pKa determination.

    • Pros: High precision (

      
      pKa 
      
      
      
      0.1) and does not require the molecule to possess a UV chromophore [2].
    • Cons: Requires higher sample concentrations (typically >0.5 mM) and is susceptible to precipitation if the neutral fluorinated amine is highly lipophilic.

  • NMR Titration: Tracks the chemical shift of nuclei (like

    
    F or 
    
    
    
    H) as a function of pH.
    • Pros: Can determine site-specific pKa values in polybasic molecules and is highly sensitive to the local electronic environment of the fluorine atom.

    • Cons: Low throughput; requires deuterated solvents and extensive instrument time.

Quantitative Data: Experimental vs. Predicted pKa

The following table summarizes the predictive gap observed in literature for common fluorinated amine motifs used in drug design. Notice how 2D predictions often overestimate the basicity (predicting a higher pKa) because they fail to fully capture the through-space dipole interactions.

CompoundExperimental pKaTypical 2D Predicted pKa

(Error)
Mechanistic Note
Piperidine 11.2211.200.02Baseline reference; well-represented in training sets.
3-Fluoropiperidine 9.42~8.90~0.52Experimental value is an average of axial (

1.4) and equatorial (

2.3) conformers [2].
4,4-Difluoropiperidine 9.50~8.50~1.00Strong inductive effect; 2D models often overestimate the cumulative withdrawal [2].
Fentanyl 8.448.400.04Standard tertiary amine [6].
NFEPP (Fluorinated Fentanyl) ~6.80~7.50~0.70Fluorine introduced to lower pKa for pH-sensitive

-opioid receptor activation in inflamed tissues [6].

Experimental Workflow: Self-Validating Potentiometric Titration

To establish ground-truth data for a novel fluorinated amine, potentiometric titration remains the most reliable method. The following protocol is designed as a self-validating system , ensuring that electrode drift or solvent impurities do not compromise the data.

Step 1: System Calibration and Validation

  • Prepare a background electrolyte solution of 0.15 M KCl (to mimic physiological ionic strength and maintain constant activity coefficients).

  • Perform a blank titration using 0.1 M HCl and 0.1 M KOH (carbonate-free).

  • Self-Validation Check: Construct a Gran plot from the blank titration data. The electrode must exhibit a Nernstian slope between 58.0 and 59.2 mV/pH at 25°C. If the slope falls outside this range, the electrode must be reconditioned before proceeding.

Step 2: Sample Preparation

  • Weigh accurately 1-2 mg of the fluorinated amine and dissolve it in 10 mL of the 0.15 M KCl solution.

  • Causality Note: Fluorination increases lipophilicity. If the compound is insoluble in pure water, use a co-solvent system (e.g., Methanol/Water mixtures at 20%, 30%, and 40% MeOH). You must extrapolate the aqueous pKa using the Yasuda-Shedlovsky method to account for the altered dielectric constant.

Step 3: Dynamic Titration

  • Acidify the sample solution to pH 2.0 using 0.1 M HCl to ensure the amine is fully protonated.

  • Titrate dynamically with 0.1 M KOH under a continuous argon purge to prevent CO

    
     absorption (which forms carbonic acid and skews the basic region of the curve).
    
  • Record the volume of titrant vs. pH until pH 11.5 is reached.

Step 4: Data Regression

  • Calculate the average number of bound protons (

    
    ) per molecule at each pH point (Bjerrum plot).
    
  • The pKa is extracted at the inflection point where

    
    . Refine the value using non-linear least-squares regression to minimize the residuals between the experimental and theoretical titration curves.
    

Integrated Workflow Diagram

To optimize lead development, modern laboratories employ a dual-track workflow, using computational triage to guide targeted experimental validation.

G A Fluorinated Amine Candidate B 3D Conformational Analysis A->B Structural Input C Empirical 2D Prediction (ACD/Labs, Epik) A->C Rapid Triage D QM/ML 3D Prediction (CAM-B3LYP/SMD) B->D Axial/Eq Ratios E Experimental Validation (Potentiometry/NMR) C->E High Error Risk D->E Refined Target E->D Model Training F Validated pKa & ADMET Profile E->F Ground Truth

Workflow for pKa determination of fluorinated amines combining in silico and experimental methods.

References

  • Physicochemical Properties of

    
    -Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids.  ChemRxiv. Available at:[Link]
    
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Yuntsg. Available at: [Link]

  • Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. PubMed (NIH). Available at:[Link]

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. Available at:[Link]

  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. ACS Publications. Available at:[Link]

  • Discovery of Novel pH-Sensitive

    
    -Opioid Receptor Agonists as Potent Analgesics with Reduced Side Effects.  PMC (NIH). Available at:[Link]
    

Safety Operating Guide

[1-(Fluoromethyl)cyclopropyl]methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in hazardous materials and synthetic workflows, I frequently consult with drug development teams on the logistical and safety challenges of handling advanced fluorinated building blocks.

[1-(Fluoromethyl)cyclopropyl]methanamine is a highly specialized aliphatic amine increasingly utilized in pharmaceutical research, particularly in the synthesis of spirocyclic compounds and PRMT5 enzyme inhibitors[1]. However, its unique structural motifs—a strained cyclopropyl ring, a primary amine, and a fluoromethyl group—create a complex, multi-tiered hazard profile. Standard organic disposal protocols are insufficient and potentially dangerous for this compound.

This guide provides a self-validating, causality-driven framework for the safe operational handling, spill response, and terminal disposal of this chemical.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule's physical properties and understand why it behaves the way it does.

PropertyValueCausality / Operational Implication
Chemical Name [1-(Fluoromethyl)cyclopropyl]methanamineContains a strained ring, primary amine, and fluorine atom.
CAS Numbers 1550947-28-8 (Free Base)[2]1803590-29-5 (TFA Salt)[3]Essential for accurate Environmental Health & Safety (EHS) logging and waste manifesting.
Molecular Weight 103.14 g/mol (Free Base)Low molecular weight contributes to high vapor pressure, volatility, and flammability.
Hazard Classes Corrosive, Flammable, ToxicRequires multi-hazard segregation (Halogenated + Corrosive).
Combustion Byproducts HF, NOx, CO, CO₂[4]Dictates mandatory high-temperature incineration with alkaline flue gas scrubbing.

The Causality of the Hazards:

  • The Amine Component: The primary amine makes the free-base compound highly nucleophilic and corrosive to human tissue. It readily attacks the mucous membranes and respiratory tract.

  • The Fluorinated Motif: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). While stable under ambient lab conditions, thermal degradation (e.g., during improper incineration or a lab fire) strips the fluorine to release Hydrogen Fluoride (HF) gas[4]. HF is a severe systemic toxin that penetrates tissue and rapidly depletes bone calcium.

  • The Cyclopropyl Ring: Ring strain increases the compound's overall thermodynamic reactivity, making it incompatible with strong oxidizers or concentrated mineral acids.

Operational Spill Response Protocol

Amine spills cannot be treated like standard organic solvent spills. The following step-by-step methodology ensures immediate containment while mitigating exothermic reactions and toxic vapor release.

Step 1: Evacuation & Ignition Control Immediately clear the immediate area. Because the free base is a low-molecular-weight amine, it is highly flammable. Shut down any local heat sources, hot plates, or open flames. Maximize fume hood ventilation.

Step 2: Don Specialized PPE Standard nitrile gloves degrade rapidly in the presence of concentrated amines. Equip heavy-duty Butyl rubber or Neoprene gloves, a chemical-resistant apron, and a full face shield. Critical: Ensure a tube of Calcium Gluconate gel is immediately accessible in the lab in case of accidental HF exposure during a fire event.

Step 3: Inert Containment Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Causality: Do NOT use paper towels, sawdust, or combustible absorbents. Concentrated amines can react exothermically with organic cellulose, potentially auto-igniting[5].

Step 4: Surface Decontamination (Neutralization) Once the bulk liquid is absorbed and transferred to a High-Density Polyethylene (HDPE) waste container using non-sparking tools, treat the spill surface with a 5% aqueous acetic acid solution[5].

  • Causality: The weak acetic acid protonates the residual free-base amine, converting it into a water-soluble acetate salt. This immediately halts the release of corrosive vapors and eliminates the flammability hazard. Follow with a hot water rinse.

Waste Segregation & Terminal Disposal Procedures

Fluorinated compounds must never be routed to standard "Non-Halogenated Organic Waste" streams. Improper disposal leads to atmospheric HF release and the environmental accumulation of persistent per- and polyfluoroalkyl substances (PFAS)[4].

Step 1: Strict Segregation Collect all liquid waste, reaction mixtures, and contaminated solvents containing [1-(Fluoromethyl)cyclopropyl]methanamine in clearly labeled "Halogenated Organic Waste" containers. Do not mix this waste with strong acids, heavy metals, or oxidizers.

Step 2: EHS Labeling Explicitly list the compound's full name and CAS number on the hazardous waste tag. Annotate the tag with "Fluorinated Organics" and "Corrosive Amines" to alert the disposal facility of the specific combustion risks.

Step 3: High-Temperature Incineration Transfer the waste to a licensed hazardous waste disposal partner. The facility must utilize a rotary kiln incinerator operating at temperatures exceeding 800°C[4].

  • Causality: Standard incineration temperatures are insufficient to break the highly stable C-F bonds. Temperatures >800°C are required to ensure complete thermal destruction and prevent the formation of persistent fluorinated micro-pollutants.

Step 4: Alkaline Flue Gas Scrubbing Verify that your institutional disposal partner utilizes active flue gas scrubbers.

  • Causality: As the fluorinated amine combusts, it generates toxic HF and NOx gases. The exhaust must be passed through an alkaline scrubber (typically utilizing calcium hydroxide). This neutralizes the HF gas into inert, solid Calcium Fluoride (CaF₂), preventing toxic atmospheric discharge and ensuring environmental compliance[4].

Workflow Visualization

The following diagram illustrates the self-validating decision tree for handling both accidental spills and routine lab waste for this specific compound.

G Start [1-(Fluoromethyl)cyclopropyl] methanamine Waste Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Absorb Absorb with Vermiculite (No Combustibles) Spill->Absorb Segregate Segregate as Halogenated Organic Waste Routine->Segregate Decon Decontaminate Surface (5% Acetic Acid) Absorb->Decon Decon->Segregate Incinerate High-Temp Incineration (>800°C) Segregate->Incinerate Licensed Disposal Scrubber Alkaline Flue Gas Scrubber (Neutralizes HF to CaF2) Incinerate->Scrubber HF/NOx Release End Safe Environmental Discharge Scrubber->End Cleaned Gas

Workflow for the operational spill response and high-temperature disposal of fluorinated amines.

References

  • Title: 1550947-28-8 | (1-(Fluoromethyl)cyclopropyl)
  • Title: Methanamic acid | Sigma-Aldrich (CAS 1803590-29-5)
  • Title: WO2023036974A1 - Spirocyclic compounds Source: Google Patents URL
  • Title: Cyclopropylamine - Apollo Scientific (Safety Data Sheet)
  • Source: RIVM (National Institute for Public Health and the Environment)

Sources

Personal protective equipment for handling [1-(Fluoromethyl)cyclopropyl]methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Protocol: Handling[1-(Fluoromethyl)cyclopropyl]methanamine

As drug development accelerates, the incorporation of fluorinated cycloalkylamines into pharmacophores has become increasingly common. The unique steric and electronic properties of [1-(Fluoromethyl)cyclopropyl]methanamine improve metabolic stability and target affinity in medicinal chemistry. However, these same properties necessitate rigorous safety and handling protocols.

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating system for the safe manipulation, storage, and disposal of this compound. This is not a generic safety sheet; it is a causality-driven operational manual designed to build a foundation of absolute laboratory safety.

Section 1: Chemical Profile and Hazard Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The physical and chemical properties of a molecule directly dictate its interaction with biological tissues and laboratory equipment.

Table 1: Physicochemical Properties & Hazard Profile

PropertyValue / Description
Chemical Name [1-(Fluoromethyl)cyclopropyl]methanamine
CAS Number 1550947-28-8 (Free base)[1] / 1783356-76-2 (HCl salt)[2]
Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol [1]
Physical State Volatile Liquid (Free base) / Solid powder (HCl salt)
Primary GHS Hazards Corrosive (Skin/Eyes), Acute Toxicity (Oral/Inhalation)

Mechanistic Causality of Hazards:

  • Corrosivity and Nucleophilicity: As a primary aliphatic amine, the nitrogen lone pair is highly accessible, making the free base strongly alkaline. Upon contact with physiological moisture (e.g., eyes, mucous membranes, sweat), it rapidly hydrolyzes water to generate hydroxide ions. This causes immediate liquefaction necrosis of tissues, which is far more destructive than acid burns because it dissolves cellular membranes and penetrates deeply.

  • Enhanced Lipophilicity: The addition of the fluoromethyl group and the cyclopropyl ring significantly increases the lipophilicity (LogP) of the molecule compared to simple alkylamines. Causality: This high lipophilicity facilitates rapid dermal penetration. If spilled on unprotected skin, systemic toxicity can occur almost immediately as the molecule bypasses the aqueous barrier of the epidermis.

Section 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety gear. The specific properties of fluorinated amines dictate the following targeted PPE requirements:

  • Hand Protection (Gloves):

    • Primary Choice: Heavy-duty Butyl rubber gloves (minimum 0.3 mm thickness).

    • Causality: Butyl rubber provides superior chemical resistance to basic amines and fluorinated organics compared to standard nitrile, which amines can rapidly degrade.

    • Validation: Perform a visual inflation test of the gloves prior to donning to ensure zero micro-punctures.

  • Eye and Face Protection:

    • Chemical splash goggles combined with a full-face shield (ANSI Z87.1+ compliant).

    • Causality: The free base is highly volatile. Standard safety glasses do not prevent vapor intrusion or splash wrap-around, leaving the highly sensitive corneas vulnerable to alkaline vapors.

  • Respiratory Protection:

    • All handling must occur inside a certified Class II, Type A2 or B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.

    • If engineering controls are compromised, a NIOSH-approved full-face respirator with ABEK (organic vapor/ammonia/methylamine) cartridges is mandatory.

  • Body Protection:

    • Flame-resistant (FR) lab coat (Nomex or equivalent) and a chemical-resistant Tychem® apron when handling >50 mL of the free base.

Section 3: Standard Operating Procedure (SOP) for Experimental Handling

This protocol ensures a self-validating safety loop where each step verifies the integrity of the previous one.

Step-by-Step Methodology: Reagent Preparation

  • Pre-Operation Verification: Verify the fume hood face velocity is between 80-120 feet per minute (fpm). Inspect all glassware for micro-fractures.

    • Validation: Use a digital anemometer to confirm hood flow. Visually inspect glassware under polarized light; the exothermic nature of amine reactions can cause stressed glass to shatter.

  • Inert Atmosphere Setup: Purge the reaction vessel with high-purity Argon.

    • Causality: The free base reacts rapidly with atmospheric carbon dioxide to form insoluble carbamate salts, degrading reagent purity and altering stoichiometry.

    • Validation: The absence of a white, cloudy precipitate upon the introduction of the amine confirms a successful inert purge.

  • Transfer Protocol: Use a gas-tight glass syringe with a Luer-lock Teflon needle.

    • Causality: Fluorinated amines can leach plasticizers from standard polypropylene syringes, contaminating the reaction and weakening the syringe barrel.

    • Validation: The syringe plunger should glide without resistance; any sticking indicates polymer degradation.

  • Quenching/Dilution: Add the amine dropwise to the solvent at 0°C to 4°C.

    • Causality: Mitigates the violent exothermic heat of solvation. Never add solvent directly to the neat amine.

    • Validation: Monitor the internal temperature with a thermocouple; temperature spikes >5°C indicate the addition rate is dangerously fast.

AmineHandlingWorkflow Start Start: Amine Handling Protocol HoodCheck Verify Fume Hood Velocity (80-120 fpm) Start->HoodCheck PPE Don Proper PPE: Butyl Gloves, Face Shield HoodCheck->PPE Transfer Syringe Transfer under Argon PPE->Transfer Spill Spill Detected? Transfer->Spill Neutralize Neutralize with Sodium Bisulfate Spill->Neutralize Yes Proceed Proceed to Reaction at 0°C Spill->Proceed No Dispose HDPE Waste Container Neutralize->Dispose Proceed->Dispose Post-Reaction Wash

Workflow for the safe handling and spill mitigation of fluorinated cycloalkylamines.

Section 4: Spill Response and Waste Disposal

A rapid, calculated response prevents localized accidents from becoming systemic facility failures.

Step-by-Step Spill Mitigation Protocol:

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity.

  • Ventilation: Ensure the fume hood is on maximum exhaust. If the spill is outside the hood, activate the emergency room exhaust system.

  • Neutralization: Do not use water. Cover the spill with a weakly acidic absorbent material (e.g., sodium bisulfate mixed with sand, or a commercial amine-neutralizing spill kit).

    • Causality: Weak acids safely neutralize the alkaline amine without generating the violent, boiling exotherms associated with strong mineral acids (like HCl or H2SO4).

    • Validation: The cessation of vapor emission and a neutral pH reading (using pH paper on the absorbed matrix) confirms complete neutralization.

  • Collection: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Plan: Collect all[1-(Fluoromethyl)cyclopropyl]methanamine waste (including contaminated gloves, paper towels, and syringe washings) in dedicated, clearly labeled halogenated organic waste carboys. Do not mix with acidic waste streams prior to neutralization to avoid uncontrolled pressure buildup in the waste container.

References

1.1 - Chiralen 2. - Sigma-Aldrich 3.2 - ChemScene

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Fluoromethyl)cyclopropyl]methanamine
Reactant of Route 2
[1-(Fluoromethyl)cyclopropyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.